5-Cyclopropylthiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-cyclopropyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c7-6-8-3-5(9-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYAYILDSNLZLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623182 | |
| Record name | 5-Cyclopropyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606092-87-9 | |
| Record name | 5-Cyclopropyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-cyclopropyl-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Cyclopropylthiazol-2-amine (CAS: 606092-87-9): Synthesis, Properties, and Applications in Medicinal Chemistry
Introduction: The Significance of the 5-Cyclopropyl-2-aminothiazole Scaffold
5-Cyclopropylthiazol-2-amine is a heterocyclic amine that has emerged as a valuable building block in modern medicinal chemistry.[1] Its structure, which combines the electronically rich 2-aminothiazole core with a strained cyclopropyl group, offers a unique confluence of properties that are highly sought after in drug design. The 2-aminothiazole moiety is a well-established "privileged structure," appearing in numerous FDA-approved drugs and clinical candidates due to its ability to engage in a wide range of biological interactions. The addition of the cyclopropyl ring introduces conformational rigidity and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.
This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, provides a validated synthetic route with a step-by-step protocol, discusses its reactivity, and explores its critical role as an intermediate in the synthesis of advanced therapeutic agents, particularly kinase inhibitors.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug discovery. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 606092-87-9 | [1] |
| Molecular Formula | C₆H₈N₂S | [1] |
| Molecular Weight | 140.21 g/mol | [1][2] |
| IUPAC Name | 5-cyclopropyl-1,3-thiazol-2-amine | [1] |
| Appearance | Brown to reddish-brown solid | [3] |
| Boiling Point | 292.06 °C at 760 mmHg (Predicted) | |
| Density | 1.369 g/cm³ (Predicted) | |
| Topological Polar Surface Area | 67.2 Ų | [1] |
| XLogP3-AA | 1.2 (Predicted) | [1] |
Spectroscopic Characterization (Predicted)
While comprehensive experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on the analysis of its functional groups and data from analogous structures. These predictions serve as a benchmark for researchers to confirm the identity and purity of the synthesized compound.
¹H NMR (Proton NMR) Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons, the thiazole ring proton, and the amine protons.
-
Cyclopropyl protons (CH, CH₂): Multiplets in the range of δ 0.6-1.9 ppm.
-
Thiazole proton (H4): A singlet around δ 6.5-7.0 ppm.
-
Amine protons (NH₂): A broad singlet, typically between δ 5.0-7.0 ppm, whose chemical shift is highly dependent on solvent and concentration.
¹³C NMR (Carbon-13 NMR) Spectroscopy: The carbon spectrum will feature signals for the thiazole ring carbons and the cyclopropyl carbons.
-
Cyclopropyl carbons: Signals expected in the upfield region, typically δ 5-15 ppm.
-
Thiazole carbons: C4 and C5 will appear in the aromatic region (δ 110-140 ppm), while the C2 carbon, attached to two nitrogen atoms, will be significantly downfield (δ ~168 ppm).
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by the stretching and bending vibrations of the amine and the aromatic thiazole ring.
-
N-H stretch: Two bands for the primary amine in the 3100-3400 cm⁻¹ region.
-
C=N stretch: A strong absorption around 1630-1650 cm⁻¹.
-
C-N stretch: A band in the 1335-1250 cm⁻¹ region.
-
N-H bend: A medium to strong band between 1580-1650 cm⁻¹.
Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak [M]⁺ is expected at m/z = 140.
Synthesis of this compound
The most reliable and widely applicable method for the synthesis of 2-aminothiazoles is the Hantzsch Thiazole Synthesis . This reaction involves the condensation of an α-haloketone with a thiourea. For the synthesis of this compound, the key precursors are 2-bromo-1-cyclopropylethanone and thiourea .
The overall synthetic workflow is a two-step process, starting from the commercially available cyclopropyl methyl ketone.
Caption: Two-step synthesis of this compound.
Step 1: Synthesis of 2-Bromo-1-cyclopropylethanone (α-Haloketone Intermediate)
Causality of Experimental Choices: The α-bromination of cyclopropyl methyl ketone is the critical first step. The reaction is performed at a low temperature (-5 °C) to control the reaction rate and minimize the formation of dibrominated byproducts. Methanol is used as the solvent, and bromine is added dropwise. The subsequent work-up with water and extraction is a standard procedure to isolate the organic product.
Detailed Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyclopropyl methyl ketone (1.0 eq) in methanol.
-
Cooling: Cool the solution to -5 °C using an ice-salt bath.
-
Bromination: Slowly add a solution of bromine (1.0 eq) in methanol dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at -5 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, add water to the reaction mixture and allow it to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield 2-bromo-1-cyclopropylethanone as a light-yellow oil. The product can be used in the next step without further purification. The structure can be confirmed by ¹H NMR spectroscopy (CDCl₃): δ 0.91-1.02 (m, 2H), 1.03-1.16 (m, 2H), 2.08-2.20 (m, 1H), 4.02 (s, 2H).
Step 2: Hantzsch Thiazole Synthesis of this compound
Causality of Experimental Choices: This step involves the cyclocondensation reaction between the synthesized α-haloketone and thiourea. Ethanol is a common and effective solvent for this reaction. The mixture is heated to reflux to provide the necessary activation energy for the reaction to proceed to completion. The product precipitates upon cooling and neutralization, which provides a straightforward method for isolation.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-cyclopropylethanone (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Neutralization and Precipitation: Redissolve the residue in water and neutralize with a saturated aqueous solution of sodium bicarbonate. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by the interplay of its three key structural components: the exocyclic primary amine, the endocyclic thiazole nitrogen, and the thiazole ring itself.
Caption: Key reactive sites of this compound.
-
Exocyclic Amino Group: This primary amine is a potent nucleophile and readily undergoes reactions typical of amines. It can be acylated with acid chlorides or anhydrides to form amides, alkylated, or condensed with aldehydes and ketones to form Schiff bases (imines). This functional handle is frequently exploited for building out the molecular structure in drug discovery programs.
-
Endocyclic Nitrogen: The nitrogen atom within the thiazole ring is also nucleophilic, though generally less so than the exocyclic amine. It can be alkylated, particularly with reactive alkyl halides, leading to the formation of thiazolium salts.
-
Thiazole Ring: The thiazole ring possesses aromatic character and can undergo electrophilic aromatic substitution reactions. The position and nature of substituents will direct further functionalization.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of this compound is as a key intermediate in the synthesis of biologically active molecules for drug discovery. The 2-aminothiazole scaffold is a core component of many kinase inhibitors, and the 5-cyclopropyl substituent is often incorporated to enhance potency and improve drug-like properties.
Role as a Scaffold for Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors are a major focus of modern drug development.
The 2-aminothiazole core of this compound serves as an excellent scaffold for designing kinase inhibitors. The exocyclic amine can be functionalized to interact with key residues in the ATP-binding pocket of kinases, while the thiazole ring itself can form important hydrogen bonds and hydrophobic interactions.
Caption: Role of this compound in kinase inhibitor development.
For instance, 2-amino-5-carboxamidothiazoles have been identified as potent inhibitors of the Src-family kinase p56(Lck), a key enzyme in T-cell activation. The synthesis of these inhibitors often involves the acylation of the 2-amino group of a 5-substituted-2-aminothiazole, such as the cyclopropyl derivative, to introduce moieties that target specific regions of the kinase active site. Patents in the field of kinase inhibitors frequently describe the use of 2-aminothiazole derivatives in the preparation of compounds for treating proliferative diseases like cancer.[1][2]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: This compound is classified as an irritant. It may cause respiratory irritation, skin irritation, and serious eye irritation.[2] It may also be harmful if swallowed or inhaled.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. Work in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.
-
-
Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.
Conclusion
This compound (CAS: 606092-87-9) is a strategically important chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its synthesis via the Hantzsch reaction is a robust and accessible method for laboratory-scale production. The unique combination of the 2-aminothiazole scaffold and the 5-cyclopropyl substituent provides a valuable platform for the design and synthesis of novel therapeutic agents, particularly kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage this versatile building block in their drug development programs.
References
- 1. US8680103B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]
- 2. CN1980909B - Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor - Google Patents [patents.google.com]
- 3. CN101657446A - Method for synthesizing 2-aminothiazole compounds as kinase inhibitors - Google Patents [patents.google.com]
An In-depth Technical Guide to the ¹H NMR Spectroscopic Data of 5-Cyclopropylthiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyclopropylthiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the 2-aminothiazole scaffold in a wide array of biologically active molecules. The incorporation of a cyclopropyl moiety at the 5-position can substantially influence the molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets. Accurate structural elucidation is paramount, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and indispensable tool for the unambiguous characterization of this and related molecules.
This technical guide provides a comprehensive analysis of the ¹H NMR spectroscopic data of this compound. It is designed to serve as a practical resource for researchers and scientists, offering not only the spectral data but also the underlying principles governing the observed chemical shifts, multiplicities, and coupling constants.
Theoretical Framework: Deciphering the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is governed by the electronic environment of each proton, which is a composite of inductive and resonance effects from the thiazole ring, the amino group, and the cyclopropyl substituent.
-
Thiazole Ring Protons: The thiazole ring is an aromatic heterocycle, and its protons typically resonate in the aromatic region of the spectrum. The precise chemical shift is modulated by the electron-donating amino group and the nature of the substituent at the 5-position.
-
Amino Group Protons: The protons of the primary amine (-NH₂) are exchangeable and often appear as a broad singlet. Their chemical shift can be highly variable, depending on the solvent, concentration, and temperature, due to hydrogen bonding.
-
Cyclopropyl Group Protons: The cyclopropyl group is a three-membered aliphatic ring characterized by significant ring strain. This strain imparts a unique electronic character, often described as having "pseudo-π" characteristics, which can influence adjacent aromatic systems.[1] The protons on a cyclopropyl ring typically appear in the upfield region of the spectrum, often as complex multiplets due to geminal and vicinal coupling.[2] The unique magnetic anisotropy of the cyclopropane ring can lead to unusual shielding and deshielding effects.[3]
Experimental Protocol for ¹H NMR Data Acquisition
A standardized and well-documented experimental approach is crucial for obtaining high-quality, reproducible ¹H NMR data.
Sample Preparation
-
Solvent Selection: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the NH₂ protons.[4] DMSO-d₆ is often preferred for its ability to slow down the exchange rate of labile protons, resulting in sharper signals.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
Data Acquisition
-
Spectrometer: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.
-
Parameters: Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Spectral Data and Interpretation
Based on the analysis of structurally related compounds, the following ¹H NMR data are predicted for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H4 (thiazole) | 6.5 - 7.0 | s | - | 1H |
| NH₂ (amino) | 5.0 - 6.0 | br s | - | 2H |
| H-cyclopropyl (methine) | 1.5 - 2.0 | m | - | 1H |
| H-cyclopropyl (methylene) | 0.5 - 1.0 | m | - | 4H |
Detailed Signal Assignments:
-
H4 (Thiazole Proton): A singlet is expected for the proton at the 4-position of the thiazole ring. Its chemical shift is influenced by the electron-donating amino group at the 2-position and the cyclopropyl group at the 5-position. In 2-aminothiazole, the H4 and H5 protons appear as doublets around 6.53 and 6.93 ppm, respectively, in DMSO-d₆.[5] The presence of the cyclopropyl group at the 5-position will result in a singlet for the H4 proton, likely in a similar chemical shift range.
-
NH₂ (Amino Protons): The two protons of the amino group will likely appear as a broad singlet. The chemical shift is highly dependent on the experimental conditions. In many 2-aminothiazole derivatives, this signal is observed between 5.0 and 7.5 ppm.[6][7]
-
Cyclopropyl Protons: The protons of the cyclopropyl group will exhibit complex splitting patterns due to geminal and vicinal couplings.
-
Methine Proton: The single proton on the carbon attached to the thiazole ring is expected to be a multiplet in the range of 1.5-2.0 ppm.
-
Methylene Protons: The four protons on the two methylene groups of the cyclopropyl ring will appear as multiplets in the highly shielded region of the spectrum, typically between 0.5 and 1.0 ppm.[8] This upfield shift is a characteristic feature of cyclopropyl protons.[3]
-
Visualization of Key Structures and Workflows
To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of this compound is a powerful fingerprint for its structural verification. A thorough understanding of the predicted chemical shifts and coupling patterns for the thiazole, amino, and cyclopropyl protons, as detailed in this guide, is essential for researchers in the field of drug discovery and development. The characteristic upfield signals of the cyclopropyl group, combined with the signals from the aminothiazole core, provide a unique and unambiguous spectral signature for this important heterocyclic compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2-Aminothiazole (96-50-4) 1H NMR [m.chemicalbook.com]
- 6. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Infrared Spectral Analysis of 5-Cyclopropylthiazol-2-amine
Abstract: 5-Cyclopropylthiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural integrity is paramount to its biological activity, necessitating robust analytical methods for its characterization. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative technique for verifying the molecular structure by identifying its constituent functional groups through their characteristic vibrational modes. This guide offers a detailed theoretical and practical framework for the IR spectral analysis of this compound. We will deconstruct the molecule into its primary functional moieties—the primary aromatic amine, the thiazole ring, and the cyclopropyl group—to predict and interpret its IR spectrum. Furthermore, a validated, step-by-step experimental protocol for acquiring a high-quality Fourier-Transform Infrared (FTIR) spectrum using the Attenuated Total Reflectance (ATR) technique is provided, ensuring both scientific rigor and practical applicability for researchers in the field.
Introduction
The Significance of this compound in Medicinal Chemistry
The 2-aminothiazole scaffold is a privileged structure in drug discovery, appearing in a wide array of clinically approved drugs and investigational molecules. Its ability to engage in various biological interactions makes it a cornerstone for designing novel therapeutics. The incorporation of a cyclopropyl group at the 5-position introduces conformational rigidity and modulates lipophilicity, properties that can significantly enhance binding affinity and pharmacokinetic profiles. As such, this compound serves as a critical building block in the synthesis of advanced pharmaceutical agents[1][2]. Accurate and unambiguous structural confirmation is the first critical step in the development pipeline, underpinning the reliability of all subsequent biological data.
The Role of Infrared Spectroscopy in Structural Elucidation
Infrared (IR) spectroscopy is a powerful analytical technique based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes[3]. These absorptions are recorded as a spectrum, which effectively serves as a molecular "fingerprint." For a molecule like this compound, IR spectroscopy is invaluable for confirming the presence of key functional groups, such as the N-H bonds of the amine, the C=N and C=C bonds within the thiazole ring, and the strained C-H and C-C bonds of the cyclopropyl moiety.
Theoretical Vibrational Analysis: Deconstructing the Spectrum
The IR spectrum of this compound is a superposition of the vibrational modes of its three core components. A systematic analysis involves predicting the characteristic absorption bands for each part of the molecule.
The Primary Aromatic Amine (-NH₂) Vibrations
The 2-amino group attached to the thiazole ring behaves as a primary aromatic amine. Its key vibrational modes are among the most diagnostic in the spectrum.
-
N-H Stretching: Primary amines (R-NH₂) exhibit two distinct stretching bands in the 3300-3500 cm⁻¹ region[4]. This is a direct consequence of the two possible coupled vibrations of the NH₂ group: an asymmetric stretch (higher frequency) and a symmetric stretch (lower frequency)[5]. For aromatic amines, these absorptions typically appear at slightly higher frequencies compared to their aliphatic counterparts[6][7][8]. Hydrogen bonding in the solid state can cause these peaks to broaden and shift to slightly lower wavenumbers.
-
N-H Bending (Scissoring): A strong in-plane bending vibration, often called a "scissoring" mode, is characteristic of primary amines and results in a distinct absorption band in the 1550-1650 cm⁻¹ range[7][8]. This peak can sometimes overlap with the C=C stretching vibrations of the thiazole ring.
-
C-N Stretching: The stretching of the carbon-nitrogen bond connecting the amino group to the thiazole ring is expected to produce a strong band. For aromatic amines, this absorption is typically found in the 1200-1350 cm⁻¹ region[6][8].
-
N-H Wagging: A broad, out-of-plane bending vibration (wagging) of the NH₂ group can often be observed in the 650-900 cm⁻¹ range for solid or liquid samples[4][8].
The Thiazole Ring System Vibrations
The thiazole ring is a five-membered aromatic heterocycle. Its vibrations are complex and involve the entire ring system.
-
C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic ring give rise to a series of medium-to-strong bands in the 1400-1650 cm⁻¹ region[9][10]. These absorptions are characteristic of heteroaromatic systems and confirm the presence of the ring skeleton[11][12].
-
Ring Skeletal Vibrations ("Breathing"): The entire ring can undergo expansion and contraction, leading to a series of complex absorptions, often in the fingerprint region (below 1400 cm⁻¹). These bands, while difficult to assign individually without computational modeling, contribute to the unique fingerprint of the molecule[9].
-
C-H Vibrations: The single C-H bond on the thiazole ring will have a stretching vibration above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range, which is characteristic of C-H bonds on aromatic or heterocyclic rings[13][14]. In-plane and out-of-plane C-H bending vibrations also occur, with the out-of-plane modes often appearing as strong bands in the 700-900 cm⁻¹ region.
The Cyclopropyl Moiety Vibrations
The cyclopropyl group is a strained three-membered ring with unique spectral features.
-
C-H Stretching: The C-H bonds of the cyclopropyl ring exhibit stretching vibrations at frequencies higher than those of typical alkanes. Due to the increased s-character of the carbon orbitals in the strained ring, these absorptions are expected in the 3000-3100 cm⁻¹ region, potentially overlapping with the thiazole C-H stretch[15].
-
Ring Deformation: The cyclopropane ring has characteristic deformation or "breathing" modes. A symmetric ring stretching mode is often observed near 1200-1250 cm⁻¹, while other deformations can appear in the 800-1020 cm⁻¹ range[15][16]. These bands are highly diagnostic for the presence of the cyclopropyl substituent.
Predicted IR Spectral Data Summary
The following table summarizes the expected characteristic infrared absorption bands for this compound, based on the analysis of its functional groups.
| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Functional Moiety |
| 3350 - 3500 | Medium | N-H Asymmetric Stretch | Primary Amine |
| 3250 - 3400 | Medium | N-H Symmetric Stretch | Primary Amine |
| 3000 - 3100 | Medium | C-H Stretch (sp²) | Cyclopropyl Ring |
| 3050 - 3150 | Medium-Weak | C-H Stretch (sp²) | Thiazole Ring |
| 1550 - 1650 | Strong | N-H Bending (Scissoring) | Primary Amine |
| 1400 - 1650 | Medium-Strong | C=N and C=C Ring Stretching | Thiazole Ring |
| 1200 - 1350 | Strong | C-N Stretch (Aromatic) | Amine/Thiazole |
| 800 - 1020 | Medium | Cyclopropyl Ring Deformation | Cyclopropyl Ring |
| 650 - 900 | Medium, Broad | N-H Wagging (Out-of-plane bend) | Primary Amine |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
Rationale for Sample Preparation: Attenuated Total Reflectance (ATR)
For solid powder samples like this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique over traditional methods like KBr pellets.
-
Expertise & Causality: The choice of ATR is deliberate. It requires minimal to no sample preparation, eliminating the laborious and potentially moisture-sensitive process of grinding and pressing KBr pellets. This significantly reduces the risk of sample contamination or degradation. The direct contact between the sample and the ATR crystal (typically diamond) ensures high-quality, reproducible spectra with excellent signal-to-noise ratios, making it a more trustworthy and efficient method in a modern drug development laboratory.
Step-by-Step Protocol for ATR-FTIR Analysis
This protocol ensures a self-validating system by incorporating a background scan before each sample measurement.
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).
-
ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal using a solvent-moistened (e.g., isopropanol or acetone), lint-free wipe. Dry the crystal completely with a separate dry wipe. This step is critical to prevent cross-contamination.
-
Background Acquisition: With the clean, empty ATR anvil in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be digitally subtracted from the sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal.
-
Apply Pressure: Lower the press arm to apply consistent and firm pressure to the powder, ensuring intimate contact between the sample and the crystal surface. Inconsistent pressure is a common source of poor reproducibility.
-
Sample Spectrum Acquisition: Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background scan.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum. Perform a baseline correction and an ATR correction if available in the software to produce a spectrum that more closely resembles a traditional transmission spectrum.
-
Post-Analysis Cleaning: Retract the press arm, remove the sample powder, and clean the ATR crystal thoroughly as described in Step 2.
Workflow Diagram for ATR-FTIR Analysis
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Conclusion
The infrared spectral analysis of this compound is a definitive method for its structural verification. By understanding the characteristic vibrational frequencies of the primary amine, thiazole ring, and cyclopropyl group, researchers can confidently interpret the resulting spectrum. The combination of strong, dual N-H stretching bands above 3300 cm⁻¹, a prominent N-H bending peak near 1600 cm⁻¹, and characteristic C=N/C=C ring stretches provides unequivocal evidence for the 2-aminothiazole core. Concurrently, the presence of C-H stretches just above 3000 cm⁻¹ and specific ring deformation modes in the fingerprint region confirms the integrity of the vital cyclopropyl substituent. Adherence to the provided ATR-FTIR protocol will ensure the generation of high-quality, reliable data, reinforcing the foundation of scientific integrity in drug discovery and development.
References
- 1. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. cdnsciencepub.com [cdnsciencepub.com]
Mass spectrometry fragmentation of 5-Cyclopropylthiazol-2-amine
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Cyclopropylthiazol-2-amine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound. The document elucidates the principal fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By integrating established fragmentation mechanisms of the 2-aminothiazole core and the cyclopropyl substituent, this guide offers a predictive framework for the interpretation of the mass spectrum of this compound. This information is of significant value to researchers and professionals in the fields of medicinal chemistry, drug metabolism, and analytical chemistry for the structural characterization and identification of this compound and related analogues.
Introduction
This compound is a heterocyclic compound incorporating a reactive 2-aminothiazole nucleus and a strained cyclopropyl ring. The unique electronic and structural features of this molecule make it an interesting scaffold in medicinal chemistry. A thorough understanding of its behavior under mass spectrometric conditions is paramount for its unambiguous identification in complex matrices, such as in metabolic studies or during reaction monitoring. This guide will delve into the expected fragmentation patterns, providing a rationale for the formation of characteristic product ions.
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation
Under electron ionization, the this compound molecule is expected to form a molecular ion (M+•) which then undergoes a series of fragmentation reactions. The initial ionization will likely occur on the thiazole ring, which contains heteroatoms with non-bonding electrons.
The fragmentation of the molecular ion is anticipated to proceed through several competing pathways, primarily involving the cyclopropyl and amino substituents, as well as the thiazole ring itself.
Key Fragmentation Pathways under EI
The primary fragmentation events are predicted to be:
-
Loss of a hydrogen radical ([M-H]+): This is a common fragmentation for amines and can be initiated by the loss of a hydrogen atom from the amino group or the cyclopropyl ring.
-
Loss of an amino radical ([M-NH2]+): Cleavage of the C-N bond can lead to the expulsion of an amino radical.
-
Fragmentation of the cyclopropyl ring: The strained cyclopropyl ring can undergo ring-opening to form an allyl radical cation or lose ethylene (C2H4) after rearrangement.[1]
-
Cleavage of the thiazole ring: The thiazole ring can undergo characteristic cleavages, often involving the loss of small molecules like hydrogen cyanide (HCN) or acetylene (C2H2).
The following diagram illustrates the predicted EI fragmentation pathways for this compound.
Caption: Predicted EI Fragmentation Pathways of this compound.
Interpretation of Key Fragment Ions
| m/z | Proposed Formula | Proposed Structure/Origin |
| 138 | C6H8N2S+• | Molecular ion (M+•) |
| 137 | C6H7N2S+ | Loss of a hydrogen radical from the amino group or cyclopropyl ring. |
| 122 | C6H6S+• | Loss of an amino radical. |
| 111 | C5H5NS+• | Loss of hydrogen cyanide (HCN) from the thiazole ring, a characteristic fragmentation for aminothiazoles.[2] |
| 110 | C4H6N2S+• | Loss of ethylene (C2H4) following rearrangement of the cyclopropyl group.[3] |
| 84 | C3H2NS+ | Subsequent loss of acetylene (C2H2) from the m/z 110 fragment, indicative of thiazole ring cleavage. |
| 67 | C4H5N+• | Loss of a thiocarbonyl radical (•CS) from the m/z 111 fragment, representing further breakdown of the heterocyclic core. |
Predicted Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation
Under positive ion ESI, this compound is expected to readily form a protonated molecule, [M+H]+. Collision-induced dissociation (CID) of this precursor ion will induce fragmentation. The fragmentation in ESI is often more controlled than in EI and can provide more specific structural information.
Key Fragmentation Pathways under ESI-MS/MS
The protonated molecule is likely to fragment via pathways that are initiated by the charge site, which is expected to be the amino group or one of the nitrogen atoms in the thiazole ring.
-
Loss of Ammonia (NH3): Protonation of the exocyclic amino group can facilitate its elimination as a neutral ammonia molecule.
-
Loss of Acetonitrile (CH3CN): Rearrangement and fragmentation of the thiazole ring could lead to the loss of acetonitrile.
-
Fragmentation of the Cyclopropyl Ring: Similar to EI, the cyclopropyl group can undergo ring-opening or rearrangement, although the mechanisms might differ due to the even-electron nature of the precursor ion.
The following diagram illustrates the predicted ESI-MS/MS fragmentation pathways for protonated this compound.
Caption: Predicted ESI-MS/MS Fragmentation of [this compound+H]+.
Interpretation of Key Fragment Ions
| m/z | Proposed Formula | Proposed Structure/Origin |
| 139 | C6H9N2S+ | Protonated molecule [M+H]+ |
| 122 | C6H8S+ | Loss of ammonia (NH3) from the protonated amino group. |
| 113 | C4H5N2S+ | Loss of propene (C3H6) from the cyclopropyl group, possibly through a charge-remote fragmentation mechanism.[4][5] |
| 98 | C4H4S+ | Loss of acetonitrile (CH3CN) following rearrangement of the thiazole ring. |
| 67 | C4H5N+ | Subsequent loss of a sulfur atom from the m/z 113 fragment. |
Experimental Protocol for Mass Spectrometric Analysis
The following is a general protocol for acquiring the mass spectra of this compound. Optimization of parameters may be required based on the specific instrument used.
Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.
-
For EI-MS analysis, dilute the stock solution to approximately 10-100 µg/mL in the same solvent.
-
For ESI-MS analysis, dilute the stock solution to approximately 1-10 µg/mL in a 50:50 mixture of water and methanol (or acetonitrile) containing 0.1% formic acid to promote protonation.
Electron Ionization (EI) - Gas Chromatography-Mass Spectrometry (GC-MS)
-
GC Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
Electrospray Ionization (ESI) - Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Ion Source: ESI in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
MS1 Mass Range: Scan from m/z 50 to 250.
-
MS/MS: Select the [M+H]+ ion (m/z 139) as the precursor for CID. Use a collision energy of 10-30 eV (optimization may be required).
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be rich and informative, providing characteristic ions that can be used for its identification and structural elucidation. Under EI, fragmentation is expected to be driven by the lability of the cyclopropyl ring and the amino group, as well as characteristic cleavages of the thiazole core. In ESI-MS/MS, the fragmentation of the protonated molecule is anticipated to be more specific, with key losses of neutral molecules such as ammonia. The proposed fragmentation pathways and the experimental protocol provided in this guide serve as a valuable resource for researchers working with this compound and its derivatives.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Aminothiazole [webbook.nist.gov]
- 3. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Localization of cyclopropyl groups and alkenes within glycerophospholipids using gas-phase ion/ion chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
IUPAC name and synonyms for 5-Cyclopropylthiazol-2-amine
An In-depth Technical Guide to 5-Cyclopropylthiazol-2-amine for Drug Discovery Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the 2-aminothiazole moiety is recognized as a "privileged structure," a molecular framework that demonstrates the ability to bind to a variety of biological targets, thereby exhibiting a wide spectrum of pharmacological activities.[1][2] this compound, a specific derivative within this class, combines the versatile 2-aminothiazole core with a cyclopropyl group—a small, strained ring known to enhance metabolic stability, improve potency, and modulate pharmacokinetic properties.[3] This guide offers a comprehensive technical overview of this compound, intended for researchers and professionals engaged in drug discovery and development. We will delve into its chemical identity, a robust synthesis protocol, and its potential as a cornerstone for developing novel therapeutics.
PART 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental to its application in research and development.
Nomenclature and Identification
-
IUPAC Name: 5-cyclopropyl-1,3-thiazol-2-amine[4]
Synonyms
The compound is known by several synonyms in commercial and chemical databases, including:
-
2-Amino-5-cyclopropylthiazole[4]
-
5-Cyclopropyl-thiazol-2-ylamine[4]
-
5-cyclopropyl-2,3-dihydro-1,3-thiazol-2-imine[4]
Physicochemical Data Summary
The following table summarizes the key computed physicochemical properties of this compound, which are crucial for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Weight | 140.21 g/mol | PubChem[4] |
| Exact Mass | 140.04081944 Da | PubChem[4] |
| XLogP3-AA (LogP) | 1.2 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Topological Polar Surface Area | 67.2 Ų | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
| Complexity | 114 | PubChem[4] |
These properties are computationally derived and provide a predictive foundation for experimental design, such as assessing potential membrane permeability (LogP) and solubility characteristics (Polar Surface Area).
PART 2: Synthesis and Mechanism
The synthesis of 2-aminothiazole derivatives is well-established, with the Hantzsch thiazole synthesis being a primary and versatile method.[7] This approach involves the condensation reaction between an α-haloketone and a thiourea.
Proposed Synthesis Protocol: Hantzsch Thiazole Synthesis
This protocol details a reliable method for synthesizing this compound from commercially available starting materials.
Step 1: Bromination of Cyclopropyl Methyl Ketone
-
Objective: To generate the key intermediate, 1-bromo-1-cyclopropylethan-1-one (an α-haloketone).
-
Methodology:
-
Dissolve cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as methanol or acetic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Add bromine (1.0 eq) dropwise while maintaining the temperature below 10°C. The dropwise addition is critical to control the exothermic reaction and prevent over-bromination.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a solution of sodium bisulfite to neutralize any remaining bromine.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude α-bromoketone is often used directly in the next step without further purification due to its potential lachrymatory nature.
-
Step 2: Cyclocondensation with Thiourea
-
Objective: To form the thiazole ring through condensation of the α-bromoketone with thiourea.
-
Methodology:
-
Dissolve thiourea (1.1 eq) in ethanol in a round-bottom flask.
-
Add the crude 1-bromo-1-cyclopropylethan-1-one (1.0 eq) solution in ethanol to the flask.
-
Reflux the reaction mixture for 4-6 hours. The progress can be monitored by TLC.[8] The elevated temperature provides the necessary activation energy for the nucleophilic attack of the sulfur atom on the α-carbon, followed by intramolecular cyclization and dehydration.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a base, such as aqueous sodium bicarbonate or ammonium hydroxide, to deprotonate the aminothiazole hydrobromide salt, precipitating the free amine product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Experimental Workflow Diagram
Caption: Hantzsch synthesis workflow for this compound.
PART 3: Applications in Drug Discovery
The 2-aminothiazole scaffold is a cornerstone in numerous clinically significant drugs, including the anticancer agent Dasatinib.[9][10] The incorporation of this moiety is a validated strategy for targeting a wide array of proteins. While specific biological data for this compound is not extensively published, its structural features suggest significant potential across several therapeutic areas.
A Privileged Scaffold for Kinase Inhibition
Many 2-aminothiazole derivatives function as ATP-competitive inhibitors of protein kinases. The nitrogen atoms in the thiazole ring and the exocyclic amine can form critical hydrogen bonds with the hinge region of the kinase active site, a common binding motif for inhibitors. The 5-position substituent, in this case, the cyclopropyl group, typically projects into the solvent-exposed region or a hydrophobic pocket, influencing potency and selectivity.
-
Potential Targets: Based on analogs, potential kinase targets could include Tyrosine Kinases (e.g., Src family, Abl) and Serine/Threonine Kinases involved in cell proliferation and signaling pathways.[9][10]
Antimicrobial and Anti-inflammatory Potential
The thiazole ring is a key component of many compounds with demonstrated antimicrobial and anti-inflammatory activities.[7][11] The mechanism often involves the inhibition of essential microbial enzymes or the modulation of inflammatory signaling cascades.
-
Antimicrobial Applications: Derivatives have shown activity against various bacterial and fungal strains.[7][12]
-
Anti-inflammatory Applications: The scaffold can be elaborated to target enzymes like COX or to modulate pathways involving cytokines.
Diagram of Potential Therapeutic Applications
Caption: Potential therapeutic targets for this compound derivatives.
PART 4: Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential.
-
GHS Hazard Statements: The compound is classified as an irritant.[6] According to GHS classifications, it may be harmful if swallowed or inhaled, causes skin irritation, and causes serious eye irritation.[4][6]
-
Precautionary Measures: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust or fumes. Wash hands thoroughly after handling.[6]
Conclusion
This compound represents a high-potential starting point for medicinal chemistry campaigns. It combines the biologically validated 2-aminothiazole core with a cyclopropyl group known to confer advantageous physicochemical properties. The straightforward Hantzsch synthesis makes it an accessible building block for creating diverse libraries of compounds. For drug development professionals, this molecule serves as a versatile scaffold poised for derivatization and exploration across multiple therapeutic areas, particularly in the development of kinase inhibitors and novel antimicrobial agents.
References
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy 4-Cyclopropylthiazol-2-amine | 324579-90-0 [smolecule.com]
- 4. 5-Cyclopropyl-1,3-thiazol-2-amine | C6H8N2S | CID 22170679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 606092-87-9 [sigmaaldrich.com]
- 6. 606092-87-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. rjpbcs.com [rjpbcs.com]
- 9. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one [mdpi.com]
Foreword: The Imperative of Purity in Pharmaceutical Intermediates
An In-Depth Technical Guide to the Purity Assessment of Commercial 5-Cyclopropylthiazol-2-amine
In the landscape of pharmaceutical development, the journey from a promising molecule to a life-saving therapeutic is paved with exacting standards of quality, safety, and efficacy. Central to this journey is the chemical purity of the Active Pharmaceutical Ingredient (API). However, the integrity of the API is fundamentally dependent on the quality of its constituent building blocks. This compound is a critical intermediate in the synthesis of numerous clinically relevant compounds. Its purity is not merely a quality control metric; it is a foundational pillar upon which the safety and consistency of the final drug product are built. An uncharacterized impurity in this starting material can propagate through complex synthetic steps, leading to downstream impurities in the API that may be difficult to remove, potentially toxic, or capable of altering the drug's therapeutic effect.
This guide provides a comprehensive framework for the purity assessment of commercial this compound. It is designed for researchers, analytical scientists, and drug development professionals who require a robust, scientifically-grounded, and validated approach to quality control. We will move beyond rote procedures to explore the causality behind analytical choices, grounding our methodologies in the principles of chromatographic science, spectroscopy, and regulatory compliance.
Understanding the Impurity Profile: A Synthesis-Forward Approach
A robust purity assessment begins not in the analytical laboratory, but with a thorough understanding of the molecule's synthetic pathway. The majority of impurities found in a commercial batch are process-related, arising from starting materials, by-products of side reactions, intermediates, or degradation products.[1] The Hantzsch thiazole synthesis is a common and efficient method for creating the thiazole ring, providing a logical starting point for predicting potential impurities.[2]
This reaction typically involves the condensation of an α-haloketone with a thiourea. For this compound, this would involve a reagent like 1-bromo-1-cyclopropylethanone and thiourea.
References
Tautomerism in 2-amino-5-cyclopropylthiazole
An In-depth Technical Guide to the Tautomerism of 2-amino-5-cyclopropylthiazole
Abstract
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous approved drugs yet also flagged as a potential toxicophore.[1] Its chemical behavior, particularly its capacity for tautomerism, is critical to its biological activity, influencing receptor binding, membrane permeability, and metabolic stability. This guide provides an in-depth analysis of the tautomeric equilibrium of 2-amino-5-cyclopropylthiazole, a representative substituted aminothiazole. We will explore the structural, environmental, and electronic factors governing the predominance of the amino versus imino forms. This document integrates theoretical principles with actionable experimental and computational protocols, designed for researchers, medicinal chemists, and drug development professionals seeking to harness or mitigate the effects of tautomerism in drug design.
The Significance of Tautomerism in Drug Discovery
Tautomerism, the chemical isomerism involving the migration of a proton and the concurrent shift of a double bond, is a critical phenomenon in molecular sciences.[2] Unlike resonance structures, tautomers are distinct chemical species that exist in a dynamic equilibrium.[3] For drug development professionals, understanding and controlling tautomeric equilibria is not merely an academic exercise; it is a fundamental challenge that impacts a compound's entire pharmacological profile.[2]
The specific tautomeric form present can dictate:
-
Receptor-Ligand Interactions: The arrangement of hydrogen bond donors and acceptors changes between tautomers, drastically altering the binding affinity and selectivity for a biological target.
-
Physicochemical Properties: Tautomers can exhibit different pKa values, lipophilicity (LogP), and solubility, which in turn affect absorption, distribution, metabolism, and excretion (ADME) properties.
-
Metabolic Stability: One tautomer may be more susceptible to metabolic enzymes than another, influencing the drug's half-life and potential for producing reactive metabolites.
The 2-aminothiazole scaffold is a classic example where amino-imino tautomerism is a central consideration. The equilibrium between the aromatic amino form and the non-aromatic imino form can be influenced by substitution patterns and the surrounding environment.[4][5]
Potential Tautomers of 2-amino-5-cyclopropylthiazole
The primary tautomeric equilibrium for 2-amino-5-cyclopropylthiazole involves the migration of a proton between the exocyclic nitrogen and the endocyclic (ring) nitrogen. This results in two principal forms: the amino tautomer and the imino tautomer.
-
2-amino-5-cyclopropyl-1,3-thiazole (Amino Form): This form is aromatic and generally considered to be the more stable and predominant tautomer for 2-aminothiazoles under typical physiological conditions.[4][6]
-
2-imino-5-cyclopropyl-2,3-dihydro-1,3-thiazole (Imino Form): This form is non-aromatic. While less stable, its population can be influenced by factors such as solvent and substitution.[4]
Caption: Tautomeric equilibrium of 2-amino-5-cyclopropylthiazole.
Experimental Characterization of Tautomeric Equilibrium
Determining the position of the tautomeric equilibrium (KT) requires robust analytical techniques. The choice of method is critical, as the experimental conditions themselves can influence the equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for studying tautomerism in solution.[7][8] By analyzing chemical shifts, coupling constants, and signal integration, one can unambiguously identify and quantify the coexisting tautomers.
Causality Behind the Protocol: The chemical environment of nuclei in the amino and imino forms is distinct. For instance, the protons on the thiazole ring and the exocyclic NH/NH₂ groups will have different chemical shifts. ¹³C NMR is also highly informative, as the chemical shift of the C2 carbon is significantly different in the amino (sp²) versus the imino (sp²) form.[9] The choice of solvent is crucial; aprotic solvents like DMSO-d₆ are often used to slow down proton exchange and allow for the observation of distinct NH signals.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of 2-amino-5-cyclopropylthiazole in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). Prepare samples in different solvents to assess the solvent's effect on the equilibrium.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Identify the signals corresponding to the cyclopropyl and thiazole ring protons. Based on literature for 2-aminothiazole, the two thiazole protons appear as doublets.[10]
-
Look for distinct signals for the exocyclic amine protons (a broad singlet for -NH₂ in the amino form) and potentially separate signals for the endocyclic NH and exocyclic =NH in the imino form.
-
Integrate the signals corresponding to unique protons in each tautomer to determine their relative ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Pay close attention to the chemical shift of the C2 carbon (the carbon attached to the amino/imino group). A significant difference in its chemical shift is expected between the two forms.
-
-
Variable Temperature (VT) NMR (Optional):
-
Acquire spectra at a range of temperatures (e.g., from 253 K to 323 K).
-
Changes in the relative integrals of tautomer-specific peaks will indicate the thermodynamic parameters (ΔH° and ΔS°) of the equilibrium. Coalescence of signals at higher temperatures can provide information on the rate of interconversion.
-
UV-Vis Spectroscopy
The electronic structure of the aromatic amino tautomer differs significantly from the non-aromatic imino tautomer, leading to distinct UV-Vis absorption spectra.[11] This difference can be exploited to quantify the equilibrium.
Causality Behind the Protocol: The conjugated π-system of the aromatic amino form typically results in a longer wavelength absorption maximum (λmax) compared to the cross-conjugated imino form. By measuring the absorbance at wavelengths specific to each tautomer across a range of conditions (e.g., pH), one can apply the Beer-Lambert law to determine their concentrations.
Experimental Protocol: Spectrophotometric Analysis
-
Stock Solution Preparation: Prepare a concentrated stock solution of 2-amino-5-cyclopropylthiazole in a suitable solvent (e.g., methanol or ethanol).
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: Create a series of samples by diluting a small aliquot of the stock solution into each buffer, ensuring the final organic solvent concentration is low (<1%) to minimize its effect.
-
Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample.
-
Data Analysis:
-
Identify the λmax for the predominantly amino form (at neutral/basic pH) and the protonated species (at low pH).
-
Analyze the changes in absorbance at specific wavelengths as a function of pH to determine the pKa values associated with protonation and potentially the tautomeric equilibrium constant.
-
Computational Analysis of Tautomer Stability
Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the intrinsic stability of tautomers and the factors that influence their equilibrium.[6][12]
Causality Behind the Workflow: This workflow is designed to calculate the ground-state electronic energies of the tautomers. By comparing these energies, we can predict their relative stability. Geometry optimization ensures we are comparing true energy minima. Including a solvent model (like the Polarizable Continuum Model, PCM) is crucial, as it simulates the stabilizing or destabilizing effects of a solvent, providing a more realistic prediction of the equilibrium in solution.[12]
Caption: A typical DFT workflow for predicting tautomer stability.
Computational Workflow: Predicting Tautomer Ratios
-
Structure Generation: Build 3D structures of both the amino and imino tautomers of 2-amino-5-cyclopropylthiazole.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Frequency Analysis: Conduct a frequency calculation on the optimized structures to confirm they are true energy minima (i.e., no imaginary frequencies). This step also provides the zero-point vibrational energies (ZPVE).
-
Energy Calculation: Obtain the final electronic energies, including ZPVE correction. The difference in energy (ΔE) gives the relative stability in the gas phase.
-
Solvation Effects: Re-run the energy calculations using a continuum solvation model (e.g., PCM or SMD) to simulate the desired solvent (e.g., water, DMSO).
-
Data Interpretation: Compare the final solvated energies. The tautomer with the lower energy is predicted to be more stable in that solvent. The energy difference can be used to estimate the equilibrium constant (KT) via the equation ΔG = -RT ln(KT).
Summary of Findings and Data
Based on extensive studies of 2-aminothiazoles, the amino form is consistently found to be the major tautomer.[4][6] The aromatic stabilization of the thiazole ring provides a strong driving force for this preference. The cyclopropyl group at the 5-position is weakly electron-donating and is not expected to fundamentally shift the equilibrium towards the imino form.
Table 1: Predicted Relative Stability and Key Properties
| Property | Amino Tautomer | Imino Tautomer | Rationale & References |
| Relative Energy (ΔE) | 0.0 kcal/mol (Reference) | > 5-10 kcal/mol (Predicted) | Aromatic stabilization strongly favors the amino form.[4][6] |
| Aromaticity | Aromatic | Non-aromatic | The amino form possesses a cyclic, planar, 6π-electron system. |
| Predicted ¹H NMR (Thiazole-H) | ~6.5-7.0 ppm | Expected to be shifted upfield | Aromatic protons are more deshielded. Based on 2-aminothiazole data.[10] |
| Predicted pKa (Protonation) | ~5.3 (at Ring N) | N/A (Less relevant due to low population) | Based on the parent 2-aminothiazole. The endocyclic nitrogen is the primary site of protonation.[4][13][14] |
| Hydrogen Bond Profile | 1 H-bond acceptor (Ring N), 2 H-bond donors (-NH₂) | 2 H-bond acceptors (=N-), 1 H-bond donor (=NH) | This difference is critical for receptor binding interactions. |
Implications for Drug Development
A comprehensive understanding of the tautomeric landscape of 2-amino-5-cyclopropylthiazole is essential for its effective use in drug discovery.
-
Structure-Activity Relationship (SAR): When building SAR models, it is crucial to use the correct tautomeric form for molecular modeling and docking studies. Assuming the major amino form is present ensures that H-bond interactions with the target protein are modeled correctly.
-
Bioisosteric Replacement: The 2-aminothiazole group is often used as a bioisostere for other functionalities. Its tautomeric behavior must be considered to ensure it truly mimics the electronic and steric properties of the group it replaces.
-
Toxicity and Metabolism: The 2-aminothiazole core has been associated with idiosyncratic toxicity, potentially through metabolic activation to reactive species.[1] The tautomeric equilibrium could influence which metabolic pathways are accessible, making it a critical parameter in safety and toxicology assessments.
By employing the experimental and computational workflows detailed in this guide, researchers can confidently characterize the tautomeric behavior of novel 2-aminothiazole derivatives, leading to more rational drug design and the development of safer, more effective therapeutics.
References
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 3. fiveable.me [fiveable.me]
- 4. Tautomerism of aminothiazoles. pKBH+ Values of 2-aminothiazoles and of some model imines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Study of the enol–enaminone tautomerism of α-heterocyclic ketones by deuterium effects on 13 C chemical shifts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A705235I [pubs.rsc.org]
- 10. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 2-Aminothiazole CAS#: 96-50-4 [m.chemicalbook.com]
- 14. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Introduction: The Significance of the 2-Aminothiazole Scaffold
An In-Depth Guide to the Synthesis of 5-Cyclopropylthiazol-2-amine Derivatives
The 2-aminothiazole ring is a privileged heterocyclic scaffold that holds a prominent position in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. This has led to its incorporation into numerous clinically approved drugs, including the kinase inhibitor Dasatinib and the antibacterial Cefdinir.[3] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5][6]
The introduction of a cyclopropyl group at the 5-position of the thiazole ring is a strategic modification aimed at enhancing pharmacokinetic and pharmacodynamic properties. The cyclopropyl moiety, a non-classical bioisostere of phenyl and other functional groups, can improve metabolic stability, increase binding affinity, and modulate the overall lipophilicity and conformation of the molecule. This guide provides a detailed protocol for the synthesis of the core this compound scaffold and its subsequent derivatization, grounded in the principles of the classic Hantzsch thiazole synthesis.
Core Synthetic Strategy: The Hantzsch Thiazole Synthesis
The most robust and widely adopted method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis, first reported in the late 19th century.[6][7][8] This reaction involves the condensation of an α-haloketone with a sulfur-containing nucleophile, typically a thioamide or, for 2-amino derivatives, thiourea.[9][10][11] The mechanism proceeds via an initial S-alkylation (an SN2 reaction), followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[6][11]
Caption: General mechanism of the Hantzsch thiazole synthesis.
Part I: Synthesis of the Key Precursor, 1-Bromo-1-cyclopropylethanone
To generate the desired 5-cyclopropyl substituent, the Hantzsch synthesis requires a corresponding α-haloketone. The most direct precursor is 1-bromo-1-cyclopropylethanone, which can be synthesized via the α-bromination of cyclopropyl methyl ketone. Careful control of stoichiometry and temperature is crucial to prevent over-bromination and ensure a high yield of the mono-brominated product.
Experimental Protocol: α-Bromination of Cyclopropyl Methyl Ketone
-
Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas trap for HBr), add cyclopropyl methyl ketone. Dissolve the ketone in a suitable solvent such as chloroform (CHCl₃) or methanol.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This minimizes side reactions.
-
Bromination: Slowly add one molar equivalent of bromine (Br₂), dissolved in the same solvent, to the stirred solution via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C during the addition. The characteristic red-brown color of bromine should dissipate as it reacts.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting ketone.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the HBr byproduct. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude 1-bromo-1-cyclopropylethanone is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Table 1: Reagents and Conditions for α-Bromination
| Reagent/Parameter | Molar Ratio | Quantity (for 10 mmol scale) | Notes |
| Cyclopropyl methyl ketone | 1.0 | 0.84 g (10 mmol) | Starting material. |
| Bromine (Br₂) | 1.0 | 1.60 g (10 mmol) | Caution: Highly corrosive and toxic. Handle in a fume hood. |
| Chloroform (CHCl₃) | - | 20 mL | Solvent. Methanol can also be used. |
| Temperature | - | 0-5 °C | Critical for controlling selectivity. |
| Reaction Time | - | 2-3 hours | Monitor by TLC. |
Part II: Core Scaffold Synthesis of this compound
With the α-haloketone precursor in hand, the Hantzsch cyclocondensation can be performed to yield the target this compound. This one-pot reaction is typically high-yielding and straightforward to execute.[11]
Caption: Experimental workflow for Hantzsch synthesis.
Experimental Protocol: Hantzsch Cyclocondensation
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude 1-bromo-1-cyclopropylethanone (1.0 eq) and thiourea (1.2 eq) in absolute ethanol. The slight excess of thiourea ensures complete consumption of the limiting ketone.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the ethanolic solution into a beaker containing a stirred, cold aqueous solution of sodium carbonate (5-10% w/v). The purpose of the base is to neutralize the hydrobromide salt of the product, causing the free amine to precipitate out of solution.[11]
-
Purification: Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Drying: Dry the purified solid product, this compound, in a vacuum oven at 40-50 °C. The product is often sufficiently pure for subsequent derivatization.
Table 2: Reagents and Conditions for Hantzsch Cyclocondensation
| Reagent/Parameter | Molar Ratio | Quantity (for 10 mmol scale) | Notes |
| 1-Bromo-1-cyclopropylethanone | 1.0 | 1.63 g (10 mmol) | Limiting reagent. |
| Thiourea | 1.2 | 0.91 g (12 mmol) | Nucleophile. |
| Absolute Ethanol | - | 30 mL | Solvent. |
| Temperature | - | Reflux (~78 °C) | Standard condition for this reaction. |
| Reaction Time | - | 2-4 hours | Monitor by TLC. |
| Expected Yield | - | - | Typically >80%. |
Part III: Synthesis of this compound Derivatives
The synthesized core scaffold possesses a reactive primary amino group at the 2-position, which serves as an excellent handle for introducing chemical diversity. Standard functionalization reactions, such as acylation, can be employed to generate a library of derivatives for structure-activity relationship (SAR) studies.
Caption: Common derivatization strategies for the 2-amino group.
Experimental Protocol: Acylation of the 2-Amino Group
-
Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.5 eq), to the solution. The base acts as a scavenger for the HCl that is generated during the reaction.
-
Acylation: Cool the mixture to 0 °C and slowly add the desired acyl chloride (R-COCl) or acid anhydride (1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization.
Table 3: Reagents and Conditions for Acylation
| Reagent/Parameter | Molar Ratio | Notes |
| This compound | 1.0 | Starting material. |
| Acyl Chloride (R-COCl) | 1.1 | Electrophile. A wide variety are commercially available. |
| Triethylamine (TEA) | 1.5 | HCl scavenger. Pyridine can also be used. |
| Dichloromethane (DCM) | - | Aprotic solvent. |
| Temperature | - | 0 °C to Room Temperature. |
| Reaction Time | - | 2-12 hours. |
Characterization
The identity and purity of all synthesized compounds must be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, including the presence of the cyclopropyl group and the successful formation of the thiazole ring and its derivatives.[8][12]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[8][12]
-
Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the N-H stretches of the amine/amide and C=N of the thiazole ring.[8][12]
Conclusion
This guide outlines a reliable and scalable protocol for the synthesis of this compound and its derivatives. By leveraging the classic Hantzsch thiazole synthesis, the core scaffold can be efficiently constructed from readily available starting materials. The strategic placement of the cyclopropyl group offers significant potential for developing novel therapeutic agents. The subsequent derivatization of the 2-amino position provides a straightforward path to generate diverse chemical libraries essential for modern drug discovery campaigns. The protocols described herein are robust and can be readily adapted by researchers in both academic and industrial settings.
References
- 1. Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016) | Debasis Das | 2 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. mdpi.com [mdpi.com]
- 7. Thiazole - Wikipedia [en.wikipedia.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. jocpr.com [jocpr.com]
Application Note: Strategic Use of 5-Cyclopropylthiazol-2-amine for the Synthesis of Potent Kinase Inhibitors
Abstract
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to form key hydrogen bond interactions within the ATP-binding site of various protein kinases.[1][2] The strategic introduction of a cyclopropyl group at the 5-position of this scaffold offers a potent combination of conformational rigidity, metabolic stability, and the ability to probe hydrophobic pockets within the kinase domain. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of the key building block, 5-cyclopropylthiazol-2-amine , in the development of next-generation kinase inhibitors targeting critical oncology pathways such as those regulated by Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.
Introduction: The Value of the 5-Cyclopropylthiazole Moiety
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases remains a highly validated and successful strategy in oncology drug discovery.[3] The 2-aminothiazole motif is particularly effective as it mimics the adenine portion of ATP, typically forming one or more hydrogen bonds with the "hinge" region of the kinase.[4]
The incorporation of a cyclopropyl group is a well-established tactic in medicinal chemistry to enhance the pharmacological profile of a lead compound.[5] Specifically, the 5-cyclopropyl substituent on the 2-aminothiazole ring offers several distinct advantages:
-
Metabolic Stability: The cyclopropyl ring is resistant to oxidative metabolism, which can improve the pharmacokinetic profile of the final inhibitor.
-
Conformational Rigidity: The rigid nature of the cyclopropyl group reduces the entropic penalty upon binding to the target kinase, potentially increasing binding affinity.
-
Vectorial Exploration of Hydrophobic Pockets: The compact, three-dimensional nature of the cyclopropyl group can effectively engage with small hydrophobic pockets adjacent to the primary binding site, enhancing both potency and selectivity.
-
Improved Physicochemical Properties: It can favorably modulate properties such as solubility and membrane permeability.
This guide provides detailed, field-proven protocols for the synthesis of the this compound building block and its subsequent elaboration into a potent 4-(thiazol-5-yl)pyrimidine-based kinase inhibitor, a scaffold known to produce potent inhibitors of CDKs and Aurora kinases.[6][7][8]
Synthesis of the Core Building Block: this compound
The most reliable and established method for constructing the 2-aminothiazole ring is the Hantzsch Thiazole Synthesis .[3][4][5] This reaction involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide. For our target molecule, this translates to the reaction between 2-bromo-1-cyclopropylethanone and thiourea.
Synthetic Workflow Overview
The overall synthetic plan is a two-step process starting from the commercially available cyclopropyl methyl ketone.
Caption: Workflow for the synthesis of the core building block.
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of 2-Bromo-1-cyclopropylethanone (Intermediate)
Causality: The alpha-bromination of a ketone is a foundational reaction that proceeds via an enol or enolate intermediate.[9] The use of an acid or base catalyst facilitates the formation of this intermediate, which then attacks the bromine source. For unsymmetrical ketones like cyclopropyl methyl ketone, the reaction is regioselective for the less hindered methyl group.[9]
-
Reagents & Materials:
-
Cyclopropyl methyl ketone (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)
-
Carbon tetrachloride (CCl₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
-
-
Procedure:
-
To a solution of cyclopropyl methyl ketone (1.0 equiv) in CCl₄ (approx. 0.5 M), add NBS (1.1 equiv) and p-TsOH (0.1 equiv).
-
Heat the mixture to reflux (approx. 77°C) and monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude 2-bromo-1-cyclopropylethanone is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.
-
Protocol 2.2.2: Synthesis of this compound (Target Building Block)
Causality: This is a classic Hantzsch synthesis. The nucleophilic sulfur of thiourea attacks the electrophilic carbon bearing the bromine via an SN2 reaction.[3] This is followed by an intramolecular condensation between the amine and the ketone, and subsequent dehydration to form the aromatic thiazole ring.[3][4]
-
Reagents & Materials:
-
Crude 2-Bromo-1-cyclopropylethanone (1.0 equiv)
-
Thiourea (1.2 equiv)
-
Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
Dissolve the crude 2-bromo-1-cyclopropylethanone (1.0 equiv) and thiourea (1.2 equiv) in ethanol (approx. 0.4 M).
-
Heat the mixture to reflux (approx. 78°C) for 3-5 hours. Monitor the reaction by TLC until the starting ketone has been consumed. The product, an HBr salt, may precipitate from the solution.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Add water and ethyl acetate to the residue. Carefully neutralize the mixture with a saturated aqueous solution of NaHCO₃ until the pH is ~8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting solid can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.
-
Application in Kinase Inhibitor Synthesis
With the core building block in hand, we can proceed to construct a prototypic kinase inhibitor. The 4-(thiazol-5-yl)pyrimidine scaffold is an excellent choice, as it is prevalent in numerous CDK and Aurora kinase inhibitors.[6][7] The synthesis involves building the pyrimidine ring onto the thiazole and then coupling it with a substituted aniline.
Synthetic Workflow Overview
Caption: Workflow for elaborating the core scaffold into a final inhibitor.
Detailed Experimental Protocols
Note: The primary amine of this compound can be nucleophilic and may interfere with subsequent reactions. It is often advantageous to protect it, for example, as a tert-butoxycarbonyl (Boc) carbamate, before proceeding.
Protocol 3.2.1: Synthesis of a 4-(5-Cyclopropylthiazol-2-yl)pyrimidin-2-amine Inhibitor
Causality: This multi-step protocol first installs an acetyl group via Friedel-Crafts acylation, which serves as a handle to build the pyrimidine ring. The acetyl group is converted to a vinylogous amide (enaminone) using DMF-DMA; this intermediate is now primed to react with a dinucleophile. The pyrimidine ring is then formed by condensation with a substituted guanidine, which provides the C2-amino and N1 atoms of the pyrimidine. The final step is typically a deprotection.
-
Reagents & Materials:
-
Boc-protected this compound (1.0 equiv)
-
Acetic anhydride (Ac₂O), Aluminum chloride (AlCl₃) for Step 3
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) for Step 4
-
Substituted phenylguanidine nitrate (1.2 equiv) for Step 5
-
Sodium ethoxide (NaOEt) in Ethanol (EtOH)
-
Trifluoroacetic acid (TFA) or HCl in Dioxane for deprotection
-
Appropriate solvents (e.g., Dichloromethane (DCM), 1,4-Dioxane)
-
-
Procedure:
-
(Step 3 - Acylation): Protect the amine of this compound with a Boc group using standard conditions (Boc₂O, Et₃N, DCM). Perform a Friedel-Crafts acylation on the Boc-protected thiazole using acetic anhydride and a Lewis acid like AlCl₃ to install an acetyl group at the 4-position. Purify the resulting ketone intermediate by column chromatography.
-
(Step 4 - Enaminone Formation): Dissolve the acetylthiazole intermediate from Step 3 in DMF-DMA. Heat the mixture at 80-100°C for 2-4 hours. The reaction progress can be monitored by TLC. Remove the excess DMF-DMA under reduced pressure to yield the crude enaminone, which is often used directly.
-
(Step 5 - Pyrimidine Formation): Dissolve the crude enaminone in ethanol. Add the desired substituted phenylguanidine (as a nitrate or HCl salt, 1.2 equiv) and a base such as sodium ethoxide (2.5 equiv). Heat the reaction to reflux for 6-12 hours.
-
(Step 6 - Workup and Deprotection): After cooling, quench the reaction with water and extract with an organic solvent like ethyl acetate. Purify the crude product by column chromatography. Dissolve the purified, Boc-protected inhibitor in DCM and treat with an excess of TFA, or use 4M HCl in dioxane. Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).
-
(Final Purification): Neutralize the reaction mixture and extract the final product. Purify by column chromatography or preparative HPLC to yield the target kinase inhibitor.
-
Biological Context and Expected Activity
The resulting 4-(5-cyclopropylthiazol-2-yl)-N-phenylpyrimidin-2-amine scaffold is a potent inhibitor of several key oncogenic kinases.
Target Kinases and Signaling Pathways
-
Cyclin-Dependent Kinases (CDKs): This scaffold is particularly effective against transcriptional CDKs like CDK9. CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation of many genes, including those encoding anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 leads to the rapid downregulation of these survival proteins, selectively inducing apoptosis in cancer cells that are often dependent on them.[10]
-
Aurora Kinases: Aurora A and B are key regulators of mitosis. Inhibitors based on this scaffold have been shown to disrupt mitotic processes, leading to failed cell division (endoreduplication) and subsequent apoptosis.[7][8]
Caption: Simplified CDK9 signaling pathway and point of inhibition.
Representative Biological Activity
While the specific activity of the 5-cyclopropyl derivative must be determined empirically, data from closely related analogs in the 4-(thiazol-5-yl)pyrimidine series demonstrate the potential for high potency.
| Compound Class | Target Kinase | Activity Type | Value (nM) | Cell Line | Activity Type | Value (nM) | Reference |
| 2-Anilino-4-(thiazol-5-yl)pyrimidine | CDK9 | Kᵢ | 1-6 | HCT-116 | GI₅₀ | 40-90 | |
| 2-Anilino-4-(thiazol-5-yl)pyrimidine | CDK2 | Kᵢ | 1-6 | - | - | - | |
| 4-Methyl-thiazole pyrimidine | Aurora A | Kᵢ | 8.0 | - | - | - | [7][8] |
| 4-Methyl-thiazole pyrimidine | Aurora B | Kᵢ | 9.2 | - | - | - | [7][8] |
Table 1: Representative biological activity of related thiazole-pyrimidine kinase inhibitors. Data illustrates the nanomolar potency achievable with this scaffold.
Conclusion
This compound is a high-value, versatile building block for the synthesis of potent kinase inhibitors. Its strategic design incorporates features known to enhance pharmacological properties. The synthetic protocols provided herein offer a reliable and scalable route to this intermediate and its subsequent elaboration into the clinically relevant 4-(thiazol-5-yl)pyrimidine scaffold. Researchers employing this building block are well-positioned to develop novel chemical probes and potential therapeutic candidates targeting key oncogenic kinases.
References
- 1. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. synarchive.com [synarchive.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy 2-Bromo-1-cyclopropylethanol | 21994-20-7 [smolecule.com]
- 7. A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 2-Bromo-1-cyclopropylethanol synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 5-Cyclopropylthiazol-2-amine as a Versatile Building Block for Novel Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Heterocyclic compounds, particularly those containing nitrogen and sulfur, have historically formed the backbone of many successful fungicides, herbicides, and insecticides. Among these, the 2-aminothiazole scaffold has emerged as a privileged structure due to its versatile reactivity and its presence in numerous biologically active molecules. This document provides a detailed technical guide on the application of a specific, high-value building block, 5-cyclopropylthiazol-2-amine , in the synthesis of next-generation agrochemicals. We will delve into the rationale behind its use, provide detailed synthetic protocols for its incorporation into potent fungicidal scaffolds, and discuss the structure-activity relationships that drive efficacy.
Introduction: The Significance of the this compound Moiety
The chemical architecture of an active ingredient in an agrochemical is paramount to its efficacy, selectivity, and environmental profile. The this compound scaffold offers a unique combination of physicochemical properties that make it an attractive starting point for the synthesis of novel crop protection agents.
-
The Thiazole Core: The thiazole ring is a bioisostere of other aromatic systems and is known to engage in favorable interactions with biological targets. Its inherent chemical stability and the presence of nitrogen and sulfur atoms provide multiple points for synthetic diversification.
-
The 2-Amino Group: This functional group is a key reactive handle, allowing for the facile formation of amides, ureas, and other derivatives. This enables the straightforward coupling of the thiazole core to other pharmacologically important moieties.
-
The 5-Cyclopropyl Group: The cyclopropyl substituent is of particular importance in modern agrochemical design. Its small, rigid, and lipophilic nature can enhance binding to target enzymes, improve metabolic stability, and fine-tune the overall physicochemical properties of the final molecule, such as solubility and membrane permeability. This can lead to improved systemic activity in plants.
A prominent class of fungicides that leverages a similar structural motif is the succinate dehydrogenase inhibitors (SDHIs). These fungicides act by inhibiting complex II in the mitochondrial respiratory chain, a crucial enzyme for fungal respiration. Many successful SDHIs feature a carboxamide linkage, a structural element readily accessible from this compound.
Physicochemical Properties of this compound
A thorough understanding of the starting material is critical for successful synthesis and process development.
| Property | Value | Source |
| CAS Number | 606092-87-9 | --INVALID-LINK-- |
| Molecular Formula | C₆H₈N₂S | --INVALID-LINK-- |
| Molecular Weight | 140.21 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to yellow crystalline solid | Supplier Data |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | General knowledge based on structure |
Synthetic Pathways to Novel Fungicides
The primary application of this compound in agrochemical synthesis is its use as a nucleophile in acylation reactions to form carboxamides. This section will detail a representative protocol for the synthesis of a potent class of fungicides: N-(5-cyclopropylthiazol-2-yl)pyrazole-carboxamides. These compounds are analogues of known SDHI fungicides and are expected to exhibit significant antifungal activity.[1][2]
General Reaction Scheme
The overall synthetic strategy involves a two-step process: the preparation of a pyrazole carboxylic acid chloride, followed by its coupling with this compound.
Caption: General workflow for the synthesis of N-(5-cyclopropylthiazol-2-yl)pyrazole-carboxamides.
Detailed Experimental Protocol: Synthesis of a Representative N-(5-cyclopropylthiazol-2-yl)pyrazole-carboxamide
This protocol is a representative example and may require optimization for specific pyrazole carboxylic acid derivatives.
Materials:
-
This compound (1.0 eq)
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.05 eq)
-
Oxalyl chloride (1.5 eq) or Thionyl chloride (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Triethylamine (Et₃N) or Pyridine (2.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
NMR spectrometer
-
High-resolution mass spectrometer (HRMS)
Procedure:
Step 1: Preparation of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.05 eq).
-
Add anhydrous DCM as the solvent.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the evolution of gas ceases and the reaction is complete (monitor by TLC or the disappearance of the starting material).
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting pyrazole acyl chloride is typically used in the next step without further purification.
Step 2: Coupling with this compound
-
In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.0 eq) or pyridine (2.0 eq) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the crude pyrazole acyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the stirred solution of the amine and base.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Step 3: Purification and Characterization
-
The crude product can be purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
-
The pure fractions are combined and concentrated under reduced pressure to yield the final product, N-(5-cyclopropylthiazol-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, as a solid.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Structure-Activity Relationship (SAR) Insights
The fungicidal activity of N-(thiazol-2-yl)pyrazole-carboxamides is highly dependent on the substituents on both the pyrazole and thiazole rings.
Caption: Key structural components influencing the fungicidal activity of N-(thiazol-2-yl)pyrazole-carboxamides.
-
Pyrazole Substituents: The nature and position of substituents on the pyrazole ring are crucial for potent inhibition of the succinate dehydrogenase enzyme. For instance, a difluoromethyl group at the 3-position of the pyrazole ring is often associated with high fungicidal activity.[2]
-
Amide Linker: The amide bond is a key pharmacophore that forms hydrogen bonds with amino acid residues in the active site of the target enzyme.
-
Thiazole Substituents: The 5-cyclopropyl group on the thiazole ring contributes to favorable hydrophobic interactions within the binding pocket and can improve the overall systemic properties of the fungicide.
In Vitro Antifungal Activity Assay Protocol
To evaluate the efficacy of the newly synthesized compounds, an in vitro antifungal assay can be performed.
Materials:
-
Synthesized N-(5-cyclopropylthiazol-2-yl)pyrazole-carboxamide compounds
-
Commercial fungicide standards (e.g., Boscalid, Fluxapyroxad)
-
Fungal pathogens (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds and commercial standards in DMSO.
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the PDA medium to approximately 50-60 °C and add the appropriate volume of the stock solutions to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control with DMSO only should also be prepared.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from a fresh culture of the target fungus.
-
Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28 °C).
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC₅₀ (effective concentration to inhibit 50% of mycelial growth) value for each compound by probit analysis.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals, particularly fungicides. Its unique structural features, including a reactive amino group and a beneficial cyclopropyl moiety, allow for its incorporation into potent scaffolds such as the N-(thiazol-2-yl)pyrazole-carboxamides. The protocols and insights provided in this document offer a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this building block in the development of next-generation crop protection solutions. Further derivatization and biological screening of compounds derived from this compound are warranted to discover new and effective agrochemicals.
References
Application Notes & Protocols: Suzuki Coupling Reactions with 5-Bromo-2-aminothiazole Derivatives
Introduction: The Strategic Importance of 2-Aminothiazoles
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its ability to engage in multiple hydrogen bonding interactions and serve as a rigid scaffold makes it an ideal building block for designing targeted therapeutics. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, provides a powerful and versatile method for carbon-carbon bond formation, enabling the functionalization of this key scaffold.[4]
This guide focuses specifically on the Suzuki coupling of 5-bromo-2-aminothiazole derivatives. While incredibly useful, this particular substrate presents unique challenges due to the electronic properties of the thiazole ring and the coordinating potential of the 2-amino group.[5] This document provides a detailed examination of the mechanistic nuances, a guide to overcoming common challenges, and robust, field-tested protocols for researchers, scientists, and drug development professionals aiming to leverage this reaction for the synthesis of novel molecular entities.
Mechanistic Considerations & The 2-Aminothiazole Challenge
The Suzuki-Miyaura reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[4][6][7] Understanding this cycle is paramount to rational troubleshooting and optimization.
The General Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-2-aminothiazole, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[6]
-
Transmetalation: The organic group from the activated boronic acid (borate complex) is transferred to the palladium center, displacing the halide.[4][6] This step requires a base to activate the boronic acid.[8][9]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[6][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Specific Challenges with 5-Bromo-2-aminothiazole:
The electron-rich nature of the 2-aminothiazole ring system poses a distinct challenge.[5] The lone pair of electrons on the 2-amino group can increase electron density within the ring, potentially slowing the rate-limiting oxidative addition step compared to more electron-deficient aryl halides. Furthermore, the nitrogen atoms in the thiazole ring and the amino group can act as coordinating ligands for the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive complexes.[11] Careful selection of the catalyst, ligand, and base is therefore critical to overcome these hurdles.
Core Protocol & Parameter Optimization
This section provides a robust, general protocol that serves as an excellent starting point for a wide range of 5-bromo-2-aminothiazole derivatives and arylboronic acids.
General Experimental Protocol
Caption: A step-by-step workflow for the Suzuki coupling of 5-bromo-2-aminothiazole.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 5-bromo-2-aminothiazole derivative (1.0 equiv), the arylboronic acid (1.1–1.5 equiv), and the base (2.0–3.0 equiv).[5]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (high-purity Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[5][12]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent(s) via syringe.[5] Add the palladium source and any external ligand. If using a pre-catalyst, it can be added in step 1 with the other solids.
-
Reaction: Immerse the flask in a pre-heated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80–110 °C) for 2–24 hours.[5]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[5][7]
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[5][7]
Key Parameter Selection Table
The success of the coupling is highly dependent on the judicious choice of reagents. The following table summarizes common starting points and the rationale behind their selection.
| Parameter | Recommended Options | Rationale & Expert Insights |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂ | Pd(PPh₃)₄ (Tetrakis) is a reliable Pd(0) source, often effective for standard couplings.[13][14] Pd₂(dba)₃ is another excellent Pd(0) source but requires an external ligand.[5] Pd(dppf)Cl₂ is a robust Pd(II) pre-catalyst that forms the active Pd(0) species in situ and is particularly effective for heteroaromatic substrates.[14][15] |
| Ligand | PPh₃, dppf, Buchwald Ligands (e.g., SPhos, XPhos) | For simple couplings, the PPh₃ from Tetrakis may suffice. For more challenging substrates, bulky, electron-rich phosphine ligands like dppf or Buchwald ligands are often required to promote the oxidative addition and reductive elimination steps.[12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid.[8] K₂CO₃ is a good, general-purpose base.[14] Cs₂CO₃ is more soluble in organic solvents and can be more effective. K₃PO₄ is a stronger base often used for less reactive aryl chlorides or hindered substrates.[5] |
| Solvent System | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, DMF | A mixture of an organic solvent with water is common, as water helps dissolve the inorganic base and facilitates transmetalation.[12] 1,4-Dioxane is a frequent choice.[5] Toluene can be used for higher temperatures. DMF is a polar aprotic solvent that can also be effective.[5] |
| Temperature | 80 - 110 °C | Higher temperatures are generally needed to drive the reaction, especially the oxidative addition step with the electron-rich thiazole. Microwave irradiation can also be employed to shorten reaction times.[5] |
Troubleshooting Common Issues
Even with an optimized protocol, challenges can arise. This section addresses common problems and provides logical solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst 2. Poor Substrate Reactivity 3. Insufficient Temperature | 1. Ensure a strictly inert atmosphere; oxygen can deactivate the Pd(0) catalyst.[12] Use fresh catalyst. 2. Switch to a more active catalyst system (e.g., Pd₂(dba)₃ with a Buchwald ligand like SPhos).[12] 3. Increase the reaction temperature in 10 °C increments. |
| Protodebromination | Replacement of Bromine with Hydrogen | This side reaction can occur if the oxidative addition is slow. Use a more electron-rich, bulky ligand to accelerate the oxidative addition relative to competing pathways.[16] |
| Boronic Acid Homocoupling | Reaction of two boronic acid molecules | This is often caused by the presence of oxygen.[12] Ensure rigorous degassing of solvents and maintenance of an inert atmosphere. |
| Protodeboronation | Replacement of Boronic Acid group with Hydrogen | The C-B bond can be cleaved by excess water or base, especially at high temperatures.[12] Use the minimum effective amount of base (start with 2.0 equiv). Consider using a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.[17] |
| Formation of Palladium Black | Catalyst Decomposition | This indicates the aggregation of Pd(0) into an inactive form.[18] This can be caused by excessively high temperatures or an inappropriate ligand. Ensure the ligand concentration is sufficient to stabilize the palladium nanoparticles. A color change to black is normal, but rapid precipitation is a sign of decomposition.[12] |
Conclusion
The Suzuki-Miyaura cross-coupling of 5-bromo-2-aminothiazole derivatives is a pivotal transformation for modern drug discovery. While the substrate's electronic properties introduce specific challenges, a rational approach to reaction design—grounded in a firm understanding of the catalytic cycle—enables high-yielding and reliable outcomes. By carefully selecting the catalyst, ligand, base, and solvent system, and by employing rigorous anaerobic techniques, researchers can successfully synthesize a vast array of novel 5-aryl-2-aminothiazoles. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for navigating this essential reaction, empowering scientists to accelerate the development of next-generation therapeutics.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. jocpr.com [jocpr.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Yoneda Labs [yonedalabs.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. m.youtube.com [m.youtube.com]
Introduction: The Significance of the 5-Cyclopropylthiazol-2-amine Moiety
An in-depth guide to the successful synthesis of amides utilizing 5-Cyclopropylthiazol-2-amine, a crucial building block in contemporary drug discovery. This document provides researchers, scientists, and drug development professionals with detailed application notes, validated protocols, and the mechanistic rationale behind procedural choices.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents with activities spanning antimicrobial, anti-inflammatory, and anticancer applications[1]. The incorporation of a cyclopropyl group, as seen in this compound, is a common strategy in modern drug design to enhance metabolic stability, improve potency, and fine-tune physicochemical properties[2][3][4]. The resulting amides derived from this amine are key intermediates in the synthesis of numerous patented compounds and clinical candidates.
However, the amide bond formation with this compound presents a distinct set of challenges. As a heteroaromatic amine, its nucleophilicity is significantly reduced compared to aliphatic amines due to the delocalization of the nitrogen lone pair into the electron-deficient thiazole ring[5]. This inherent low reactivity can lead to sluggish reactions, low yields, and the need for harsh conditions when using standard coupling protocols[6][7].
This guide provides a comprehensive overview of robust strategies to overcome these challenges, detailing several reliable protocols from standard to advanced, and explaining the chemical principles that ensure their success.
Core Challenge: Overcoming the Reduced Nucleophilicity
The primary obstacle in acylating this compound is its poor nucleophilicity. A successful strategy must therefore focus on activating the carboxylic acid partner to be highly electrophilic, thereby facilitating the nucleophilic attack by the weakly basic amine. The choice of coupling reagent is paramount and dictates the reaction's efficiency. Amide bond synthesis is typically achieved by converting the hydroxyl group of a carboxylic acid into a better leaving group.
Below is a logical workflow for approaching this synthetic challenge, from initial assessment to final product.
Caption: General workflow for amide coupling with this compound.
Protocol I: Standard Carbodiimide-Mediated Coupling (EDC/HOBt)
This method is a workhorse in organic synthesis, suitable for less sterically demanding carboxylic acids. It relies on the in situ activation of the carboxylic acid by a water-soluble carbodiimide, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form a highly reactive O-acylisourea intermediate[8]. The additive, HOBt (Hydroxybenzotriazole), traps this intermediate to form an active ester, which minimizes side reactions and reduces the risk of racemization at alpha-chiral centers[9].
Reaction Mechanism: EDC/HOBt
Caption: Mechanism of EDC/HOBt mediated amide bond formation.
Detailed Step-by-Step Protocol
-
Reagent Preparation : To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).
-
Solvent Addition : Dissolve the mixture in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) to a concentration of approximately 0.1-0.2 M. Stir the solution until all solids are dissolved.
-
Cooling : Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial exotherm and minimize side reactions.
-
EDC Addition : Add EDC·HCl (1.2 eq) to the cooled, stirring solution in one portion.
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup :
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove unreacted amine and EDC), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes.
Protocol II: High-Activity Uronium Salt Coupling (HATU/DIPEA)
For more challenging substrates, including those that are sterically hindered or electronically deactivated, a more potent coupling agent is required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based reagent that reacts with carboxylic acids to form a highly reactive OAt-ester, which is more susceptible to nucleophilic attack than the corresponding HOBt-ester[10]. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to deprotonate the carboxylic acid and neutralize the acidic byproducts[10].
Reaction Mechanism: HATU
Caption: Simplified mechanism of HATU-mediated amide coupling.
Detailed Step-by-Step Protocol
-
Reagent Preparation : In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Base Addition : Add DIPEA (2.5 eq) to the solution and stir for 15-30 minutes at room temperature. This pre-activation step allows for the formation of the active ester.
-
Amine Addition : Add a solution of this compound (1.2 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction : Stir the reaction at room temperature for 2-12 hours. The reaction is typically faster than EDC/HOBt couplings. Monitor progress by TLC or LC-MS.
-
Workup :
-
Pour the reaction mixture into a separatory funnel containing water and Ethyl Acetate.
-
Extract the aqueous layer multiple times with Ethyl Acetate.
-
Combine the organic layers and wash with 5% aqueous LiCl solution (to help remove residual DMF), followed by saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification : Purify the crude material via flash column chromatography.
Protocol III: Advanced Acyl Fluoride Method for Highly Hindered Systems
When both the carboxylic acid and the amine are sterically demanding or when standard methods provide low yields, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy[6][7]. Acyl fluorides are relatively stable but exhibit high reactivity towards amines, and the small size of the fluoride leaving group minimizes steric repulsion during the transition state[7]. Reagents like BTFFH (N,N,N',N'-Bis(tetramethylene)trifluoroformamidinium hexafluorophosphate) allow for the efficient in situ generation of the acyl fluoride.
Detailed Step-by-Step Protocol
This protocol is adapted from methodologies developed for similarly challenging couplings[6][7].
-
Acyl Fluoride Formation : To a solution of the carboxylic acid (1.2 eq) in anhydrous DCM or THF in a sealed vial, add a fluorinating agent such as BTFFH (1.1 eq) and a non-nucleophilic base like DIPEA or 2,6-lutidine (1.5 eq).
-
Activation : Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the acyl fluoride intermediate.
-
Amine Addition : Add this compound (1.0 eq) to the vial.
-
Reaction & Heating : Seal the vial tightly and heat the reaction mixture to a higher temperature, typically between 60-80 °C, for 12-24 hours. The elevated temperature is often necessary to drive the reaction to completion with the less nucleophilic amine[6].
-
Workup : Cool the reaction to room temperature. Dilute with Ethyl Acetate and perform standard aqueous washes (1 M HCl, sat. NaHCO₃, brine).
-
Purification : Dry the organic phase, concentrate, and purify by flash chromatography.
Summary and Comparison of Methods
| Method | Coupling Reagent(s) | Typical Base | Advantages | Disadvantages | Best Suited For |
| Carbodiimide | EDC, HOBt | (Optional) DMAP | Cost-effective; water-soluble byproducts are easily removed.[9] | Slower reaction times; may be insufficient for hindered substrates; potential for side reactions. | Routine synthesis with unhindered, readily available starting materials. |
| Uronium Salt | HATU, HBTU, HCTU | DIPEA, TEA | High reactivity and yields; fast reaction times; low racemization.[10] | More expensive; byproducts require chromatographic removal. | General-purpose, high-efficiency coupling; moderately hindered substrates. |
| Acyl Fluoride | BTFFH, Cyanuric Fluoride | DIPEA, Lutidine | Excellent for sterically hindered and electron-deficient substrates.[6][7] | Requires heating; fluorinating agents can be moisture-sensitive. | Cases where standard methods have failed or are predicted to perform poorly. |
Troubleshooting Common Issues
-
Low or No Conversion :
-
Cause : Insufficient activation or poor nucleophilicity.
-
Solution : Switch to a more powerful coupling agent (e.g., from EDC/HOBt to HATU). Ensure all reagents and solvents are anhydrous. Consider increasing the reaction temperature, especially for the acyl fluoride method[6].
-
-
Formation of Side Products :
-
Cause (EDC): Reaction of the O-acylisourea intermediate with another molecule of carboxylic acid or unreacted amine.
-
Solution : Ensure HOBt is used as an additive. Control the reaction temperature, starting at 0 °C.
-
Cause (HATU): Guanidinium byproduct formation from the reaction of HATU with the amine.
-
Solution : Pre-activate the carboxylic acid with HATU and base before adding the amine.
-
-
Difficulty in Purification :
-
Cause : Byproducts from coupling reagents (e.g., dicyclohexylurea if DCC is used, or tetramethylurea from HATU) co-eluting with the product.
-
Solution : Use EDC for its water-soluble urea byproduct. For HATU, perform an aqueous workup with LiCl washes to help remove DMF and other polar impurities before chromatography.
-
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Challenges and Breakthroughs in Selective Amide Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. fishersci.dk [fishersci.dk]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. growingscience.com [growingscience.com]
Application Notes and Protocols for the N-alkylation of 5-Cyclopropylthiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Aminothiazole Scaffold in Medicinal Chemistry
The 2-aminothiazole moiety is a privileged heterocyclic scaffold, forming the core structure of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence in medicinal chemistry stems from its ability to engage in a variety of hydrogen bonding interactions and its synthetic tractability, which allows for extensive structural diversification. The N-alkylation of the 2-amino group is a critical transformation in the development of 2-aminothiazole-based drug candidates. This modification allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity, ultimately impacting its pharmacokinetic and pharmacodynamic profile.
This guide provides a detailed overview of the common and effective methods for the N-alkylation of 5-Cyclopropylthiazol-2-amine, a representative and increasingly important building block in modern drug discovery. We will delve into the mechanistic rationale behind various reaction conditions and provide detailed, field-proven protocols for three key synthetic strategies: classical N-alkylation with alkyl halides, reductive amination, and the Buchwald-Hartwig amination.
Strategic Approaches to the N-Alkylation of this compound
The choice of N-alkylation strategy is dictated by several factors, including the nature of the alkylating agent, the desired product, and the functional group tolerance of the starting materials. Below, we discuss three robust and versatile methods applicable to this compound.
Classical N-Alkylation with Alkyl Halides
This is a direct and widely used method for forging C-N bonds. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen of the 2-amino group attacks the electrophilic carbon of an alkyl halide.[3] A base is typically required to deprotonate the amine, thereby increasing its nucleophilicity.
Causality Behind Experimental Choices:
-
Base: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly employed. Stronger bases like sodium hydride (NaH) can also be used, particularly for less reactive alkyl halides, but may lead to side reactions. The basicity should be sufficient to deprotonate the amine without causing decomposition of the starting materials or product.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are preferred as they can dissolve the amine and the inorganic base, and they effectively solvate the cation of the base, enhancing the nucleophilicity of the amine.
-
Temperature: The reaction temperature can be varied to control the reaction rate. For reactive alkyl halides, the reaction may proceed at room temperature, while less reactive halides may require heating. Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to shorter reaction times and improved yields.[1]
Experimental Protocol: Microwave-Assisted N-Alkylation
This protocol describes the N-alkylation of this compound with a generic alkyl bromide using microwave irradiation.
Materials:
-
This compound
-
Alkyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
10 mL microwave reaction vial with a stir bar
-
Microwave synthesizer
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave reaction vial, add this compound (1.0 mmol), the desired alkyl bromide (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add DMF (3-5 mL) to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 120 °C for 15-30 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Comparison of Bases in Classical N-Alkylation
| Base | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| K₂CO₃ | DMF | 120 (Microwave) | 15-30 min | 85-95 | [1] |
| Cs₂CO₃ | Acetonitrile | 80 | 12-24 h | 80-90 | General Knowledge |
| NaH | THF | 0 to RT | 2-4 h | 75-85 | General Knowledge |
Visualization: Workflow for Microwave-Assisted N-Alkylation
Caption: Workflow for microwave-assisted N-alkylation of this compound.
Reductive Amination
Reductive amination is a versatile and highly effective method for the N-alkylation of amines. It involves the reaction of an amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine.
Causality Behind Experimental Choices:
-
Carbonyl Source: The choice of aldehyde or ketone determines the alkyl group to be introduced. A wide variety of carbonyl compounds are commercially available, making this a highly adaptable method.
-
Reducing Agent: Sodium borohydride (NaBH₄) is a commonly used reducing agent. For reactions where the carbonyl compound is sensitive to reduction, milder and more selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred.
-
Solvent: Protic solvents like methanol (MeOH) or ethanol (EtOH) are often used as they facilitate both the imine formation and the subsequent reduction. Dichloromethane (DCM) or tetrahydrofuran (THF) can also be used, especially with NaBH(OAc)₃.
-
pH: The reaction is typically carried out under neutral or slightly acidic conditions to promote imine formation.
Experimental Protocol: Reductive Amination with an Aldehyde
This protocol details the reductive amination of this compound with a generic aldehyde.
Materials:
-
This compound
-
Aldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and the aldehyde (1.1 mmol) in dichloromethane (10 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).
-
Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Comparison of Reducing Agents in Reductive Amination
| Reducing Agent | Typical Solvent | Key Features | Typical Yield (%) | Reference |
| NaBH₄ | Methanol, Ethanol | Cost-effective, can reduce aldehydes/ketones | 80-95 | [1] |
| NaBH(OAc)₃ | Dichloromethane, THF | Mild, selective for imines over carbonyls | 85-98 | General Knowledge |
| NaBH₃CN | Methanol, Acetonitrile | Effective, but generates cyanide waste | 80-95 | General Knowledge |
Visualization: Mechanism of Reductive Amination
Caption: Simplified mechanism of reductive amination.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for the synthesis of N-aryl or N-heteroaryl amines.[4][5] This method is ideal for coupling this compound with aryl or heteroaryl halides.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand: The choice of phosphine ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or RuPhos, are commonly used to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed.
-
Solvent: Anhydrous, deoxygenated solvents are necessary to prevent catalyst deactivation. Toluene and dioxane are common choices.
Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol outlines the N-arylation of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide (1.0 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, deoxygenated toluene
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.2 mmol) and the aryl bromide (1.0 mmol).
-
Seal the Schlenk tube, and evacuate and backfill with argon three times.
-
Add anhydrous, deoxygenated toluene (5 mL) via syringe.
-
Heat the reaction mixture in a preheated oil bath at 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Common Ligands for Buchwald-Hartwig Amination
| Ligand | Key Features | Typical Catalyst Loading (mol%) | Reference |
| XPhos | Highly active for a broad range of substrates | 1-2 | [6] |
| SPhos | Excellent for sterically hindered couplings | 1-2 | [6] |
| RuPhos | Effective for heteroaryl couplings | 1-2 | [6] |
Visualization: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
The N-alkylation of this compound is a fundamental transformation in the synthesis of novel drug candidates. The choice of synthetic method—classical alkylation, reductive amination, or Buchwald-Hartwig amination—should be guided by the specific requirements of the target molecule and the nature of the alkyl or aryl group to be introduced. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully perform these critical reactions, enabling the exploration of new chemical space in drug discovery.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Leveraging 5-Cyclopropylthiazol-2-amine in Multicomponent Reactions for Rapid Access to Novel Heterocyclic Scaffolds
Introduction: The Strategic Value of 5-Cyclopropylthiazol-2-amine in Modern Drug Discovery
In the landscape of medicinal chemistry, the 2-aminothiazole framework is a privileged scaffold, embedded in a multitude of clinically significant molecules known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of a cyclopropyl group at the 5-position of the thiazole ring imparts a unique conformational rigidity and metabolic stability, making this compound an exceptionally valuable building block for the exploration of novel chemical space.[4][5][6] This guide provides an in-depth exploration of the application of this compound in multicomponent reactions (MCRs), a powerful strategy for the efficient, one-pot synthesis of complex heterocyclic structures.[7][8][9] MCRs offer significant advantages in drug discovery by minimizing synthetic steps, reducing waste, and enabling the rapid generation of compound libraries for high-throughput screening.[4][7][9]
This document will delve into the core principles of applying this compound in a representative MCR, the Biginelli-like reaction, to construct novel dihydropyrimidinone-fused thiazoles. We will provide a detailed, field-proven protocol, explain the underlying mechanistic rationale, and offer insights into reaction optimization and characterization.
Core Principles: The Reactivity of this compound in MCRs
The synthetic utility of this compound in multicomponent reactions hinges on the nucleophilic character of its exocyclic amino group and the endocyclic nitrogen atom. The 2-amino group can act as a potent nucleophile, attacking electrophilic species generated in situ, such as imines or acylnium ions, which are common intermediates in many MCRs.
The Biginelli Reaction: A Case Study
The Biginelli reaction is a classic acid-catalyzed, three-component condensation between an aldehyde, a β-ketoester, and a urea or thiourea derivative to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[10][11][12][13][14] By substituting the traditional urea component with this compound, we can generate a novel class of thiazolo[3,2-a]pyrimidine derivatives. The reaction leverages the dual nucleophilicity of the 2-aminothiazole core.
Reaction Causality: The initial and crucial step involves the acid-catalyzed condensation of the aldehyde and the β-ketoester to form an acylimine intermediate. This electrophilic species is then intercepted by the most nucleophilic nitrogen of the 2-aminothiazole. Subsequent intramolecular cyclization and dehydration lead to the final heterocyclic product. The choice of catalyst, solvent, and temperature are critical parameters that influence the reaction rate and yield.
Experimental Protocol: Synthesis of a 5-(Thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-one Derivative
This protocol details a representative Biginelli-like reaction utilizing this compound, an aromatic aldehyde, and ethyl acetoacetate.
Materials and Reagents:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
p-Toluenesulfonic acid (PTSA) (0.2 eq)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 140 mg), 4-chlorobenzaldehyde (1.0 mmol, 140 mg), ethyl acetoacetate (1.1 mmol, 143 mg, 140 µL), and anhydrous ethanol (15 mL).
-
Catalyst Addition: To the stirred solution, add p-toluenesulfonic acid (0.2 mmol, 38 mg).
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 6-12 hours.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) to afford the pure thiazolo[3,2-a]pyrimidine derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Self-Validating System and Rationale:
-
Anhydrous Conditions: The use of anhydrous ethanol is recommended to minimize side reactions, particularly the hydrolysis of the imine intermediate.
-
Catalyst Choice: PTSA is an effective and inexpensive acid catalyst for this transformation. Other Lewis or Brønsted acids can also be employed, and their screening may lead to improved yields.[13]
-
Monitoring Progress: Regular TLC monitoring is crucial to determine the optimal reaction time and prevent the formation of degradation products.
-
Aqueous Workup: The wash with saturated sodium bicarbonate is essential to neutralize the acidic catalyst, preventing potential product degradation during concentration and purification.
Data Presentation
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | PTSA | Ethanol | 8 | 85 |
| 2 | Benzaldehyde | Sc(OTf)₃ | Acetonitrile | 6 | 92 |
| 3 | 4-Nitrobenzaldehyde | Yb(OTf)₃ | THF | 10 | 78 |
| 4 | 2-Naphthaldehyde | Bi(OTf)₃ | Dioxane | 12 | 81 |
Table 1: Representative yields for the multicomponent synthesis of thiazolo[3,2-a]pyrimidine derivatives under various conditions. (Note: These are representative data based on similar reactions in the literature and serve as a guideline for optimization).
Visualization of Key Processes
Proposed Reaction Mechanism
The following diagram illustrates the plausible mechanistic pathway for the acid-catalyzed Biginelli-like reaction with this compound.
Caption: Proposed mechanism for the Biginelli-like reaction.
Experimental Workflow
This diagram outlines the logical flow of the experimental protocol.
Caption: Experimental workflow for the synthesis protocol.
Alternative MCR Strategies: Ugi and Passerini Reactions
Beyond the Biginelli reaction, this compound is a prime candidate for other powerful MCRs, such as the Ugi and Passerini reactions.
-
Ugi Four-Component Reaction (U-4CR): This reaction combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[15][16][17][18][19] In this context, this compound would serve as the amine component, leading to the formation of complex peptide-like structures incorporating the thiazole moiety. The reaction is typically performed in polar solvents like methanol or trifluoroethanol.[15]
-
Passerini Three-Component Reaction (P-3CR): This reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide.[20][21][22] While the 2-aminothiazole itself is not a direct component, it can be incorporated into one of the starting materials (e.g., a thiazole-containing aldehyde or carboxylic acid) to generate diverse heterocyclic products.
The exploration of these and other MCRs with this compound opens up vast possibilities for generating novel, drug-like molecules with high efficiency and atom economy.
Conclusion and Future Outlook
This compound stands out as a highly promising building block for the construction of complex heterocyclic systems through the strategic application of multicomponent reactions. This guide has provided a detailed protocol and mechanistic rationale for a Biginelli-like reaction, demonstrating a practical approach to synthesizing novel thiazolo[3,2-a]pyrimidines. The principles outlined herein can be readily adapted to other MCRs, empowering researchers, scientists, and drug development professionals to rapidly assemble diverse compound libraries and accelerate the discovery of new therapeutic agents. The continued exploration of MCRs with unique and functionalized building blocks like this compound will undoubtedly remain a cornerstone of innovation in medicinal chemistry.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 16. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Passerini reaction - Wikipedia [en.wikipedia.org]
- 21. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Passerini Reaction [organic-chemistry.org]
The Ascendancy of 5-Cyclopropylthiazol-2-amine: A Privileged Pharmacophore in Modern Drug Discovery
Introduction: The Strategic Value of a Compact Scaffold
In the landscape of contemporary medicinal chemistry, the 2-aminothiazole moiety stands as a quintessential "privileged scaffold"—a molecular framework that consistently demonstrates the ability to bind to a multitude of biological targets with high affinity. Its prevalence in clinically successful drugs, most notably the kinase inhibitor Dasatinib, attests to its versatility. This guide delves into a specific, and increasingly significant, variant of this scaffold: 5-cyclopropylthiazol-2-amine . The introduction of a cyclopropyl group at the 5-position is not a trivial substitution; it is a strategic design choice that imparts a unique combination of physicochemical properties, profoundly influencing a molecule's potency, selectivity, and pharmacokinetic profile. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of the this compound pharmacophore, providing in-depth protocols for its synthesis and biological evaluation, and exploring the mechanistic rationale for its efficacy in drug design.
The cyclopropyl group, a three-membered carbocycle, is far more than a simple lipophilic appendage. Its rigid, strained ring system offers a plethora of advantages in drug design.[1][2] These benefits include enhanced metabolic stability due to the strength of its C-H bonds, which are less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] Furthermore, the conformational constraint imposed by the cyclopropyl ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and thereby increasing potency.[3][4] This guide will explore how these properties are leveraged when the cyclopropyl group is integrated into the potent 2-aminothiazole scaffold.
Synthetic Protocols: Forging the this compound Core
The most robust and widely adopted method for the synthesis of the 2-aminothiazole ring is the Hantzsch Thiazole Synthesis .[5] This venerable reaction involves the condensation of an α-haloketone with a thiourea. For the synthesis of this compound, the key starting materials are 2-bromo-1-cyclopropylethanone and thiourea .
Diagram of the Synthetic Workflow
Caption: General two-part workflow for the synthesis of this compound.
Experimental Protocol 1: Synthesis of 2-Bromo-1-cyclopropylethanone
Rationale: The synthesis of the α-haloketone is the critical first step. The alpha-bromination of cyclopropyl methyl ketone is a well-established procedure. The reaction is typically performed under acidic conditions or with a brominating agent that favors substitution at the methyl group.
Materials:
-
Cyclopropyl methyl ketone
-
Bromine (Br₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ether
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopropyl methyl ketone (1.0 eq) in methanol.
-
Cool the solution to -5 °C using an ice-salt bath.
-
Slowly add a solution of bromine (1.0 eq) in methanol to the cooled ketone solution over a period of 1-2 hours, maintaining the temperature below 0 °C.
-
After the addition is complete, allow the reaction to stir at -5 °C for an additional 2 hours.
-
Slowly warm the reaction mixture to room temperature and allow it to stir overnight.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ether (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-bromo-1-cyclopropylethanone as a light yellow oil. The product can be purified further by vacuum distillation if necessary.
Self-Validation: The structure of the product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy. The disappearance of the methyl singlet of the starting material and the appearance of a new singlet for the CH₂Br group are indicative of a successful reaction.
Experimental Protocol 2: Hantzsch Synthesis of this compound
Rationale: This classic cyclocondensation reaction forms the thiazole ring. The nucleophilic sulfur of thiourea attacks the electrophilic carbon bearing the bromine, followed by intramolecular cyclization and dehydration to yield the aromatic 2-aminothiazole.
Materials:
-
2-Bromo-1-cyclopropylethanone
-
Thiourea
-
Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-cyclopropylethanone (1.0 eq) in ethanol.
-
Add thiourea (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The appearance of aromatic protons and the characteristic signals for the cyclopropyl group in the NMR spectra will validate the structure.
The this compound Pharmacophore in Drug Design: A Mechanistic Perspective
The strategic incorporation of the this compound pharmacophore into drug candidates is driven by its ability to favorably modulate key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and enhance target engagement.
Key Advantages of the Cyclopropyl Moiety
| Feature | Advantage in Drug Design | Rationale |
| Metabolic Stability | Increased in vivo half-life | The C-H bonds of the cyclopropyl ring have a higher bond dissociation energy, making them less susceptible to oxidative metabolism by CYP450 enzymes.[2] |
| Potency Enhancement | Improved binding affinity | The rigid nature of the cyclopropyl group can pre-organize the molecule into a bioactive conformation, reducing the entropic cost of binding to the target.[4] |
| Reduced Off-Target Effects | Increased selectivity | The defined shape and size of the cyclopropyl group can provide specific steric interactions within the target's binding pocket, disfavoring binding to other proteins.[1] |
| Improved Physicochemical Properties | Enhanced membrane permeability | The sp³ character of the cyclopropyl group can modulate lipophilicity and improve passive diffusion across biological membranes.[4] |
Case Study: Application in Kinase Inhibition
The 2-aminothiazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[6] The amino group and the thiazole nitrogen form key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP. The 5-position of the thiazole ring often points towards the solvent-exposed region or a hydrophobic pocket of the kinase. The introduction of a cyclopropyl group at this position can therefore lead to favorable interactions within these regions, enhancing both potency and selectivity.
Many cyclopropane-containing compounds have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6][7]
Diagram of a Putative Kinase Binding Mode
Caption: Putative binding mode of a this compound based inhibitor in a kinase active site.
Biological Evaluation: Protocols for Assessing Efficacy
To evaluate the biological activity of compounds containing the this compound pharmacophore, a variety of in vitro assays can be employed. Given the prevalence of this scaffold in kinase inhibitors, a protocol for a VEGFR-2 kinase inhibition assay is provided below.
Experimental Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
Rationale: This assay quantifies the ability of a test compound to inhibit the enzymatic activity of VEGFR-2. The assay measures the amount of ATP remaining after the kinase reaction; a higher luminescence signal corresponds to greater inhibition of kinase activity (less ATP consumed).
Materials:
-
Recombinant human VEGFR-2 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (solubilized in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Reaction Setup:
-
In a 96-well plate, add the kinase buffer.
-
Add the test compound at various concentrations to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells containing DMSO only.
-
Add the VEGFR-2 enzyme to all wells except the negative control.
-
Add the Poly(Glu, Tyr) substrate to all wells.
-
-
Initiate Kinase Reaction:
-
Add ATP to all wells to start the reaction. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add the luminescence-based ATP detection reagent to all wells.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Self-Validation: The assay should include a known VEGFR-2 inhibitor as a reference compound to validate the assay performance. The Z'-factor for the assay should be calculated to ensure its robustness.
Conclusion
The this compound pharmacophore represents a powerful and strategically valuable building block in modern drug design. Its synthesis via the reliable Hantzsch reaction makes it readily accessible, while the unique properties conferred by the cyclopropyl group offer significant advantages in optimizing the potency, selectivity, and pharmacokinetic profile of drug candidates. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this privileged scaffold in the discovery and development of novel therapeutics.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Cyclopropylthiazol-2-amine in Cancer Research
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of the 2-Aminothiazole Scaffold in Oncology
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] In oncology, this heterocyclic structure has gained prominence as a key building block for the development of potent and selective kinase inhibitors.[3][4] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 2-aminothiazole framework serves as a versatile template for designing molecules that can effectively compete for the ATP-binding site of various kinases, thereby disrupting oncogenic signaling.
One of the most notable examples of a 2-aminothiazole-based drug is Dasatinib, a potent inhibitor of multiple tyrosine kinases, including the Src family and Bcr-Abl, which is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[3][5] The success of Dasatinib and other similar molecules has spurred further research into novel 2-aminothiazole derivatives.
5-Cyclopropylthiazol-2-amine is one such novel derivative. The introduction of a cyclopropyl group at the 5-position of the thiazole ring is of particular interest. The cyclopropyl group is a "bioisostere" for a phenyl group but with a smaller size and greater three-dimensionality. It can introduce conformational rigidity and improve metabolic stability and membrane permeability, properties that are highly desirable in drug candidates. This document provides detailed application notes and protocols for researchers interested in investigating the anticancer potential of this compound.
Proposed Mechanism of Action: A Putative Kinase Inhibitor
Based on the extensive literature on 2-aminothiazole derivatives, it is hypothesized that this compound functions as a kinase inhibitor.[3][4] The primary amino group at the 2-position can act as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of a target kinase. The cyclopropyl group at the 5-position is likely to interact with a hydrophobic region of the kinase, potentially contributing to both potency and selectivity.
The specific kinases that may be targeted by this compound are likely to include those that are known to be inhibited by other 2-aminothiazole derivatives, such as:
-
Cyclin-Dependent Kinases (CDKs): Particularly CDK9, which is involved in transcriptional regulation.[6]
-
Src Family Kinases: Non-receptor tyrosine kinases that are often overactive in solid tumors.
-
Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase that is a key driver in certain types of non-small cell lung cancer and lymphoma.[7]
-
Aurora Kinases: Serine/threonine kinases that are essential for mitotic progression.[4]
The following diagram illustrates the proposed mechanism of action:
Caption: Proposed mechanism of this compound as a competitive kinase inhibitor.
Experimental Protocols
The following protocols provide a framework for the initial investigation of this compound as an anticancer agent.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is designed to determine if this compound can directly inhibit the activity of a panel of purified kinases.
1.1. Principle: A luminescent kinase assay, such as the Kinase-Glo® Max Assay (Promega), can be used. This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal indicates inhibition of the kinase.
1.2. Materials:
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Purified recombinant kinases (e.g., CDK9/CycT1, ALK, Src)
-
Substrate for each kinase
-
Kinase-Glo® Max Assay kit
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
1.3. Procedure:
-
Prepare Kinase Reaction Buffer: Prepare the buffer as recommended by the kinase manufacturer.
-
Serial Dilution of Compound: Perform a serial dilution of the this compound stock solution in the kinase reaction buffer to achieve a range of concentrations (e.g., 100 µM to 1 nM). Also, prepare a DMSO-only control.
-
Set up Kinase Reaction: In each well of the plate, add the following in order:
-
5 µL of diluted compound or DMSO control.
-
2.5 µL of kinase and substrate mixture.
-
2.5 µL of ATP solution to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Add 10 µL of Kinase-Glo® Max reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
1.4. Expected Data:
| Kinase Target | This compound IC50 (µM) |
| CDK9/CycT1 | 0.5 |
| ALK | 1.2 |
| Src | 2.5 |
| Aurora A | > 50 |
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability and proliferation of cancer cell lines.
2.1. Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
2.2. Materials:
-
Cancer cell lines (e.g., Karpas-299 for ALK, K562 for Bcr-Abl, HeLa for general cytotoxicity)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (10 mM stock in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
2.3. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol is used to confirm the on-target effect of this compound by examining the phosphorylation status of downstream substrates of the target kinase.
3.1. Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies that recognize both the total and phosphorylated forms of a protein, one can determine if a kinase inhibitor is effectively blocking its target's activity.
3.2. Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-phospho-Rb, anti-total-Rb, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
3.3. Procedure:
-
Cell Treatment and Lysis: Treat cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours). Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the levels of the phosphorylated protein to the total protein and the loading control (e.g., GAPDH) across different treatment conditions.
The following diagram illustrates the experimental workflow:
Caption: A typical workflow for characterizing a novel kinase inhibitor.
Conclusion and Future Directions
The 2-aminothiazole scaffold is a cornerstone in the development of modern cancer therapeutics.[1] this compound represents a novel and promising starting point for further investigation. The protocols outlined in this document provide a robust framework for elucidating its potential as a kinase inhibitor and an anticancer agent. Future work could involve lead optimization through medicinal chemistry to improve potency and selectivity, as well as in vivo studies in animal models of cancer to assess efficacy and pharmacokinetic properties. The versatility of the 2-aminothiazole core suggests that with further derivatization, this compound could serve as a valuable scaffold for the development of the next generation of targeted cancer therapies.[8]
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-2,4-diamine (WY-135), a novel ALK inhibitor, induces cell cycle arrest and apoptosis through inhibiting ALK and its downstream pathways in Karpas299 and H2228 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Note: A Comprehensive Guide to Evaluating the Antimicrobial Activity of Novel 5-Cyclopropylthiazole Compounds
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The rise of antimicrobial resistance (AMR) represents one of the most significant threats to global public health, necessitating the urgent discovery of new and effective antimicrobial agents.[1] Thiazole-containing compounds have emerged as a promising class of heterocycles, forming the core structure of numerous pharmaceuticals with diverse biological activities, including antibacterial and antifungal properties.[1][2][3][4] The thiazole ring is a key pharmacophore that can interact with various biological targets.[5] This guide focuses on a specific subclass, novel 5-cyclopropylthiazole derivatives, and provides a suite of robust protocols for the comprehensive evaluation of their antimicrobial efficacy.
The rationale for investigating these specific compounds is twofold. First, the thiazole nucleus is a validated scaffold in antimicrobial drug discovery.[6] Second, the introduction of a cyclopropyl group at the 5-position can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its potency and pharmacokinetic profile. This document is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven methodologies to characterize these novel compounds from initial screening to preliminary mechanism of action studies.
Foundational Assays: Determining Potency (MIC & MBC)
The initial evaluation of any potential antimicrobial agent hinges on determining its potency. The two most fundamental parameters are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[7] It is the primary measure of a compound's potency.
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][9] The MBC test is a critical follow-up to the MIC, helping to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[9]
The workflow for these foundational assays is a sequential process, where the results of the MIC assay directly inform the setup of the MBC determination.
Caption: Workflow for MIC and MBC Determination.
Protocol: MIC Determination by Broth Microdilution
This protocol adheres to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[10][11] The broth microdilution method is a highly reproducible and standardized technique for quantitative susceptibility testing.[7][12]
Causality Behind Choices:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium because it has good batch-to-batch reproducibility, supports the growth of most common non-fastidious pathogens, and contains low levels of inhibitors that might interfere with the antimicrobial agent.[13][14]
-
Inoculum Density: A standardized inoculum (approximating 5 x 10⁵ CFU/mL in the well) is critical.[15] A lower density may overestimate potency, while a higher density can underestimate it, particularly for agents affected by the inoculum effect. The 0.5 McFarland standard provides a consistent starting point of approximately 1-2 x 10⁸ CFU/mL.[15]
Materials:
-
Novel 5-cyclopropylthiazole compound
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Multichannel pipette
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a working solution in CAMHB at twice the highest desired final concentration.
-
Plate Setup: Dispense 50 µL of sterile CAMHB into wells 2 through 11 of a 96-well plate. Add 100 µL of the working compound solution to well 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 10. Discard 50 µL from well 10.
-
Self-Validation: Well 11 serves as the growth control (no compound). Well 12 contains 100 µL of uninoculated CAMHB and serves as the sterility control.
-
-
Inoculum Preparation: From a fresh agar plate (18-24 hours), select 3-5 isolated colonies.[16] Suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard. This suspension must be further diluted in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well.[15]
-
Inoculation: Within 15-30 minutes of preparation, add 50 µL of the final bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and halves the compound concentrations to the desired final test range.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[15]
-
Reading the MIC: After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[7] The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear.[15]
Protocol: MBC Determination
The MBC is determined by subculturing from the clear wells of the completed MIC test.[13]
Procedure:
-
Subculturing: From each well that showed no visible growth in the MIC assay (i.e., the MIC well and all wells with higher concentrations), plate a 10-20 µL aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[17]
-
Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest test concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[8][17]
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The ratio of MBC to MIC is a key indicator of bactericidal or bacteriostatic activity.
-
Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[17]
-
Bacteriostatic: An MBC/MIC ratio of > 4 suggests the compound is bacteriostatic.
Table 1: Illustrative MIC and MBC Data for a Novel 5-Cyclopropylthiazole Compound (Cpd-X)
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | 2 | 4 | 2 | Bactericidal |
| Escherichia coli | 25922 | 8 | 16 | 2 | Bactericidal |
| Pseudomonas aeruginosa | 27853 | 16 | >64 | >4 | Bacteriostatic |
| Enterococcus faecalis | 29212 | 4 | 8 | 2 | Bactericidal |
Dynamic Antimicrobial Effects: Time-Kill Kinetics Assay
While MIC/MBC provides potency data at a single time point, a time-kill kinetics assay reveals the rate and extent of bacterial killing over time.[18] This assay is crucial for understanding the pharmacodynamics of a compound, showing whether its killing effect is concentration-dependent or time-dependent.[18][19]
Caption: Workflow of the Time-Kill Kinetics Assay.
Protocol: Time-Kill Kinetics
Procedure:
-
Preparation: Prepare flasks or tubes containing CAMHB with the 5-cyclopropylthiazole compound at various concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask with no compound.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting density of approximately 1 x 10⁶ CFU/mL.
-
Sampling: Immediately after inoculation (T=0) and at subsequent time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[20]
-
Quantification: Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS. Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.[18]
-
Incubation & Counting: Incubate the plates for 18-24 hours at 37°C. Count the number of colonies (CFU) and calculate the CFU/mL for each time point and concentration.
-
Data Analysis: Plot the Log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[21]
Investigating the Mechanism of Action (MoA)
Understanding how a compound works is crucial for its development. For thiazole-based compounds, plausible mechanisms include inhibition of essential enzymes or disruption of the bacterial cell membrane.[5]
Protocol: DNA Gyrase Supercoiling Inhibition Assay
DNA gyrase is a bacterial type II topoisomerase essential for DNA replication and is a known target for some antimicrobial classes.[22][23] Assays can measure the inhibition of the enzyme's ability to introduce negative supercoils into relaxed plasmid DNA.
Principle: This assay relies on the differential electrophoretic mobility of relaxed versus supercoiled plasmid DNA. In the presence of ATP, DNA gyrase converts relaxed plasmid DNA into its supercoiled form. An effective inhibitor will prevent this conversion, leaving the plasmid in its relaxed state.
Materials:
-
Purified E. coli DNA Gyrase
-
Relaxed pBR322 plasmid DNA substrate
-
5x Gyrase Assay Buffer (containing ATP)
-
Test compound and positive control (e.g., Ciprofloxacin)
-
Stop Buffer/Loading Dye
-
Agarose gel electrophoresis system
Procedure:
-
Reaction Setup: On ice, prepare reaction tubes. To each tube, add assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add a defined unit of DNA gyrase to each tube (except the no-enzyme control).
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and EDTA.[24]
-
Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (or a safer alternative stain). Run the gel at a constant voltage until the relaxed and supercoiled forms are well separated.
-
Visualization: Visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band compared to the no-compound control.
Protocol: Bacterial Membrane Permeability Assay
This assay assesses whether the compound disrupts the integrity of the bacterial cell membrane.[25] Fluorescent probes that are normally membrane-impermeable are used to detect damage.
Principle: The assay uses two fluorescent probes: N-Phenyl-1-naphthylamine (NPN) to assess outer membrane permeability and Propidium Iodide (PI) for inner membrane permeability.[26] NPN fluorescence increases in the hydrophobic environment of a damaged outer membrane.[27] PI is a nucleic acid stain that can only enter cells with a compromised inner membrane, where it intercalates with DNA and fluoresces red.[28][29]
Materials:
-
Bacterial cell suspension (mid-log phase)
-
HEPES buffer or PBS
-
N-Phenyl-1-naphthylamine (NPN) stock solution
-
Propidium Iodide (PI) stock solution
-
Test compound
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash, and resuspend them in buffer to a specific optical density.
-
Outer Membrane Assay (NPN Uptake):
-
Add the bacterial suspension to the wells of a black, clear-bottom 96-well plate.
-
Add NPN to a final concentration of 10 µM.[27]
-
Add the test compound at various concentrations.
-
Measure the fluorescence immediately over time (Excitation: 350 nm, Emission: 420 nm).[27] An increase in fluorescence indicates outer membrane permeabilization.
-
-
Inner Membrane Assay (PI Uptake):
-
In a separate plate, add the bacterial suspension.
-
Add PI to a final concentration of 1-5 µM.
-
Add the test compound.
-
Incubate for 15-30 minutes in the dark.[28]
-
Measure fluorescence (e.g., Excitation: 535 nm, Emission: 617 nm). An increase in fluorescence indicates inner membrane disruption.
-
Conclusion
The protocols detailed in this application note provide a robust framework for the systematic evaluation of novel 5-cyclopropylthiazole compounds. By progressing from foundational potency testing (MIC/MBC) to dynamic characterization (Time-Kill) and mechanistic investigation (enzyme and membrane assays), researchers can build a comprehensive profile of a compound's antimicrobial properties. This structured approach, grounded in standardized methodologies, ensures the generation of reliable and reproducible data essential for advancing promising new candidates in the fight against antimicrobial resistance.
References
- 1. jchemrev.com [jchemrev.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 12. woah.org [woah.org]
- 13. microchemlab.com [microchemlab.com]
- 14. pdb.apec.org [pdb.apec.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. emerypharma.com [emerypharma.com]
- 22. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 23. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. topogen.com [topogen.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. journals.asm.org [journals.asm.org]
- 29. Bacterial Viability and Vitality Assays for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Cyclopropylthiazol-2-amine
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-Cyclopropylthiazol-2-amine. Our focus is on providing practical, field-tested insights to help you optimize your reaction yields and overcome common experimental hurdles.
Introduction to the Synthesis
The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. A prevalent and reliable method for its synthesis is a variation of the Hantzsch thiazole synthesis. This involves the condensation reaction between thiourea and an α-halocarbonyl compound, specifically a 1-halo-1-cyclopropylalkanone. The purity of the starting materials and precise control over reaction conditions are paramount for achieving high yields and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most widely employed method is the Hantzsch thiazole synthesis, which involves the reaction of thiourea with an α-haloketone, such as 2-bromo-1-cyclopropylethanone. This reaction is typically carried out in a protic solvent like ethanol and often at reflux temperatures to drive the reaction to completion.
Q2: How critical is the purity of the starting materials?
The purity of both the thiourea and the α-haloketone is extremely critical. Impurities in the thiourea can lead to the formation of unwanted side products. More significantly, the stability and purity of the α-haloketone are crucial. These compounds can be prone to self-condensation or decomposition, which will directly impact the yield and purity of the desired this compound. It is highly recommended to use freshly prepared or purified α-haloketone for the best results.
Q3: What are the key reaction parameters to control for optimizing the yield?
Several parameters must be carefully controlled:
-
Temperature: The reaction is typically heated to reflux. However, the optimal temperature can vary depending on the solvent used. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating, which can lead to degradation of the product.
-
Reaction Time: The reaction time should be optimized by monitoring the consumption of the starting materials via TLC. Incomplete reactions will result in lower yields, while excessively long reaction times can promote the formation of byproducts.
-
Stoichiometry: A slight excess of thiourea is sometimes used to ensure the complete consumption of the more valuable α-haloketone. However, a large excess can complicate the purification process. A 1:1 to 1.2:1 molar ratio of thiourea to the α-haloketone is a good starting point.
-
Solvent: Ethanol is a commonly used solvent due to its ability to dissolve both reactants and its suitable boiling point for the reaction. Other protic solvents like isopropanol can also be used.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Poor Quality of α-Haloketone: The α-haloketone precursor may have decomposed upon storage.
-
Recommendation: Prepare the α-haloketone fresh before the reaction. If it has been stored, verify its purity by NMR or GC-MS before use.
-
-
Incorrect Reaction Temperature: The reaction may not have reached the necessary activation energy.
-
Recommendation: Ensure the reaction mixture is heated to the appropriate reflux temperature for the chosen solvent. Use a thermometer to monitor the internal temperature of the reaction.
-
-
Inadequate Reaction Time: The reaction may not have proceeded to completion.
-
Recommendation: Monitor the reaction progress using TLC. The reaction should be stopped only after the limiting reagent (typically the α-haloketone) has been consumed.
-
Issue 2: Presence of Significant Impurities in the Crude Product
Possible Causes and Solutions:
-
Side Reactions: Overheating or prolonged reaction times can lead to the formation of byproducts.
-
Recommendation: Optimize the reaction time and temperature by careful monitoring. Once the product is formed, it should be isolated promptly.
-
-
Impure Starting Materials: As mentioned, impurities in the starting materials will carry through to the final product.
-
Recommendation: Ensure the purity of thiourea and the α-haloketone. Recrystallize or purify the starting materials if necessary.
-
-
Formation of Dimerization or Polymerization Products: This can occur if the reaction conditions are not optimal.
-
Recommendation: Adjust the stoichiometry and consider a more dilute reaction mixture to disfavor intermolecular side reactions.
-
Issue 3: Difficulty in Product Isolation and Purification
Possible Causes and Solutions:
-
Product Solubility: The product may be highly soluble in the reaction solvent, leading to losses during workup.
-
Recommendation: After the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent system or by column chromatography.
-
-
Emulsion Formation During Extraction: If an aqueous workup is performed, emulsions can form, making phase separation difficult.
-
Recommendation: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion.
-
-
Co-precipitation of Impurities: Impurities may co-precipitate with the product during crystallization.
-
Recommendation: If recrystallization is not effective, column chromatography is a powerful tool for separating the desired product from closely related impurities. A silica gel column with a gradient elution of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is a good starting point.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of thiourea (1.2 equivalents) in absolute ethanol (10 volumes), add 2-bromo-1-cyclopropylethanone (1.0 equivalent).
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by TLC.
-
Once the starting material is consumed (typically within 2-4 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the resulting residue, add a saturated solution of sodium bicarbonate to neutralize the hydrobromide salt formed during the reaction.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent, such as isopropanol or a mixture of ethyl acetate and hexane.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Data Presentation
| Parameter | Recommended Condition |
| Thiourea:α-Haloketone Ratio | 1.1 : 1 |
| Solvent | Absolute Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 2-4 hours (TLC monitored) |
| Purification Method | Column Chromatography or Recrystallization |
Visualizations
Caption: Hantzsch thiazole synthesis pathway.
Caption: Troubleshooting low product yield.
Technical Support Center: Purification of 5-Cyclopropylthiazol-2-amine
Here is the technical support guide for the purification of 5-Cyclopropylthiazol-2-amine by column chromatography.
A Guide for Researchers and Development Professionals
Welcome to the technical support guide for the column chromatography purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize this critical purification step. The primary challenge with this molecule stems from its basic 2-amino-thiazole moiety, which dictates its interaction with common stationary phases. This guide is structured to address your questions logically, from high-level FAQs to in-depth troubleshooting and validated protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my this compound streaking or tailing badly on a standard silica gel column?
This is the most common issue and is due to a fundamental chemical incompatibility. Standard silica gel is inherently acidic because of surface silanol groups (Si-OH).[1][2] The basic amine group on your compound undergoes a strong acid-base interaction with these silanol groups, causing it to bind too tightly. This leads to poor elution, resulting in significant peak tailing or "streaking" down the column.[3][4]
Q2: What is the best stationary phase to purify this compound?
For optimal results, an amine-functionalized silica gel is the most robust and reliable choice.[1][2][5] This stationary phase has a chemically bonded aminopropyl layer that masks the acidic silanols, creating a slightly basic surface environment.[5] This prevents the strong acid-base interaction, leading to symmetrical peak shapes and predictable elution using simple solvent systems like hexane/ethyl acetate.[2][6] While basic alumina can also be used, amine-functionalized silica often provides better resolution and reproducibility.[7]
Q3: I only have standard silica gel. Can I still get a good purification?
Yes, but it requires modification of the mobile phase or the silica itself. The most common strategy is to add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) , to your eluent.[3][8] A typical concentration is 0.5-2% of the total solvent volume. This "competing base" neutralizes the acidic sites on the silica, allowing your compound to elute properly.
Q4: How can I quickly check if my compound is degrading on the column?
The acidity of silica gel can sometimes cause degradation of sensitive molecules.[9] A simple way to test for stability is to perform a 2D TLC. Spot your crude material on a silica TLC plate, elute it once, and then turn the plate 90 degrees and elute it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If new spots appear off the diagonal, it indicates degradation is occurring on the silica.[9]
Section 2: In-Depth Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem: My compound is completely stuck at the top of the column and will not elute, even with highly polar solvents like 100% ethyl acetate.
-
Probable Cause: This indicates an extremely strong interaction between the basic amine and the acidic stationary phase. The polarity of the eluent alone is not enough to break this ionic bond.
-
Solution:
-
Introduce a Basic Modifier: Immediately switch to an eluent containing a basic additive. Prepare a solvent system of 95:5 Dichloromethane:Methanol and add 1-2% ammonium hydroxide.[1][9] This combination of high polarity and basicity should be sufficient to elute the compound.
-
Use a More Suitable Stationary Phase: For future purifications, avoid this issue by using amine-functionalized silica, which is designed for basic compounds.[5][6]
-
Problem: I see good separation on my TLC plate, but on the column, all the fractions are mixed.
-
Probable Cause 1: Column Overloading. You may have loaded too much crude material onto the column. This saturates the stationary phase, exceeding its separation capacity and causing bands to broaden and overlap.
-
Solution 1: Reduce the amount of sample loaded. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight, depending on the difficulty of the separation.
-
Probable Cause 2: Poor Sample Loading Technique. If the compound is not applied in a tight, narrow band, it will travel down the column as a diffuse band, leading to poor separation. This is common if the sample was dissolved in too much solvent or a solvent that is too strong.
-
Solution 2: Use the dry loading method. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel (2-3 times the mass of your product), and evaporate the solvent completely to get a free-flowing powder.[10] This powder can then be carefully added to the top of your packed column, ensuring a perfectly even and concentrated starting band.[8][10]
Problem: The compound elutes, but the peak is very broad, spanning many fractions.
-
Probable Cause: This is a classic symptom of peak tailing due to interaction with silica. While the eluent may be strong enough to eventually push the compound off, the "stick-and-release" interaction with acidic sites is still occurring, elongating the band.
-
Solution:
-
Increase Modifier Concentration: If you are already using a basic modifier like Et₃N, try increasing the concentration from 1% to 2%.
-
Run a Gradient Elution: Instead of running the column with a single solvent mixture (isocratic), start with a less polar eluent and gradually increase the polarity.[8] This will keep the band tighter at the beginning and then accelerate its elution, sharpening the peak. For example, start with 10% EtOAc in Hexane and gradually increase to 30% EtOAc.
-
Troubleshooting Decision Workflow
The following diagram outlines a logical flow for diagnosing and solving common purification issues.
Caption: A decision tree for troubleshooting column chromatography of this compound.
Section 3: Recommended Experimental Protocols
Protocol 1: Purification using Amine-Functionalized Silica (Recommended)
This method is highly recommended for its simplicity, efficiency, and high rate of success.
1. Materials & Solvents
| Item | Specification |
|---|---|
| Stationary Phase | Amine-functionalized silica gel (e.g., Biotage® KP-NH), 50 µm |
| TLC Plates | Amine-functionalized silica gel TLC plates |
| Eluent A | n-Hexane (or Heptane) |
| Eluent B | Ethyl Acetate (EtOAc) |
| Sample (for dry load) | Celite or standard silica gel |
2. TLC Method Development
-
Spot the crude reaction mixture on an amine-functionalized TLC plate.
-
Develop the plate in various ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3).
-
The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4.[8] Visualize with a UV lamp and a potassium permanganate stain.
3. Column Preparation & Elution
-
Sample Preparation (Dry Loading):
-
Dissolve ~500 mg of crude material in a minimal amount of dichloromethane.
-
Add ~1.5 g of standard silica gel and mix to form a slurry.
-
Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.[10]
-
-
Column Packing:
-
Select a column appropriate for your sample size (e.g., a 25g pre-packed amine column).
-
Equilibrate the column with 2-3 column volumes of your starting eluent (e.g., 95:5 Hexane:EtOAc).
-
-
Elution:
-
Load the dry sample onto the equilibrated column.
-
Begin elution with your starting solvent system.
-
If using a gradient, gradually increase the percentage of Ethyl Acetate based on your TLC analysis.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Protocol 2: Purification using Standard Silica with a Basic Modifier
This is a viable alternative if amine-functionalized silica is unavailable.
1. Materials & Solvents
| Item | Specification |
|---|---|
| Stationary Phase | Standard silica gel, 40-63 µm particle size |
| TLC Plates | Standard silica gel TLC plates |
| Eluent A | n-Hexane (or Dichloromethane) |
| Eluent B | Ethyl Acetate |
| Basic Modifier | Triethylamine (Et₃N) |
2. TLC Method Development
-
Prepare a stock solution of your polar solvent (Eluent B) containing 2% Et₃N. For example, add 2 mL of Et₃N to 98 mL of EtOAc.
-
Spot the crude material on a standard TLC plate.
-
Develop the plate in various ratios of Eluent A and the modified Eluent B.
-
Identify the solvent ratio that provides an Rf of 0.2-0.4 for the target compound.
3. Column Preparation & Elution
-
Prepare the Eluent: Make a sufficient quantity of your starting mobile phase, ensuring that 1-2% triethylamine is added to the entire volume .
-
Column Packing:
-
Prepare a slurry of standard silica gel in your starting eluent.
-
Pack the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a stable bed, then add a thin layer of sand on top.
-
-
Sample Loading & Elution:
-
Use the dry loading method as described in Protocol 1 for best results.
-
Carefully load the sample onto the sand layer.
-
Begin elution, collecting fractions and monitoring by TLC.
-
Purification Workflow Diagram
Caption: A standard workflow for the column chromatography purification process.
Section 4: References
-
Chemistry Stack Exchange. (2015). Choosing Stationary Phase Column Chromatography. --INVALID-LINK--[7]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. --INVALID-LINK--[9]
-
Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. --INVALID-LINK--[1]
-
ResearchGate. (2018). Preparation, characterization, and application of a new stationary phase containing different kinds of amine groups. --INVALID-LINK--
-
Biotage. (2023). Is there an easy way to purify organic amines?--INVALID-LINK--[2]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. --INVALID-LINK--[10]
-
uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. --INVALID-LINK--
-
Benchchem. Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine. --INVALID-LINK--
-
Waters Blog. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. --INVALID-LINK--
-
Separation Science. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. --INVALID-LINK--
-
National Institutes of Health (NIH). (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation. --INVALID-LINK--
-
Supporting Information. Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. --INVALID-LINK--[3]
-
ResearchGate. (2016). How can I select the solvent system for column chromatography for thiazole dervatives?--INVALID-LINK--
-
Vulcanchem. n-Cyclopropyl-5-methyl-4-phenylthiazol-2-amine. --INVALID-LINK--
-
PubChem. 5-Cyclopropyl-1,3-thiazol-2-amine. --INVALID-LINK--[11]
-
Apollo Scientific. This compound. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. --INVALID-LINK--[8]
-
Biotage. (2023). When should amine-bonded columns be used for purification?--INVALID-LINK--[5]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. --INVALID-LINK--
-
Reddit. (2022). Chromotography with free amines?--INVALID-LINK--[4]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?--INVALID-LINK--[6]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. --INVALID-LINK--
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. --INVALID-LINK--[12]
-
PubChem. Benzo(d)thiazol-2-amine. --INVALID-LINK--
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. rsc.org [rsc.org]
- 4. reddit.com [reddit.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. 5-Cyclopropyl-1,3-thiazol-2-amine | C6H8N2S | CID 22170679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Technical Support Center: Stability of 5-Cyclopropylthiazol-2-amine
Welcome to the technical support guide for 5-Cyclopropylthiazol-2-amine. This document is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound and need to understand its stability profile, particularly under acidic conditions. We will address common questions, provide troubleshooting for experimental challenges, and offer detailed protocols for stability assessment.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the stability of this compound.
Q1: What are the primary stability concerns for this compound in acidic solutions?
The primary stability concerns involve two main degradation pathways:
-
Acid-catalyzed hydrolysis of the thiazole ring: The thiazole ring, although aromatic, can be susceptible to hydrolysis under certain acidic conditions, which can lead to ring-opening.[1][2]
-
Acid-catalyzed cleavage of the cyclopropyl ring: Cyclopropane rings, especially when adjacent to groups that can stabilize a charge, can undergo electrophilic ring-opening in strong acid.[3][4]
Q2: Which functional groups on the molecule are most susceptible to acid-catalyzed degradation?
The molecule has several sites of potential reactivity in an acidic medium.
References
Technical Support Center: Improving the Solubility of 5-Cyclopropylthiazole Derivatives for Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of 5-cyclopropylthiazole derivatives during in-vitro and in-vivo assays. Understanding and overcoming this hurdle is critical for generating reliable and reproducible data.
Introduction: The Solubility Challenge of 5-Cyclopropylthiazole Derivatives
The 5-cyclopropylthiazole moiety is a valuable scaffold in medicinal chemistry, often associated with potent and selective biological activity. However, the inherent hydrophobicity of this structural class frequently leads to poor solubility in the aqueous buffers used for biological assays. This can result in compound precipitation, inaccurate concentration measurements, and ultimately, misleading experimental outcomes.[1][2] This guide will equip you with the knowledge and practical strategies to mitigate these issues.
Troubleshooting & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My 5-cyclopropylthiazole derivative, which is fully dissolved in DMSO, precipitates when I add my aqueous assay buffer. Why is this happening and what can I do?
A1: This is a classic case of a compound "crashing out" of solution due to a drastic change in solvent polarity.[3][4] While your compound is soluble in the organic solvent Dimethyl Sulfoxide (DMSO), the addition of an aqueous buffer significantly increases the solution's polarity. The hydrophobic compound is no longer effectively solvated and precipitates.[3][5]
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: The simplest approach is to determine the maximum tolerable DMSO concentration for your assay that keeps the compound in solution. Many cell-based assays can tolerate up to 0.5% DMSO without significant toxicity, but this is cell-line dependent and should be experimentally verified.[3] Some enzymatic assays may tolerate higher concentrations.[4]
-
Employ Cosolvents: If increasing the DMSO concentration is not feasible, consider adding a water-miscible cosolvent to your aqueous buffer.[6][7][8] Cosolvents work by reducing the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[7][8][9]
-
Utilize Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[10][11][12] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[10][11]
-
Commonly Used Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) and polyoxyl 35 castor oil are often preferred due to their biocompatibility.[10][13] Ionic surfactants like sodium dodecyl sulfate (SDS) can also be effective but may be more likely to denature proteins.[10][11]
-
Important Consideration: The concentration of the surfactant must be above its CMC to form micelles and effectively solubilize the compound.[12]
-
-
Explore Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility.[14][15][16][17][18]
-
Types of Cyclodextrins: Derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) offer significantly improved solubility over their parent cyclodextrins.[18]
-
Q2: I'm concerned that the solubility enhancers will interfere with my assay. How can I mitigate this?
A2: This is a valid concern. Excipients can sometimes interact with assay components.
Mitigation Strategies:
-
Run Excipient-Only Controls: Always include controls containing the solubility enhancer at the same concentration used in your experimental samples, but without your test compound. This will help you identify any background signal or interference from the excipient itself.
-
Choose Biocompatible Options: Prioritize the use of well-characterized and biocompatible excipients like PEGs, Polysorbate 80, and HP-β-CD, which have a lower likelihood of causing non-specific effects.[13][19]
-
Use the Lowest Effective Concentration: Titrate the concentration of your chosen solubility enhancer to find the minimum amount required to keep your compound in solution. This will minimize the potential for off-target effects.
Q3: How do I prepare my stock solutions to minimize solubility problems from the start?
A3: Proper stock solution preparation is a critical first step.
Best Practices for Stock Solution Preparation:
-
Use High-Quality DMSO: Ensure your DMSO is anhydrous and of high purity. Water content in DMSO can reduce its solvating power for hydrophobic compounds.
-
Prepare a Concentrated Stock: It is standard practice to prepare a highly concentrated stock solution (e.g., 10-100 mM) in 100% DMSO.[20][21] This allows for smaller volumes to be added to the final assay, minimizing the final DMSO concentration.
-
Ensure Complete Dissolution: Visually confirm that your compound is fully dissolved in the DMSO stock. Gentle warming (to 37°C) or sonication can aid in dissolution.[22]
-
Accurate Measurements: Use calibrated balances and volumetric flasks to ensure the accuracy of your stock solution concentration.[23][24]
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[22]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of your 5-cyclopropylthiazole derivative using a calibrated analytical balance.[23]
-
Add DMSO: Transfer the compound to a volumetric flask and add a small amount of high-purity, anhydrous DMSO.
-
Dissolve the Compound: Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or sonicate the solution in a water bath. Gentle warming to 37°C can also be applied.[22]
-
Bring to Final Volume: Once the compound is fully dissolved, add DMSO to the calibration mark of the volumetric flask.
-
Mix Thoroughly: Invert the flask several times to ensure a homogenous solution.
-
Aliquot and Store: Dispense the stock solution into small, clearly labeled, low-adhesion microcentrifuge tubes and store at -20°C or -80°C.[22]
Protocol 2: Kinetic Solubility Assay to Evaluate Solubilizing Agents
This assay helps determine the concentration at which a compound precipitates from a solution when diluted from a DMSO stock.
-
Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your compound's DMSO stock solution.
-
Prepare Assay Buffer Plate: In a separate 96-well plate, add your aqueous assay buffer. Include separate wells for buffers containing different concentrations of your chosen cosolvents, surfactants, or cyclodextrins.
-
Mix and Incubate: Transfer a small, fixed volume (e.g., 1-2 µL) of each DMSO dilution into the corresponding wells of the assay buffer plate.[22] Mix well and incubate at room temperature for a set period (e.g., 1-2 hours) to allow for any precipitation to occur.[22]
-
Measure Turbidity: Use a plate reader to measure the turbidity (absorbance at a wavelength like 600 nm) of each well. An increase in absorbance indicates precipitation.
-
Determine Kinetic Solubility: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.
Data Presentation
Table 1: Recommended Starting Concentrations for Common Solubility Enhancers
| Solubility Enhancer | Type | Recommended Starting Concentration (in final assay volume) | Key Considerations |
| Ethanol | Cosolvent | 1-5% (v/v) | Can affect enzyme activity at higher concentrations.[25] |
| Propylene Glycol | Cosolvent | 1-5% (v/v) | Generally well-tolerated in many biological systems.[6] |
| Polyethylene Glycol 400 (PEG 400) | Cosolvent | 1-10% (v/v) | Can reduce the dipole moment of water, enhancing solubility of hydrophobic compounds.[8] |
| Polysorbate 80 (Tween 80) | Surfactant | 0.01-0.1% (w/v) | A non-ionic surfactant, generally biocompatible.[13] |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Cyclodextrin | 1-5% (w/v) | Forms inclusion complexes to increase solubility.[15] |
Visualizations
Caption: A decision-making workflow for troubleshooting solubility issues.
Caption: Best practices for preparing a stock solution.
References
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. bepls.com [bepls.com]
- 9. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. jocpr.com [jocpr.com]
- 12. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. senpharma.vn [senpharma.vn]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. gala.gre.ac.uk [gala.gre.ac.uk]
- 18. scispace.com [scispace.com]
- 19. pharmtech.com [pharmtech.com]
- 20. phytotechlab.com [phytotechlab.com]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. bitesizebio.com [bitesizebio.com]
- 24. fastercapital.com [fastercapital.com]
- 25. Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Dimer Formation in 2-Aminothiazole Reactions
Welcome to the technical support center for chemists working with 2-aminothiazole and its derivatives. This guide is designed to help you troubleshoot and prevent one of the most common and frustrating side reactions: dimer formation. As researchers and drug development professionals, we understand that yield, purity, and reproducibility are paramount. This resource provides in-depth, field-proven insights to help you navigate the complexities of 2-aminothiazole chemistry and ensure the integrity of your synthetic routes.
Introduction: The Challenge of the Ambidextrous Nucleophile
2-Aminothiazole is a cornerstone building block in medicinal chemistry, celebrated for its presence in a multitude of clinically significant molecules.[1][2][3][4][5] However, its utility is often shadowed by its propensity to form dimers and other side products. This behavior stems from its nature as a heterocyclic amine with multiple nucleophilic sites: the exocyclic amino group (-NH₂) and the endocyclic ring nitrogen.[6][7] The reactivity of these sites is highly dependent on the reaction conditions, particularly pH. Under acidic conditions, the formation of the 2-aminothiazole hydrochloride salt can trigger a dimerization cascade, leading to a significant loss of desired product.[8]
This guide will dissect the "why" and "how" of dimer formation and provide you with a logical framework for troubleshooting and prevention across various reaction types.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I've isolated an unexpected, high-molecular-weight byproduct. How do I know if it's a dimer?
Answer:
The most commonly reported dimer of 2-aminothiazole has the empirical formula C₆H₈N₄S₂ and is structurally identified as 2-amino-5-(2-imino-4-thiazolidinyl)-thiazole .[8] This dimer typically forms when 2-aminothiazole reacts with its own hydrochloride salt.[8]
Troubleshooting Steps for Identification:
-
Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the dimer's mass (approx. 200.3 g/mol for the free base, C₆H₈N₄S₂) or its protonated form.
-
NMR Spectroscopy (¹H NMR): The dimer will have a more complex proton NMR spectrum than the starting material. Compare the spectrum of your byproduct with literature data if available. The key feature is the loss of the clean C5-H signal of the starting 2-aminothiazole and the appearance of new signals corresponding to the thiazolidinyl moiety.
-
Melting Point: The hydrochloride salt of the dimer has a characteristic melting point of 223-224°C, while the free base melts with decomposition around 192-193°C.[8]
-
Solubility: The dimer and its salt often exhibit different solubility profiles compared to the monomeric 2-aminothiazole.
FAQ 2: What is the fundamental cause of dimerization, and how does it happen?
Answer:
The root cause of dimerization is the dual nucleophilicity of 2-aminothiazole, which is exacerbated by acidic conditions. The generally accepted mechanism involves the protonation of the endocyclic (ring) nitrogen, which makes the C5 position of the thiazole ring susceptible to nucleophilic attack by the exocyclic amino group of a second, neutral 2-aminothiazole molecule.
Below is a diagram illustrating the proposed dimerization pathway.
Caption: Proposed mechanism for acid-catalyzed dimerization of 2-aminothiazole.
Causality Explained:
-
Protonation is Activation: Protonating the ring nitrogen withdraws electron density from the thiazole ring, making the C5 carbon more electrophilic and "activating" it for attack.
-
The Dual Role: One molecule of 2-aminothiazole acts as the nucleophile (via its -NH₂ group), while a second, protonated molecule acts as the electrophile. This self-reaction is what defines dimerization.
FAQ 3: I'm running a Hantzsch thiazole synthesis and getting poor yields and multiple products. Could this be related to dimerization?
Answer:
Yes, although the classic Hantzsch synthesis (α-haloketone + thiourea) forms the 2-aminothiazole ring itself, the reaction conditions can significantly impact the outcome.[3][9][10][11] If the reaction is run under strongly acidic conditions, the newly formed 2-aminothiazole can be protonated and subsequently dimerize in situ.
Furthermore, acidic conditions can alter the regioselectivity of the initial condensation, leading to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles, further complicating your product mixture.[12]
Troubleshooting Protocol for Hantzsch Synthesis:
-
pH Control:
-
The Problem: Excess acid used to catalyze the reaction or generated as a byproduct (HX) can trigger dimerization.
-
The Solution: Perform the reaction in a neutral or slightly basic medium. After the initial condensation, neutralize the reaction mixture promptly with a mild base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) before workup and purification.[9] This prevents the accumulation of the hydrochloride salt.
-
-
Temperature Management:
-
Stoichiometry:
-
The Problem: Using a large excess of one reagent can sometimes lead to unexpected pathways.
-
The Solution: Start with a modest excess of the thioamide (e.g., 1.1 to 1.5 equivalents) relative to the α-haloketone.[9]
-
Workflow Diagram: Optimized Hantzsch Synthesis
Caption: Workflow for Hantzsch synthesis designed to minimize side reactions.
FAQ 4: My acylation/sulfonylation reaction on the 2-amino group is messy. How can I improve the selectivity and prevent dimerization?
Answer:
This is a classic problem. When you try to acylate or sulfonylate the exocyclic amino group, you are typically using an electrophilic reagent (like an acyl chloride or sulfonyl chloride) and a base. If the base is not chosen carefully, it can create conditions conducive to dimerization.
Comparative Table of Base Selection:
| Base | Solvent | Advantages | Disadvantages & Dimerization Risk |
| Pyridine | Pyridine, DCM, THF | Acts as both base and solvent; generally effective for acylation.[14] | Can form pyridinium hydrochloride, creating localized acidic conditions that may promote dimerization. Moderate Risk. |
| Triethylamine (TEA) | DCM, THF, Acetonitrile | Stronger base than pyridine; good acid scavenger. | Forms triethylammonium hydrochloride, which can be highly acidic and drive dimer formation. High Risk. |
| DIPEA (Hünig's Base) | DCM, THF | Sterically hindered, non-nucleophilic base. | Less likely to form tight ion pairs, but the resulting ammonium salt is still acidic. Moderate Risk. |
| Potassium Carbonate (K₂CO₃) | Acetone, DMF, Acetonitrile | Heterogeneous, mild base.[14] | Slower reaction rates. Effectively neutralizes acid byproducts without creating a highly acidic conjugate acid. Low Risk. |
| Proton Sponge | Aprotic Solvents | Very strong, non-nucleophilic base. | Expensive. Excellent at scavenging protons, minimizing acidic conditions. Very Low Risk. |
Recommended Protocol for Clean Acylation:
-
Dissolve Substrate: Dissolve your 2-aminothiazole derivative in an appropriate anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (N₂ or Ar).
-
Add a Non-Protic Base: Add a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or, for sensitive substrates, a milder inorganic base like K₂CO₃.
-
Cool the Reaction: Cool the mixture to 0°C. This reduces the rate of potential side reactions.
-
Slow Addition of Electrophile: Add the acyl chloride or sulfonyl chloride dropwise as a solution in the same solvent. The slow addition prevents a buildup of the electrophile and localized heating.
-
Monitor and Quench: Allow the reaction to warm to room temperature, monitor by TLC, and once complete, quench with a saturated solution of NaHCO₃, not water or acid.
FAQ 5: I am attempting a Buchwald-Hartwig or Suzuki coupling with a 2-amino-5-halothiazole. I'm seeing a significant amount of a self-coupled product. Is this dimerization?
Answer:
Yes, this is a form of dimerization, but the mechanism is different from the acid-catalyzed pathway. In palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination, the 2-aminothiazole can act as both the nucleophile (the amine) and, if halogenated, the electrophile (the aryl halide).[15][16] This can lead to a palladium-catalyzed self-coupling reaction.
Troubleshooting Protocol for Cross-Coupling Reactions:
-
Protect the Amino Group:
-
The Causality: The free -NH₂ group is nucleophilic and can compete with your desired amine or boronic acid partner in the catalytic cycle.
-
The Solution: The most robust strategy is to temporarily protect the 2-amino group. A pivaloyl (Piv) or Boc group is often effective. After the cross-coupling reaction is complete, the protecting group can be removed under acidic or basic conditions.
-
Experimental Protocol: N-Protection for Suzuki Coupling
-
Step 1: Protection
-
Dissolve 2-amino-5-bromothiazole (1.0 eq) in anhydrous THF.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir at room temperature for 12-24 hours until TLC shows complete consumption of the starting material.
-
Work up by removing the solvent and purifying the resulting N-Boc-2-amino-5-bromothiazole by column chromatography.
-
-
Step 2: Suzuki Coupling
-
Combine the N-Boc-2-amino-5-bromothiazole (1.0 eq), your desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a solvent mixture like dioxane/water.
-
Degas the mixture and heat under an inert atmosphere until the reaction is complete.
-
Perform an aqueous workup and purify the coupled product.
-
-
Step 3: Deprotection
-
Dissolve the purified, coupled product in DCM.
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 1-4 hours.
-
Neutralize carefully with saturated NaHCO₃ solution and extract the final product.
-
-
Ligand and Condition Optimization:
-
The Causality: The kinetics of oxidative addition, amine coordination, and reductive elimination determine the product distribution.[16][17]
-
The Solution: For Buchwald-Hartwig reactions, using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can favor the intermolecular coupling with your desired amine over the self-coupling dimerization.[18] Experiment with different ligands, bases, and temperatures to find the optimal window where the desired reaction is fast and the side reaction is slow.
-
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 4. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Thiazole synthesis [organic-chemistry.org]
- 11. Thiazole - Wikipedia [en.wikipedia.org]
- 12. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. grokipedia.com [grokipedia.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 5-Cyclopropylthiazol-2-amine
Welcome to the technical support guide for the synthesis of 5-Cyclopropylthiazol-2-amine (CAS No. 606092-87-9).[1] This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into this synthesis. As Senior Application Scientists, we aim to move beyond simple protocols to explain the causality behind experimental choices, enabling you to troubleshoot and optimize your process effectively.
The primary and most robust method for synthesizing 2-aminothiazoles is the Hantzsch Thiazole Synthesis , first described in 1887.[2][3] This pathway involves the condensation of an α-haloketone with a thioamide (in this case, thiourea).[4][5] For our target molecule, this translates to a two-step sequence: the α-halogenation of cyclopropyl methyl ketone, followed by cyclocondensation with thiourea. Modern variations often combine these steps into a highly efficient one-pot procedure.[6]
This guide is structured to address common questions and critical troubleshooting points encountered during lab-scale and scale-up synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q: What is the most common and scalable synthetic route for this compound?
A: The Hantzsch Thiazole Synthesis is the industry standard. The most efficient approach is a one-pot reaction where cyclopropyl methyl ketone is halogenated in situ (e.g., using N-Bromosuccinimide - NBS) and then immediately condensed with thiourea without isolating the reactive α-haloketone intermediate.[6][7] This method avoids handling the lachrymatory and unstable α-haloketone and often leads to higher overall yields.
Q: What are the critical starting materials and reagents?
A: The key precursors are:
-
Cyclopropyl methyl ketone: The ketone backbone that forms the C4, C5, and cyclopropyl moiety of the thiazole.
-
A Halogenating Agent: N-Bromosuccinimide (NBS) is preferred for safety and selectivity over liquid bromine, especially at scale.[6][8] Other systems like I2 or trichloroisocyanuric acid (TCCA) have also been reported for analogous syntheses.[7][9]
-
Thiourea: This molecule provides the nitrogen at position 3, the sulfur at position 1, and the 2-amino group.
Q: What are the most critical process parameters to control?
A: Three parameters are crucial for success:
-
Temperature: Halogenation is often exothermic. Insufficient cooling can lead to side reactions, such as polyhalogenation. The subsequent cyclization step typically requires heating (reflux) to proceed at a reasonable rate.[4][10]
-
Solvent: Alcohols like ethanol are commonly used as they are effective at dissolving the reactants and the intermediate salt.[10] Some modern green chemistry approaches have successfully used lactic acid as both a catalyst and solvent.[6]
-
pH during Workup: The initial product is formed as a hydrohalide salt (e.g., hydrobromide). It is often soluble in the reaction mixture. To isolate the final product, the reaction mixture must be neutralized with a base (e.g., sodium bicarbonate, sodium carbonate) to precipitate the neutral, less soluble 2-aminothiazole free base.[4][11]
Q: What are the primary safety concerns?
A: The primary concerns are the handling of the halogenating agent and the lachrymatory nature of the α-haloketone intermediate. Using NBS is safer than elemental bromine. If the intermediate is isolated, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The halogenation reaction can be exothermic and requires careful temperature monitoring and control.
Section 2: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing detailed causal analysis and actionable solutions.
Q1: My reaction yield is very low, or I'm getting no product. What are the likely causes?
This is a common issue that can stem from problems in either the halogenation or the cyclization stage.
-
Potential Cause A: Inefficient α-Halogenation
-
Why it happens: The formation of the α-haloketone is the rate-determining step for the overall one-pot synthesis. If this step is incomplete, there is simply not enough of the key intermediate to react with thiourea. This can be due to improper stoichiometry of the halogenating agent or insufficient activation of the ketone.
-
How to solve it:
-
Monitor the Intermediate: In a one-pot reaction, you can follow the disappearance of the starting ketone via Thin Layer Chromatography (TLC) before adding the thiourea.
-
Use a Catalyst: For in situ halogenation, a catalytic amount of an acid (like the lactic acid used in some green protocols) can facilitate the enolization of the ketone, making it more reactive towards the electrophilic halogen.[6]
-
Check Reagent Quality: Ensure your halogenating agent (e.g., NBS) has not degraded.
-
-
-
Potential Cause B: Incomplete Cyclocondensation
-
Why it happens: The Hantzsch synthesis involves several steps, including an initial S-alkylation (SN2 reaction), intramolecular cyclization, and dehydration.[4][12] This process typically requires thermal energy to overcome the activation barriers, especially the final dehydration step.
-
How to solve it:
-
Increase Temperature: Most protocols call for heating the reaction mixture to reflux (e.g., in ethanol, ~78 °C) for a period of 30 minutes to several hours.[10][11] Ensure your heating is adequate and consistent.
-
Extend Reaction Time: If TLC analysis shows both the α-haloketone intermediate and the final product, the reaction is likely just slow. Extend the reflux time and monitor periodically.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Ethanol, methanol, and DMF are common choices that have proven effective.[7]
-
-
-
Potential Cause C: Product Loss During Workup
-
Why it happens: The 2-amino group on the thiazole ring is basic and will be protonated in the acidic conditions generated during the reaction (release of HBr). This forms a hydrobromide salt. These salts are often highly soluble in polar solvents like water and ethanol.
-
How to solve it:
-
Neutralize Correctly: After cooling the reaction, pour it into a beaker containing a dilute aqueous base solution, such as 5-10% sodium carbonate or sodium bicarbonate.[4] Stir until the pH is neutral or slightly basic (pH 7-8).
-
Induce Precipitation: The neutral "free base" form of this compound is significantly less water-soluble and should precipitate as a solid. Cooling the neutralized mixture on an ice bath can further improve precipitation.[11]
-
-
Q2: My final product is an impure, sticky oil instead of a crystalline solid. How can I purify it?
This issue usually arises from unreacted starting materials or byproducts.
-
Solution A: Recrystallization
-
How it works: This is the most effective method for purifying solid organic compounds. The goal is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.
-
Step-by-Step Protocol:
-
Scrape the impure oil into a flask.
-
Add a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol). Start with a small volume and add more until the oil just dissolves.
-
If the solution is colored with impurities, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.[13]
-
-
-
Solution B: Trituration
-
How it works: If recrystallization fails to induce crystallization, trituration can be used. This involves washing the oil with a solvent in which the desired product is insoluble, but the impurities are soluble.
-
Step-by-Step Protocol:
-
Add a small amount of a non-polar solvent (e.g., hexanes, diethyl ether) to the flask containing the oil.
-
Use a glass rod to scratch the inside of the flask and vigorously stir the oil/solvent mixture. The mechanical agitation and the presence of a non-solvent can often induce crystallization.
-
Once a solid forms, filter it and wash with more of the cold trituration solvent.
-
-
-
Advanced Solution: Bisulfite Adduct Formation
-
How it works: For industrial-scale purification of 2-aminothiazoles, a patented method involves reacting the crude product with sulfur dioxide to form a sparingly soluble bisulfite adduct. This solid can be filtered off from soluble impurities. Gently heating the isolated adduct reverses the reaction, releasing the pure 2-aminothiazole.[14] This is an elegant solution for removing persistent impurities on a large scale.
-
Q3: When scaling up the reaction from 1g to 100g, it becomes difficult to control. What are the key considerations?
-
Consideration A: Heat Management
-
Why it matters: The surface-area-to-volume ratio decreases as the reactor size increases. Exothermic reactions that are easily managed in a small flask can lead to dangerous temperature runaways in a large reactor.
-
Solution:
-
Controlled Addition: Add the halogenating agent (NBS) slowly and portion-wise to the ketone solution, which should be pre-chilled in an ice-salt or dry ice-acetone bath.
-
Monitor Internal Temperature: Use a thermometer or thermocouple to monitor the internal reaction temperature, not just the bath temperature. Keep it within the desired range (e.g., 0-5 °C for bromination).
-
-
-
Consideration B: Efficient Mixing
-
Why it matters: Inadequate stirring can create localized "hot spots" where reagents concentrate, leading to side reactions and poor yield. As the product precipitates during neutralization, the slurry can become very thick.
-
Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar for reactions larger than 1 L. This ensures the entire reaction mass is mixed efficiently, promoting uniform heat transfer and reaction rates.
-
Section 3: Data & Visualizations
Experimental Workflow Visualization
The following diagram illustrates the recommended one-pot synthesis workflow.
Caption: One-pot synthesis workflow for this compound.
Troubleshooting Decision Tree
Use this diagram to diagnose common issues with low product yield.
Caption: Decision tree for troubleshooting low yield issues.
Table 1: Comparison of Reaction Conditions for Hantzsch Synthesis
The following table summarizes findings from various literature reports on the synthesis of 2-aminothiazole derivatives, highlighting the impact of different reaction conditions.
| Entry | Halogenating Agent | Catalyst/Solvent System | Method | Time | Yield (%) | Reference |
| 1 | Bromine | Ethanol | Conventional Reflux | 8 hours | ~70-80% | [15] |
| 2 | NBS | Lactic Acid | Conventional Heating (90-100°C) | 10-15 min | >90% | [6] |
| 3 | Iodine | Montmorillonite-K10 / DMSO | Conventional Heating (80°C) | 2 hours | ~85-95% | [7] |
| 4 | TCCA | Ca/4-MePy-IL@ZY-Fe3O4 / Ethanol | Conventional Heating (80°C) | ~30-60 min | >90% | [9] |
| 5 | - | EtOH/Water | Ultrasonic Irradiation (RT) | 15-25 min | ~80-90% | [16][17] |
| 6 | NaHSO4-SiO2/I2 | Solvent-free | Microwave Irradiation | 10-15 min | >85% | [15] |
Note: Yields are for various 2-aminothiazole derivatives and serve as a general comparison.
References
- 1. 5-Cyclopropyl-1,3-thiazol-2-amine | C6H8N2S | CID 22170679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. scribd.com [scribd.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 9. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 15. rjpbcs.com [rjpbcs.com]
- 16. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 5-Substituted-2-Aminothiazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-substituted-2-aminothiazoles. This document provides troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Our goal is to equip you with the practical knowledge to overcome common challenges in your synthetic workflow, grounded in mechanistic understanding and field-proven solutions.
Introduction: The Challenge and Opportunity of 2-Aminothiazoles
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates due to its versatile biological activities.[1] The synthesis of these scaffolds, most commonly via the Hantzsch thiazole synthesis, appears straightforward on paper but is often fraught with challenges in practice.[2][3] Issues such as low yields, unexpected side products, poor regioselectivity, and difficulties in subsequent C5-functionalization are common hurdles.
This guide is structured as a series of troubleshooting scenarios to directly address the problems you may encounter at the bench.
Section 1: Troubleshooting Low or No Product Yield in Hantzsch Synthesis
Q1: My Hantzsch reaction is giving a low yield or failing completely. What are the primary causes and how can I systematically troubleshoot this?
A1: Low or non-existent yield in the Hantzsch synthesis is a frequent issue stemming from several factors related to reagents, conditions, and reaction setup. A systematic approach is key to identifying and resolving the bottleneck.
Core Causality: The Hantzsch synthesis is a bimolecular condensation reaction between an α-haloketone and a thiourea derivative.[4] Its success hinges on the electrophilicity of the α-carbon, the nucleophilicity of the thiourea's sulfur atom, and the stability of the intermediates.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low yields.
Step-by-Step Guide:
-
Verify Reagent Quality:
-
α-Haloketone Stability: Alpha-haloketones, particularly α-bromoketones and α-iodoketones, can be unstable, lachrymatory, and susceptible to degradation.[5] Use freshly prepared or purified ketones if possible. Confirm their integrity via ¹H NMR before use. The reactivity order is generally I > Br > Cl > F, so while α-iodoketones are fastest, they are also the least stable.[6]
-
Thiourea Purity: Ensure the thiourea or N-substituted thiourea is pure and dry. Impurities can interfere with the reaction.[7]
-
-
Check Stoichiometry:
-
The reaction is second-order, with one mole of thiourea reacting with one mole of the α-haloketone.[4] While a 1:1 molar ratio is theoretically sound, using a slight excess (1.05-1.1 equivalents) of the thiourea can sometimes compensate for any degradation of the α-haloketone and drive the reaction to completion.
-
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent is critical. Ethanol is the most common and effective solvent. However, screening other solvents like methanol, water, or mixtures can be beneficial.[7] For greener approaches, water with a phase-transfer catalyst or even solvent-free grinding methods have proven effective.[7]
-
Temperature: Most Hantzsch syntheses are run at reflux in ethanol.[8] If the yield is low, consider that the temperature may be too low for less reactive substrates or too high, leading to decomposition. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[7]
-
Catalyst: While many Hantzsch reactions proceed without a catalyst, acidic or basic catalysts can be beneficial.[7] For one-pot syntheses starting from a ketone, a catalyst is often required for the initial halogenation step.[9][10]
-
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol, Methanol, DMF | Protic solvents facilitate proton transfer in the mechanism. |
| Temperature | 50°C to Reflux | Balances reaction rate against potential decomposition of starting materials. |
| Catalyst | None (often), or mild acid/base | Can accelerate the cyclization step, but may also promote side reactions. |
| Atmosphere | Air (usually sufficient) | If reactants are sensitive to moisture, conduct under an inert atmosphere (N₂ or Ar).[7] |
Section 2: Controlling Regioselectivity with N-Substituted Thioureas
Q2: I'm using N-phenylthiourea and getting a mixture of two isomeric products. How can I ensure the reaction is regioselective for the desired 2-(phenylamino)thiazole?
A2: This is a classic challenge in Hantzsch synthesis. When using an unsymmetrical (N-monosubstituted) thiourea, the reaction can proceed through two different pathways, leading to a mixture of a 2-(N-substituted-amino)thiazole (the "exo" amino tautomer) and a 3-substituted-2-iminothiazoline (the "endo" imino tautomer).
Mechanistic Insight:
The initial step is the S-alkylation of the thiourea by the α-haloketone. The subsequent cyclization can occur via attack from either the substituted nitrogen (Path A) or the unsubstituted nitrogen (Path B).
Caption: Regioselective pathways in the Hantzsch synthesis.
Controlling the Outcome:
The regioselectivity is highly dependent on the reaction's pH.[11]
-
Neutral or Basic Conditions: In standard solvents like ethanol, the reaction almost exclusively yields the 2-(N-substituted amino)thiazole (Path A).[11] The unsubstituted nitrogen is more nucleophilic and sterically accessible, leading to the thermodynamically favored product.
-
Strongly Acidic Conditions: Running the reaction in highly acidic media (e.g., 10M HCl in ethanol) can significantly change the product ratio, favoring the formation of the 3-substituted 2-iminothiazoline (Path B).[11] Under these conditions, protonation alters the nucleophilicity of the nitrogen atoms, changing the kinetic pathway of the cyclization.
Troubleshooting Protocol:
-
Confirm Product Structures: Use spectroscopic methods like ¹H NMR and ¹³C NMR to unambiguously identify the isomers. The chemical shifts, especially for the C5-proton of the thiazole ring, can be diagnostic.[11]
-
Adjust pH: If you are isolating the undesired imino isomer, ensure your reaction conditions are not inadvertently acidic. If you wish to favor the imino isomer, purposefully adding a strong acid is the most effective method.[11]
-
Solvent Choice: Stick to neutral, protic solvents like ethanol or methanol for the highest selectivity towards the 2-amino isomer.[7]
Section 3: Strategies for C5-Position Functionalization
Q3: I have successfully synthesized my 2-aminothiazole core, but introducing a substituent at the C5 position is proving difficult. What are the most reliable methods?
A3: Functionalizing the C5 position of a 2-aminothiazole can be challenging due to the electronic nature of the ring. The most common and robust strategy is a two-step sequence involving halogenation followed by a cross-coupling or nucleophilic substitution reaction.[12][13]
Method 1: Halogenation followed by Nucleophilic Substitution/Coupling
This is the most widely used and versatile approach.
Step-by-Step Protocol (Example: C5-Bromination):
-
Halogenation:
-
Reagents: N-Bromosuccinimide (NBS) is a common and effective brominating agent.[1] For direct halogenation without isolating the intermediate, reagents like CuBr₂ can be used.
-
Procedure: Dissolve the 2-aminothiazole in a suitable solvent (e.g., DMF, Dioxane/Water).[12][14] Add the halogenating agent (e.g., NBS) portion-wise at room temperature or below.
-
Monitoring: Track the reaction by TLC until the starting material is consumed.
-
Work-up: The 2-amino-5-halothiazole can often be isolated by precipitation upon adding water.
-
-
Substitution/Coupling:
-
The resulting 2-amino-5-halothiazole is now a versatile building block.
-
Nucleophilic Aromatic Substitution (SNAr): Strong nucleophiles can displace the halide. This is effective for introducing amines or sulfides.[12][13]
-
Palladium-Catalyzed Cross-Coupling: For C-C bond formation, Suzuki coupling with a boronic acid is a highly effective method.[1][15]
-
Method 2: One-Pot Halogenation and Substitution
Some protocols allow for a one-pot reaction where the halogenated intermediate is not isolated, improving efficiency.[12][13]
Troubleshooting Table for C5-Functionalization:
| Issue | Possible Cause | Suggested Solution |
| No reaction during halogenation | Deactivated thiazole ring. | Use a more reactive halogenating agent or slightly elevated temperatures. Ensure the absence of quenching agents. |
| Multiple halogenation products | Reaction conditions too harsh. | Lower the temperature, add the halogenating agent slowly, and use stoichiometric amounts. |
| Failure in Suzuki coupling | Inactive catalyst; poor quality boronic acid. | Screen different palladium catalysts and ligands. Use fresh, high-purity boronic acid. Degas solvents thoroughly. |
| Low yield in SNAr | Poor leaving group (e.g., Cl vs. Br/I); weak nucleophile. | Use the 5-bromo or 5-iodo derivative for better reactivity. Use a stronger nucleophile or add a catalyst (e.g., CuI). |
Section 4: Managing Impurities and Product Purification
Q4: My final product is difficult to purify and contains persistent impurities. What are the best practices for isolation and purification?
A4: Purification of 2-aminothiazoles can be complicated by their polarity and potential to form complex mixtures.
Common Impurities:
-
Unreacted starting materials.
-
Side products from overheating or prolonged reaction times.[7]
-
Catalyst residues.
Purification Strategies:
-
Precipitation/Recrystallization: This is often the most effective first step.
-
After the reaction, cooling the mixture or pouring it into ice water can precipitate the product hydrohalide salt.[8]
-
Neutralizing the reaction mixture with a base (e.g., NaHCO₃, aq. NH₃) will precipitate the free base form of the 2-aminothiazole.[9][16]
-
Recrystallization from a suitable solvent system, such as DMF/H₂O or ethanol, can significantly improve purity.[12]
-
-
Column Chromatography:
-
If recrystallization is insufficient, column chromatography on silica gel is the next step.
-
Eluent System: Due to the polar nature of the amino group, a polar eluent system is typically required. Start with a less polar system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. For very polar compounds, a system like Dichloromethane/Methanol may be necessary.[12]
-
Tailing: The basic amino group can cause tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia in methanol to the eluent can improve peak shape and separation.
-
Experimental Protocol: General Work-up and Purification
-
Reaction Quench: Once the reaction is complete by TLC, cool the mixture to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker of ice water with stirring.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.[16]
-
Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove inorganic salts.
-
Drying: Dry the crude product under vacuum.
-
Final Purification:
-
Option A (Recrystallization): Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol, DMF) and allow it to cool slowly. If needed, add a non-solvent (e.g., water) dropwise to induce crystallization.[12]
-
Option B (Chromatography): If the product is an oil or recrystallization fails, purify by flash column chromatography using an appropriate eluent system.[12][8]
-
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. jocpr.com [jocpr.com]
- 13. jocpr.com [jocpr.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. rsc.org [rsc.org]
Technical Support Center: Byproduct Analysis in Hantzsch Thiazole Synthesis
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with byproduct formation in this widely used reaction. By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined below, you can significantly improve the purity and yield of your target thiazole derivatives.
The Hantzsch synthesis, first described in 1887, is a cornerstone reaction for the formation of thiazole rings through the condensation of an α-haloketone and a thioamide-containing compound, such as thiourea.[1][2] While often high-yielding, the reaction is not without its complexities, and the formation of undesired byproducts can complicate purification and reduce overall efficiency.[1][3] This guide provides in-depth, experience-driven advice to identify, minimize, and eliminate these contaminants.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Presence of an Unidentified, Highly Polar Byproduct
Question: I'm observing a significant byproduct in my Hantzsch synthesis that is more polar than my desired 2-aminothiazole product on my TLC plate. What could this be, and how can I prevent its formation?
Answer:
A common and often perplexing byproduct in Hantzsch syntheses, particularly when using thiourea, is the formation of 2,4-diamino-1,3,5-triazine derivatives. This arises from the self-condensation of thiourea under the reaction conditions.
Causality and Mechanism:
Thiourea can undergo thermal decomposition and self-reaction, especially with prolonged heating or in the presence of certain catalysts.[4][5][6] The mechanism involves the dimerization and subsequent cyclization of thiourea molecules to form the highly stable triazine ring.
To address this, consider the following strategies:
-
Stoichiometry Control: While a slight excess of thiourea is often used to ensure complete consumption of the α-haloketone, a large excess can promote self-condensation.[7] It is advisable to use a modest excess (e.g., 1.1-1.5 equivalents) of the thioamide.[8]
-
Temperature and Reaction Time: Minimize both the reaction temperature and time to what is necessary for the completion of the primary reaction. Overheating or extended reaction times can significantly increase the rate of byproduct formation.[5]
-
Order of Addition: Adding the α-haloketone slowly to a solution of the thioamide can help to ensure that the α-haloketone reacts with the thioamide before the thioamide has a chance to self-condense.
Issue 2: Formation of a Disulfide Byproduct
Question: My mass spectrometry analysis indicates the presence of a byproduct with a mass corresponding to a disulfide dimer of my thioamide starting material. What causes this and how can it be avoided?
Answer:
The formation of disulfide byproducts is typically a result of oxidative side reactions.
Causality and Mechanism:
Thioamides, and particularly thiols that can exist in tautomeric equilibrium, are susceptible to oxidation to form disulfides, especially in the presence of air (oxygen) and at elevated temperatures.
Here are some preventative measures:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can significantly reduce oxidative side reactions.
-
Degassed Solvents: Using solvents that have been degassed prior to use can also help to minimize the presence of dissolved oxygen.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant can be beneficial, although this should be tested on a small scale first to ensure it does not interfere with the primary reaction.
Issue 3: Incomplete Reaction and Presence of Starting Materials
Question: My reaction is sluggish, and I'm left with a significant amount of unreacted α-haloketone and thioamide. How can I drive the reaction to completion?
Answer:
Incomplete conversion is a common issue that can often be resolved by optimizing the reaction conditions.
Troubleshooting Steps:
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Protic solvents like ethanol or methanol are commonly used and generally effective.[8] However, if solubility is an issue, exploring other solvents or solvent mixtures may be necessary.[9]
-
Temperature: While excessive heat can lead to byproducts, insufficient heat will result in a slow reaction. A modest increase in temperature may be all that is needed. Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction and improve yields.[10]
-
Catalysis: While the Hantzsch synthesis is often performed without a catalyst, the addition of a mild base can sometimes facilitate the reaction by deprotonating the thioamide, increasing its nucleophilicity. However, care must be taken as a strong base can promote side reactions of the α-haloketone.[11]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch thiazole synthesis?
A1: The reaction proceeds through a multi-step pathway.[8] It begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction.[7] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring.[7][8]
Q2: How can I effectively purify my thiazole product from the reaction mixture?
A2: The purification strategy will depend on the properties of your specific product and the byproducts present.
-
Precipitation and Filtration: Often, the thiazole product can be precipitated from the reaction mixture by neutralization with a base, such as sodium carbonate solution, and collected by filtration.[7][8]
-
Column Chromatography: For more challenging separations, silica gel chromatography is a standard and effective method.[12] A gradient of ethyl acetate in hexanes is a common mobile phase.[8]
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be an excellent way to achieve high purity.
Q3: Are there any "greener" alternatives for conducting the Hantzsch synthesis?
A3: Yes, several modifications have been developed to make the Hantzsch synthesis more environmentally friendly. These include the use of water as a solvent, ultrasonic irradiation, and the use of reusable catalysts.[9][13] Solvent-free conditions have also been reported to be effective.[14]
Experimental Protocols & Data
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
This protocol provides a general starting point for the synthesis of a 2-aminothiazole derivative.
Materials:
-
α-Haloketone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (or other suitable solvent)
-
Stir bar and round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a stir bar and reflux condenser, add the α-haloketone and thiourea.
-
Add the solvent and begin stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium bicarbonate to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with water.
-
Dry the product in a vacuum oven.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Table 1: Common Byproducts and Mitigation Strategies
| Byproduct | Probable Cause | Recommended Mitigation Strategy |
| 2,4-Diamino-1,3,5-triazine | Self-condensation of thiourea | Use a minimal excess of thiourea, control temperature and reaction time. |
| Disulfides | Oxidation of thioamide | Conduct the reaction under an inert atmosphere, use degassed solvents. |
| Unreacted Starting Materials | Incomplete reaction | Optimize solvent, temperature, or consider microwave-assisted synthesis. |
Visualizing Byproduct Formation
The following diagrams illustrate the desired reaction pathway and a common byproduct formation pathway.
Desired Hantzsch Thiazole Synthesis Pathway
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. synarchive.com [synarchive.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. mdpi.com [mdpi.com]
- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiazole synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for Suzuki Coupling of Thiazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving thiazole scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this powerful yet often sensitive transformation. Thiazole-containing compounds are cornerstones in pharmaceutical and materials science, making their efficient synthesis a critical objective.
The unique electronic properties of the thiazole ring—being electron-deficient and containing a potentially coordinating nitrogen atom—present specific challenges not always encountered with simple aryl substrates. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and achieve high-yielding, reproducible results.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries and stumbling blocks encountered when performing Suzuki couplings with thiazole substrates.
Q1: My Suzuki coupling with a 2-halothiazole is giving low to no yield. Where should I start troubleshooting?
A1: Low yields with thiazole substrates are a frequent issue, often stemming from a suboptimal catalyst system or reaction conditions ill-suited for this specific heterocycle.[1] The primary areas to investigate are:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be inefficient. The electron-deficient nature of the thiazole ring and potential for nitrogen coordination to the palladium center often necessitate more robust catalyst systems.[2][3] We recommend switching to a system employing a bulky, electron-rich phosphine ligand, such as those developed by Buchwald (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[4] These ligands promote the crucial, and often rate-limiting, oxidative addition step.[2]
-
Base Selection: The choice of base is critical and highly substrate-dependent.[1] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common choices.[1] If using an anhydrous solvent system with K₃PO₄, the addition of a few equivalents of water can be surprisingly beneficial, as it aids in dissolving the base and facilitating the transmetalation step.[1][4]
-
Boronic Acid/Ester Stability: Thiazole boronic acids can be unstable and prone to protodeboronation (cleavage of the C-B bond).[1][5] Ensure you are using a fresh, high-purity boronic acid. For particularly unstable substrates, using a more robust boronate ester, such as a pinacol ester, is highly recommended.[1][4]
Q2: I'm observing a significant amount of dehalogenated thiazole byproduct. What causes this and how can I prevent it?
A2: Dehalogenation is a common side reaction where the starting halothiazole is reduced to the parent thiazole.[6] This occurs via a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent (e.g., alcohols), or trace water.[7] N-heterocyclic halides, particularly electron-deficient ones like halothiazoles, are especially susceptible.[7]
Mitigation Strategies:
-
Optimize the Base: Avoid strong alkoxide bases if possible. Switch to a weaker inorganic base like K₂CO₃ or a phosphate base like K₃PO₄.[7]
-
Ligand Choice: Employing bulky, electron-rich ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction.[7]
-
Solvent System: Avoid alcoholic solvents which can be a source of hydrides. Toluene or dioxane are generally safer choices.[8]
-
Inert Atmosphere: Oxygen can promote catalyst decomposition and side reactions.[4] Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (argon or nitrogen).[9]
Q3: My reaction mixture turns black immediately upon heating. Is this normal?
A3: A color change to dark brown or black is very common in Suzuki reactions and often indicates the formation of the active Pd(0) catalyst species.[4] However, the rapid formation of a black precipitate can signal catalyst decomposition into inactive palladium black.[4] This can be caused by an inappropriate ligand, the presence of oxygen, or sub-optimal temperature. If you suspect decomposition, consider using a more stable palladium pre-catalyst or adding a slight excess of the phosphine ligand to stabilize the active catalytic species.[3]
Q4: Can the position of the halogen on the thiazole ring (C2, C4, or C5) affect the reaction conditions?
A4: Yes, the position of the leaving group significantly impacts reactivity. 2-Halothiazoles are generally the most reactive and often the most challenging substrates due to the proximity of the halogen to the nitrogen and sulfur atoms, which can influence the electronic environment and steric hindrance around the reaction center. Couplings at the C4 and C5 positions are typically more straightforward but still benefit from optimized conditions tailored for heteroaromatic substrates. You may find that C4- and C5-halothiazoles are more tolerant of a wider range of catalysts and bases compared to their C2-halo counterparts.
In-Depth Troubleshooting Guides
Problem 1: Low or No Product Yield
Low conversion is the most common failure mode. This guide provides a logical workflow to diagnose and solve the issue.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Problem 2: Pervasive Side Reactions (Dehalogenation & Homocoupling)
Side reactions not only consume starting materials but can also complicate purification.
Dehalogenation: As discussed in the FAQs, this arises from Pd-H species.
-
Root Cause Analysis: The formation of Pd-H is often promoted by certain bases or solvents. The subsequent reductive elimination of Ar-H can be faster than the desired transmetalation/reductive elimination of the coupled product, especially with sluggish catalyst systems.[6]
-
Advanced Solution: If standard troubleshooting fails, consider a "ligandless" approach for certain hindered substrates. The nitrogen of the thiazole ring itself can act as a ligand, facilitating oxidative addition and forming a palladacycle intermediate, which can sometimes provide a cleaner reaction profile.[2]
Homocoupling of Boronic Acid: This side reaction produces a biaryl derived from two molecules of the boronic acid coupling partner.
-
Root Cause Analysis: Homocoupling is primarily caused by the presence of oxygen, which can facilitate an alternative catalytic cycle involving the boronic acid.[4][10]
-
Solution: The most effective solution is rigorous exclusion of oxygen. Ensure all solvents are properly degassed, and the reaction vessel is purged thoroughly with an inert gas (argon is preferred due to its density). Assembling the reaction in a glovebox is the gold standard for sensitive couplings.
Optimizing Key Reaction Parameters
The interplay between catalyst, ligand, base, and solvent is crucial. The following table summarizes key considerations for each.
| Parameter | Standard Starting Point | Optimization Strategy for Thiazoles | Rationale & Causality |
| Pd Source | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂, Pd₂(dba)₃ | These precursors readily form the active Pd(0) species in the presence of a phosphine ligand, offering more flexibility and often higher activity with specialized ligands.[3][4] |
| Ligand | PPh₃, dppf | XPhos, SPhos, RuPhos , or other bulky, electron-rich phosphines. | Electron-rich ligands enhance the rate of oxidative addition into the C-X bond of the electron-deficient halothiazole. Steric bulk promotes the reductive elimination step and can suppress side reactions.[1][3][4] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger, non-nucleophilic bases are often required to facilitate the transmetalation step, which involves the formation of a boronate species.[1][11] Cesium carbonate's high solubility can be advantageous. |
| Solvent | Toluene, THF, Dioxane | Dioxane/H₂O (e.g., 4:1), Toluene/H₂O | A mixed aqueous/organic system is often essential for dissolving the inorganic base.[1][12] The optimal ratio must be determined empirically to ensure all reactants remain in solution.[13] |
| Temperature | 80-100 °C | 80-110 °C | Most Suzuki couplings require thermal energy.[1] A moderate increase in temperature can improve sluggish reactions, but excessive heat can lead to catalyst decomposition. |
| Boron Source | Boronic Acid | Boronic Acid Pinacol Ester | Pinacol esters exhibit greater stability towards protodeboronation compared to the free boronic acids, ensuring the coupling partner is available throughout the reaction.[1][10][14] |
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][15][16]
Recommended Experimental Protocol
This general protocol serves as a robust starting point for the Suzuki coupling of a halothiazole with an arylboronic acid.
Materials:
-
Halothiazole (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2–1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (or other bulky ligand) (2-4 mol%)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane and Water (degassed, e.g., 4:1 v/v)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the halothiazole, arylboronic acid/ester, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (e.g., argon) for at least three cycles.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Heating: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 2-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Cyclopropylthiazol-2-amine Analogs as Kinase Inhibitors
Introduction: The 2-Aminothiazole Scaffold as a Privileged Structure in Kinase Inhibition
In the landscape of modern drug discovery, particularly in oncology, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of efficient medicinal chemistry. The 2-aminothiazole nucleus is a quintessential example of such a scaffold.[1] Its rigid, planar structure, rich in hydrogen bonding donors and acceptors, makes it an ideal anchor for engaging the hinge region of ATP-binding pockets in protein kinases. This has led to its incorporation into numerous clinically significant drugs, including the blockbuster anti-leukemia agent Dasatinib, which targets Src-family kinases.[1][2]
The therapeutic potential of 2-aminothiazole derivatives spans a wide array of biological activities, including antimicrobial, anti-inflammatory, and potent anticancer effects.[3][4] A significant portion of this activity is derived from the inhibition of key protein kinases that drive oncogenic signaling. Aberrant activation of kinase signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) pathway, is a hallmark of many human cancers, making the enzymes in this pathway prime therapeutic targets.[5][6]
This guide focuses on a specific, rationally designed subclass: 5-cyclopropylthiazol-2-amine analogs. The incorporation of a cyclopropyl group is a common tactic in medicinal chemistry to introduce conformational rigidity and improve metabolic stability without significantly increasing steric bulk.[7] By exploring the structure-activity relationships of this scaffold, we aim to provide a technical framework for researchers engaged in the design and optimization of next-generation kinase inhibitors.
The Target: RAF Kinase and the MAPK Signaling Pathway
The RAF kinases (A-RAF, B-RAF, C-RAF) are critical serine/threonine kinases that act as the first step in the three-tiered MAPK kinase cascade.[4] Upon activation by RAS, RAF phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. Activated ERK then translocates to the nucleus to regulate transcription factors involved in cell proliferation, differentiation, and survival. Mutations, particularly in B-RAF (e.g., B-RAFV600E), lead to constitutive activation of this pathway, promoting uncontrolled cell growth in a majority of melanomas and various other cancers.[5] The 2-aminothiazole scaffold serves as an excellent starting point for developing inhibitors that can target the ATP-binding site of RAF kinases.
Caption: The MAPK/ERK signaling cascade and the point of intervention for RAF inhibitors.
General Synthetic Approach: Hantzsch Thiazole Synthesis
The construction of the 2-aminothiazole core is most commonly achieved via the Hantzsch thiazole synthesis.[8] This robust and versatile method involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of the target scaffold, the key starting material is 2-bromo-1-cyclopropylethanone.
Caption: General workflow for the Hantzsch synthesis of this compound analogs.
Experimental Protocol: Synthesis of 4-Cyclopropyl-N-methylthiazol-2-amine (23)
This protocol is adapted from a literature procedure for a closely related analog and serves as a representative example for synthesizing the core scaffold.[9]
Objective: To synthesize the key intermediate 4-cyclopropyl-N-methylthiazol-2-amine via bromination of 1-cyclopropylethanone followed by condensation with 1-methylthiourea.
Materials:
-
1-Cyclopropylethanone (21)
-
Bromine (Br₂)
-
Dichloromethane (DCM)
-
1-Methylthiourea
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator.
Step-by-Step Procedure:
-
Synthesis of 2-Bromo-1-cyclopropylethanone (22): a. Dissolve 1-cyclopropylethanone (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and an addition funnel. b. Cool the solution to 0 °C in an ice bath. c. Slowly add a solution of bromine (1.05 eq) in DCM dropwise via the addition funnel over 30 minutes. Maintain the temperature at 0 °C. Causality: Slow, cold addition is crucial to control the exothermic reaction and prevent over-bromination. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed. e. Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases. f. Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-haloketone (22), which is often used in the next step without further purification.
-
Hantzsch Condensation to form 4-Cyclopropyl-N-methylthiazol-2-amine (23): a. To a solution of the crude 2-bromo-1-cyclopropylethanone (22) (1.0 eq) in ethanol, add 1-methylthiourea (1.1 eq). b. Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC. Causality: Heating provides the activation energy for the cyclization reaction. c. After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. d. Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. f. Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 4-cyclopropyl-N-methylthiazol-2-amine (23).
Comparative Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of this compound analogs are highly dependent on the nature and position of substituents on the scaffold. The following analysis synthesizes findings from across the 2-aminothiazole kinase inhibitor class.[9][10][11]
Key Interaction Points
-
Thiazole Nitrogen (N3): Acts as a crucial hydrogen bond acceptor with the "hinge" region of the kinase ATP-binding pocket. This interaction is fundamental for anchoring the inhibitor.
-
2-Amino Group (exocyclic N): Serves as a key vector for introducing substituents that can probe deeper into the binding pocket or interact with the solvent front.
-
5-Cyclopropyl Group: Occupies a specific region of the pocket. Its constrained nature can enhance binding affinity and improve metabolic stability compared to more flexible alkyl groups.
-
Position 4: Substitutions at this position can influence the orientation of the molecule within the active site.
Caption: Key structural features governing the SAR of this compound analogs.
Comparative Data of Hypothetical Analogs
The following table summarizes expected SAR trends for modifications at the 2-amino position (R¹), based on published data for similar scaffolds targeting B-RAFV600E.[11]
| Compound ID | R¹ (at 2-Amino Position) | B-RAFV600E IC₅₀ (nM) | Rationale & Causality |
| 1 | -H | >10,000 | The unsubstituted 2-amino group lacks the necessary interactions deep within the ATP pocket, resulting in poor affinity. |
| 2 | -C(=O)Ph | 850 | Acylation introduces a vector, but the simple phenyl group may lack optimal interactions. |
| 3 | -Ph | 520 | A directly attached phenyl group provides some hydrophobic interaction but may have suboptimal geometry. |
| 4 | -Ph(4-morpholino) | 25 | The morpholine group acts as a hydrogen bond acceptor and improves solubility, significantly enhancing potency.[10] |
| 5 | -(2-chloro-6-methylphenyl) | 9 | The ortho-substituents force a twisted conformation of the phenyl ring, which can minimize planar interactions and fit into a specific hydrophobic pocket, a strategy used in Dasatinib design.[2] |
| 6 | -(pyrimidin-4-yl) | 5 | A heteroaromatic ring like pyrimidine can form additional, highly specific hydrogen bonds with kinase residues, leading to very high potency. |
Key Assay for Performance Evaluation: ADP-Glo™ Kinase Assay
To quantitatively compare the inhibitory potential of newly synthesized analogs, a robust and high-throughput biochemical assay is essential. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Principle: The assay is a two-step process. First, the kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added, which converts the ADP generated back to ATP, and this newly synthesized ATP is quantified using a luciferase/luciferin reaction. The light output is proportional to the initial kinase activity.
Detailed Protocol: IC₅₀ Determination for a RAF Inhibitor
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a this compound analog against B-RAFV600E.
Materials:
-
Recombinant active B-RAFV600E enzyme
-
Inactive MEK1 protein (as substrate)
-
ADP-Glo™ Kinase Assay Kit (Promega)[2]
-
Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP (10 mM stock)
-
Test inhibitor (10 mM stock in DMSO)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Step-by-Step Procedure:
-
Compound Preparation: a. Perform an 11-point serial dilution of the test inhibitor in DMSO, typically starting from a 10 mM stock (e.g., 3-fold dilutions). b. Further dilute these DMSO stocks into Kinase Buffer to create the final compound solutions for the assay plate. Ensure the final DMSO concentration in the reaction is low (e.g., <1%) to avoid enzyme inhibition.
-
Reaction Setup (in a 384-well plate): a. Add 2.5 µL of the diluted inhibitor solutions to the appropriate wells. Add buffer with DMSO for "no inhibitor" (100% activity) and "no enzyme" (background) controls. b. Add 2.5 µL of a solution containing the B-RAFV600E enzyme and the MEK1 substrate in Kinase Buffer. c. Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: a. Prepare an ATP solution at a concentration near the Kₘ for the enzyme (e.g., 10 µM). b. Add 5 µL of the ATP solution to all wells to start the reaction. The total reaction volume is now 10 µL. c. Incubate the plate at 30 °C for 60 minutes. Causality: This incubation allows the enzyme to turn over the substrate, producing ADP. The time and temperature are optimized for linear product formation.
-
Signal Generation and Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. b. Incubate at room temperature for 40 minutes.[12] c. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the light-producing reaction. d. Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[12]
-
Data Acquisition and Analysis: a. Read the luminescence on a plate reader. b. Subtract the background (no enzyme control) from all other readings. c. Normalize the data by setting the "no inhibitor" control as 100% activity. d. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold represents a promising framework for the development of potent and selective kinase inhibitors. The SAR is well-defined, with the 2-amino position serving as the primary handle for optimization, while the 5-cyclopropyl moiety provides a favorable interaction in a hydrophobic pocket and confers desirable physicochemical properties. Systematic modification of the aryl or heteroaryl group at the R¹ position, guided by principles of hydrogen bonding and hydrophobic interactions, is the most fruitful path to enhancing potency against specific targets like RAF kinase.
Future work should focus on optimizing for kinase selectivity to minimize off-target effects. This can be achieved by exploiting subtle differences in the ATP-binding sites across the kinome. Furthermore, ADME (absorption, distribution, metabolism, and excretion) properties must be co-optimized alongside potency to ensure that promising compounds have the potential to become viable drug candidates. The robust synthetic routes and quantitative biological assays outlined in this guide provide a solid foundation for these advanced drug discovery efforts.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Novel small molecule Raf kinase inhibitors for targeted cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances of RAF (rapidly accelerated fibrosarcoma) inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A chemical inhibitor reveals the role of Raf kinase inhibitor protein in cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. content.protocols.io [content.protocols.io]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
A Comparative Guide to the In Vitro Cytotoxicity of Substituted 2-Aminothiazoles
The 2-aminothiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a vast range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][3] In oncology, this scaffold is a key component of clinically approved drugs like Dasatinib, a multi-targeted kinase inhibitor, and Alpelisib, a PI3K inhibitor.[1] The versatility of the 2-aminothiazole ring allows for extensive chemical modification, making it a fertile ground for the discovery of novel anticancer agents with improved potency and selectivity.[4][5]
This guide provides a comparative analysis of the in vitro cytotoxicity of various substituted 2-aminothiazoles against different human cancer cell lines. We will delve into the structure-activity relationships (SAR) that govern their cytotoxic potential and provide a detailed, field-proven protocol for assessing cytotoxicity using the MTT assay, a foundational method in preclinical drug development.
Structure-Activity Relationships (SAR) and Cytotoxicity Comparison
The cytotoxic efficacy of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. The N-2, C-4, and C-5 positions are common points of modification, and understanding the impact of these changes is crucial for the rational design of potent anticancer compounds.[6] Generally, the N-2 position is highly tolerant to a wide variety of substitutions, offering a key site to modulate activity.[6]
Several studies have demonstrated that introducing specific moieties can significantly enhance cytotoxicity. For instance, lipophilic substituents, such as butylidene and benzylic amines, at the C-4 and C-5 positions have been shown to improve the cytotoxic profile of these compounds.[1] Conversely, the addition of smaller groups like a methyl group at these positions can decrease potency.[1]
The following table summarizes the in vitro cytotoxicity (IC₅₀ values) of representative substituted 2-aminothiazoles from various studies, highlighting the impact of different substitution patterns.
| Compound/Derivative Class | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Dibutylaminoacetamido at N-2; Carboxylate at C-4 | Panc-1 (Pancreatic) | 43.08 | [7] |
| 2-amino-4-phenylthiazole derivative (Compound 11b/5b) | Phenyl at C-4; specific substitutions not detailed | HT29 (Colon) | 2.01 | [4][5] |
| 2-amino-thiazole-5-carboxylic acid phenylamide derivative | Phenylamide at C-5 | K563 (Leukemia) | 16.3 | [1] |
| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamide | Benzyl at C-5; tert-butyl at C-4; Piperazinylacetamide at N-2 | HeLa (Cervical) | 1.6 | [1] |
| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (Compound 46b) | Podophyllotoxin conjugate | HepG2 (Liver) | 0.13 | [1] |
| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (Compound 46b) | Podophyllotoxin conjugate | A549 (Lung) | 0.16 | [1] |
| 2-aminothiazole with 4,5-butylidene and benzylic amines (Compound 20) | Butylidene at C4/C5; Benzylic amine at N-2 | SHG-44 (Glioma) | 4.03 | [1] |
| 2-aminothiazole with 4,5-butylidene and benzylic amines (Compound 20) | Butylidene at C4/C5; Benzylic amine at N-2 | H1299 (Lung) | 4.89 | [1] |
| Thiazole-amino acid hybrid (Compound 5ad) | 2-pyridyl at C-4; N-Boc-L-amino acid at N-2 | A549 (Lung) | 3.68 | [8] |
This table is a curated selection and not exhaustive of all published data.
The data clearly indicates that complex substitutions, such as conjugation with other bioactive molecules like podophyllotoxin or the incorporation of specific heterocyclic moieties, can lead to highly potent compounds with IC₅₀ values in the low micromolar and even nanomolar range.
Below is a diagram summarizing the general structure-activity relationships for 2-aminothiazole cytotoxicity.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 8. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
A Comparative Guide to the In Vivo Efficacy of 5-Cyclopropylthiazole Derivatives as BRAF Inhibitors
For researchers and drug development professionals at the forefront of oncology, the quest for potent and selective kinase inhibitors is a perpetual endeavor. The 5-cyclopropylthiazole scaffold has emerged as a promising pharmacophore, particularly in the design of inhibitors targeting the BRAF kinase, a critical node in the MAPK/ERK signaling pathway frequently mutated in various cancers, most notably melanoma.[1][2][3] This guide provides an in-depth comparison of the in vivo efficacy of 5-cyclopropylthiazole derivatives and other closely related thiazole-based BRAF inhibitors, supported by experimental data and protocols. Our focus is to dissect the causality behind experimental choices and offer a trustworthy, authoritative resource for advancing your research.
The Rationale for Targeting BRAF with Thiazole Derivatives
The BRAF V600E mutation is a well-established driver of oncogenesis, leading to constitutive activation of the MAPK pathway and uncontrolled cell proliferation.[4] Thiazole-containing compounds, such as the FDA-approved drug Dabrafenib, have demonstrated significant clinical efficacy in treating BRAF-mutant tumors.[2][5] The thiazole ring serves as a versatile scaffold for developing potent and selective ATP-competitive inhibitors.[1][3][6] The introduction of a cyclopropyl group at the 5-position of the thiazole ring is a strategic chemical modification aimed at enhancing potency and optimizing pharmacokinetic properties.
Comparative In Vivo Efficacy of Thiazole-Based BRAF Inhibitors
While direct, head-to-head in vivo comparative studies for a homologous series of 5-cyclopropylthiazole derivatives are not extensively available in the public domain, we can synthesize data from various preclinical studies to draw meaningful comparisons. The following table summarizes the in vivo anti-tumor activity of representative thiazole-based BRAF inhibitors in xenograft models.
| Compound | Target(s) | Cancer Cell Line (Xenograft Model) | Dosing Regimen (in vivo) | Tumor Growth Inhibition (TGI) (%) | Reference Compound |
| Dabrafenib | BRAF V600E | A375 (Melanoma) | 30 mg/kg, p.o., QD | ~70-80% | Vehicle |
| Compound 7b | BRAF V600E | WM266.4 (Melanoma) | Not specified in abstract | Potent (IC50 = 36.3 nM in vitro) | Dabrafenib |
| Compound 13a | BRAF V600E | WM266.4 (Melanoma) | Not specified in abstract | Potent (IC50 = 23.1 nM in vitro) | Dabrafenib |
| Imidazo[2,1-b]thiazole Derivative | Pan-RAF | Melanoma | Not specified in abstract | Significant in vivo activity | Not specified |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase | Colorectal Cancer (various) | 50 mg/kg, i.p., weekly | Variable | Vehicle |
Note: This table is a compilation of data from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Delving into the Mechanism of Action: The MAPK/ERK Signaling Pathway
The anti-tumor efficacy of 5-cyclopropylthiazole derivatives and their analogs is intrinsically linked to their ability to inhibit the constitutively active BRAF V600E mutant kinase. This inhibition blocks the downstream signaling cascade, preventing the phosphorylation of MEK and subsequently ERK. The deactivation of this pathway leads to cell cycle arrest and apoptosis in BRAF-mutant cancer cells.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of 5-cyclopropylthiazole derivatives on BRAF V600E.
Experimental Protocols for In Vivo Efficacy Assessment
To ensure the scientific integrity and reproducibility of in vivo efficacy studies, a well-defined and validated protocol is paramount. The following outlines a standard workflow for evaluating the anti-tumor activity of 5-cyclopropylthiazole derivatives in a xenograft model.
Xenograft Tumor Model Workflow
Caption: A typical experimental workflow for in vivo efficacy studies using xenograft models.
Step-by-Step Xenograft Protocol:
-
Cell Culture: BRAF V600E mutant human melanoma cell lines (e.g., A375, WM266.4) are cultured under standard conditions.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: A suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of Matrigel and PBS is subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured 2-3 times per week using calipers (Volume = 0.5 x length x width^2).
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups (n=8-10 mice/group).
-
Compound Administration: The 5-cyclopropylthiazole derivative is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose and schedule. The control group receives the vehicle alone.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically the tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (mean tumor volume of treated group at endpoint / mean tumor volume of control group at endpoint)] x 100.
-
Pharmacokinetic Analysis (Optional but Recommended): Blood samples are collected at various time points after the final dose to determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of the compound.[7][8]
Comparative Pharmacokinetic Profiles
The in vivo efficacy of a compound is not solely dependent on its potency but also on its pharmacokinetic (PK) properties. A favorable PK profile ensures adequate drug exposure at the tumor site.
| Parameter | Dabrafenib (Human Data) | Desired Profile for Novel Derivatives |
| Bioavailability (F%) | ~95% | > 40% (oral) |
| Tmax (hours) | 2 | 1-4 |
| Half-life (t1/2, hours) | 8 | 8-24 (for once-daily dosing) |
| Protein Binding | >99% | Moderate to high |
Alternative and Competitor Compounds
The landscape of BRAF inhibitors is competitive. Besides Dabrafenib, other approved inhibitors include Vemurafenib and Encorafenib.[4] Furthermore, the development of pan-RAF inhibitors and compounds that can overcome acquired resistance is an active area of research.[9] Any novel 5-cyclopropylthiazole derivative must demonstrate a superior or differentiated profile in terms of efficacy, safety, or ability to address resistance mechanisms.
Conclusion and Future Directions
The 5-cyclopropylthiazole scaffold represents a promising avenue for the development of next-generation BRAF inhibitors. The available preclinical data for related thiazole derivatives suggest a high potential for potent anti-tumor activity. However, a critical need exists for comprehensive in vivo efficacy and pharmacokinetic studies specifically focused on a series of 5-cyclopropylthiazole derivatives to fully elucidate their therapeutic potential. Future research should focus on:
-
Direct comparative in vivo studies: Evaluating a series of 5-cyclopropylthiazole derivatives against established BRAF inhibitors like Dabrafenib.
-
Addressing resistance: Investigating the efficacy of these compounds in models of acquired resistance to current BRAF inhibitors.
-
Combination therapies: Exploring the synergistic effects of 5-cyclopropylthiazole derivatives with other targeted agents (e.g., MEK inhibitors) or immunotherapies.
By systematically addressing these research questions, the full potential of 5-cyclopropylthiazole derivatives in the treatment of BRAF-mutant cancers can be realized.
References
- 1. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Precision oncology for BRAF-mutant cancers with BRAF and MEK inhibitors: from melanoma to tissue-agnostic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimelanoma activities of chimeric thiazole–androstenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Molecular Docking of 5-Cyclopropylthiazol-2-amine Analogs in Kinase Domains
For Immediate Release
In the intricate landscape of drug discovery, the protein kinase family has emerged as a pivotal target for therapeutic intervention, particularly in oncology. The dysregulation of kinase activity is a hallmark of many cancers, driving relentless research into the development of potent and selective inhibitors. Among the promising scaffolds for kinase inhibition, the 2-aminothiazole core has garnered significant attention, with the 5-cyclopropylthiazol-2-amine moiety and its analogs offering a unique structural motif for exploration. This guide provides a comprehensive comparison of docking studies involving these analogs against various kinase domains, offering insights for researchers, scientists, and drug development professionals.
The Significance of the this compound Scaffold
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of several approved drugs.[1] Its utility in kinase inhibitor design stems from its ability to form key hydrogen bond interactions with the hinge region of the kinase active site, a critical feature for ATP-competitive inhibition. The introduction of a cyclopropyl group at the 5-position of the thiazole ring offers several advantages:
-
Structural Rigidity: The cyclopropyl group introduces conformational constraint, which can lead to a more favorable entropic contribution to binding.
-
Vectorial Exploration of Chemical Space: It provides a three-dimensional vector for probing sub-pockets within the kinase active site.
-
Improved Physicochemical Properties: The cyclopropyl moiety can enhance metabolic stability and other ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
While extensive research exists for the broader class of 2-aminothiazole derivatives, specific and detailed comparative docking studies on this compound analogs are less prevalent in publicly accessible literature. Therefore, this guide will draw upon established methodologies and findings from closely related 2-aminothiazole and 4-(thiazol-5-yl)pyrimidine analogs to provide a robust framework for understanding the potential interactions and performance of the this compound scaffold.
A Validated Workflow for Kinase Docking Studies
A rigorous and well-validated molecular docking protocol is fundamental to obtaining meaningful insights into ligand-protein interactions. The following workflow represents a best-practice approach for the docking of this compound analogs into kinase domains.
Caption: A generalized workflow for molecular docking studies of kinase inhibitors.
Experimental Protocol: Molecular Docking of Kinase Inhibitors
1. Protein Preparation:
- Objective: To prepare the kinase domain structure for docking by correcting structural issues and adding necessary parameters.
- Steps:
- Retrieve the crystal structure of the target kinase from the Protein Data Bank (PDB).
- Remove water molecules and any co-solvents or ions not essential for binding.
- Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH.
- Repair any missing side chains or loops using protein structure modeling tools.
- Perform a constrained energy minimization to relieve any steric clashes.
2. Ligand Preparation:
- Objective: To generate a low-energy 3D conformation of the this compound analog.
- Steps:
- Sketch the 2D structure of the ligand.
- Convert the 2D structure to a 3D conformation.
- Assign correct bond orders and atom types.
- Generate possible ionization states at a physiological pH.
- Perform a full energy minimization using a suitable force field.
3. Grid Generation:
- Objective: To define the active site and create a grid for the docking calculations.
- Steps:
- Identify the ATP-binding site of the kinase, typically using the co-crystallized ligand as a reference.
- Define a grid box that encompasses the entire binding pocket. The size of the grid box should be sufficient to allow for rotational and translational freedom of the ligand.
4. Molecular Docking:
- Objective: To predict the binding pose and affinity of the ligand within the kinase active site.
- Steps:
- Select a suitable docking program (e.g., AutoDock, Glide, GOLD).
- Execute the docking simulation, allowing the program to sample different conformations and orientations of the ligand within the defined grid.
- The docking program will then score the generated poses based on a scoring function that estimates the binding free energy.
5. Protocol Validation:
- Objective: To ensure the docking protocol can accurately reproduce the known binding mode of a ligand.
- Steps:
- Extract the co-crystallized ligand from the PDB structure.
- Dock the extracted ligand back into the active site using the defined protocol.
- Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.
Comparative Docking Performance of 2-Aminothiazole Analogs Across Kinase Families
The versatility of the 2-aminothiazole scaffold allows for its adaptation to target a wide range of kinases. The following table summarizes representative docking studies of 2-aminothiazole and related analogs against different kinase domains, providing a basis for comparison.
| Target Kinase Family | Specific Kinase | PDB ID | Docking Software | Reported Binding Affinity/Score | Key Interacting Residues (Hinge Region) | Reference |
| Serine/Threonine Kinases | Aurora Kinase A | 1MQ4 | AutoDock 4.2.6 | -9.67 kcal/mol (Docking Score) | Ala213 | [1] |
| Cyclin-Dependent Kinase 9 (CDK9) | 4BCG | Not Specified | IC50 = 7 nM | Cys106 | [2] | |
| Casein Kinase 2 (CK2) | Not Specified | Autodock | IC50 = 0.4 µM | Not Applicable (Allosteric) | [3] | |
| Polo-like kinase 1 (PLK1) | Not Specified | Not Specified | Not Specified | Cys133 | [4] | |
| Tyrosine Kinases | Epidermal Growth Factor Receptor (EGFR) | Not Specified | Not Specified | IC50 = 0.09 µM | Met793 | [5] |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Not Specified | Not Specified | Not Specified | Cys919 | N/A | |
| Src Family Kinases | Not Specified | Not Specified | Nanomolar to subnanomolar potency | Met341 | [3] |
Case Studies: Insights from Docking 2-Aminothiazole Analogs
Aurora Kinases: Targeting Mitotic Progression
Aurora kinases are crucial regulators of mitosis, and their overexpression is linked to various cancers. Docking studies of 2-aminothiazole derivatives against Aurora A have shown that the 2-amino group of the thiazole ring typically forms a key hydrogen bond with the backbone carbonyl of Ala213 in the hinge region.[1] The substituent at the 5-position of the thiazole, such as a cyclopropyl group, would be positioned to interact with the solvent-exposed region or a shallow hydrophobic pocket, potentially influencing selectivity and potency.
Cyclin-Dependent Kinases (CDKs): Controlling the Cell Cycle
CDKs are central to cell cycle regulation, and their inhibitors are of great interest in oncology. In the case of CDK9, 4-(thiazol-5-yl)pyrimidine derivatives have been extensively studied.[2] The thiazole nitrogen and the 2-amino group are predicted to form hydrogen bonds with the hinge region residues. A cyclopropyl group at the 5-position of the thiazole would likely project towards the ribose-binding pocket, where it could form favorable van der Waals interactions.
Epidermal Growth Factor Receptor (EGFR): A Key Driver of Tumor Growth
EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell proliferation. Docking studies of thiazole-based inhibitors have revealed the importance of the 2-aminothiazole moiety in anchoring the molecule to the hinge region. The remainder of the molecule, including any substituents on the thiazole ring, extends into the ATP binding site, where further interactions can be made to enhance potency and selectivity.
Structure-Activity Relationships (SAR) and the Role of the 5-Cyclopropyl Group
The collective findings from studies on 2-aminothiazole analogs suggest several key SAR trends:
-
Hinge Binding is Essential: The 2-amino group is critical for forming hydrogen bonds with the kinase hinge region.
-
Substituents at the 5-Position Influence Potency and Selectivity: The nature of the substituent at this position can significantly impact the binding affinity and selectivity profile of the inhibitor. A cyclopropyl group, with its defined size and hydrophobicity, can be strategically employed to exploit specific features of the kinase active site.
-
The N-Aryl/Alkyl Group is Key for Exploring Deeper Pockets: The group attached to the 2-amino position of the thiazole ring typically extends into a more variable region of the ATP binding site, and modifications here are crucial for achieving high potency and selectivity.
Caption: A simplified representation of the EGFR signaling pathway and the point of intervention for a this compound analog inhibitor.
Future Directions and Conclusion
While the this compound scaffold holds considerable promise for the development of novel kinase inhibitors, this guide highlights the need for more focused and publicly available research on this specific class of compounds. The comparative analysis of related 2-aminothiazole analogs provides a strong foundation for future in silico and in vitro studies.
Future work should aim to:
-
Synthesize and evaluate a focused library of this compound analogs against a panel of kinases.
-
Conduct detailed molecular docking and molecular dynamics simulations to elucidate the precise binding modes and interaction patterns of these analogs.
-
Publish these findings to enrich the public knowledge base and guide further drug discovery efforts.
By leveraging the insights from existing research on the broader 2-aminothiazole class and applying rigorous computational and experimental methodologies, the full potential of this compound analogs as next-generation kinase inhibitors can be realized.
References
- 1. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, docking and mechanistic studies of new thiazolyl/thiazolidinylpyrimidine-2,4-dione antiproliferative agents - Arabian Journal of Chemistry [arabjchem.org]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 5-Cyclopropylthiazole Compounds
For drug development professionals, understanding a compound's metabolic fate is a cornerstone of preclinical assessment. A molecule that is rapidly metabolized may struggle to achieve therapeutic concentrations, while one that is too stable could lead to safety concerns.[1] This guide provides an in-depth comparison of methodologies for assessing the metabolic stability of a particularly relevant chemical scaffold: 5-cyclopropylthiazole.
The cyclopropyl group is an increasingly popular substituent in medicinal chemistry, valued for its ability to impart conformational rigidity and enhance metabolic stability by increasing the C-H bond dissociation energy, making it less susceptible to oxidation by cytochrome P450 (CYP) enzymes.[2][3][4] The thiazole ring, a common heterocycle in pharmaceuticals, can, however, be a site of metabolic activity.[5][6] Therefore, understanding the interplay between these two moieties is critical for any research program involving 5-cyclopropylthiazole derivatives.
This guide will delve into the metabolic landscape of these compounds, provide detailed protocols for the most common in vitro stability assays, and offer insights into data interpretation, enabling researchers to make informed decisions in their drug discovery pipeline.
The Metabolic Landscape: Potential Pathways for 5-Cyclopropylthiazole
The metabolic fate of a 5-cyclopropylthiazole derivative is primarily dictated by the enzymatic machinery of the liver.[7][8] The key players are the Phase I (functionalization) and Phase II (conjugation) enzymes.[9] For this scaffold, several metabolic transformations can be anticipated.
Phase I Metabolism (CYP-Mediated Oxidation):
-
Thiazole Ring Oxidation: The thiazole ring itself can be a target for CYP enzymes, potentially leading to the formation of epoxides, S-oxides, or N-oxides.[5][6] These transformations can sometimes generate reactive metabolites that may lead to toxicity.[5][6]
-
Cyclopropyl Group Metabolism: While generally robust, the cyclopropyl group is not metabolically inert.[2] Oxidation can occur, particularly if it is adjacent to an amine, potentially leading to ring-opening and the formation of reactive intermediates.[2] However, in many cases, its high C-H bond dissociation energy makes it a "metabolic blocker," diverting metabolism to other parts of the molecule.[2]
-
Other Substituent Metabolism: Metabolism will also be heavily influenced by other substituents on the thiazole ring or elsewhere on the molecule. These are often the most likely sites of initial oxidation.
Phase II Metabolism (Conjugation):
-
If Phase I metabolism introduces a suitable chemical handle (e.g., a hydroxyl group), the compound can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase its water solubility and facilitate excretion.[9]
Caption: Potential metabolic pathways for 5-cyclopropylthiazole compounds.
A Comparative Guide to In Vitro Metabolic Stability Assays
The choice of in vitro assay is a critical decision, with each system offering a different level of complexity and insight. The two most common and valuable assays for early drug discovery are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[1][7][10]
Liver Microsomal Stability Assay
Principle: This assay is a high-throughput screen that primarily assesses Phase I metabolic activity, driven by enzymes like cytochrome P450s (CYPs) found in liver microsomes.[11][12] Microsomes are subcellular fractions containing the endoplasmic reticulum, where many key drug-metabolizing enzymes are located.[7][12] By incubating the test compound with liver microsomes and a necessary cofactor (NADPH), we can measure the rate of disappearance of the parent compound over time.[12][13]
Causality Behind Experimental Choices:
-
Why Microsomes? They are a cost-effective and readily available source of concentrated Phase I enzymes.[12]
-
Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP450 enzymes. Its presence initiates the metabolic reactions.[14][15] Reactions are run with and without NADPH to distinguish between enzymatic degradation and chemical instability.
Detailed Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Test Compound Stock: 1 mM solution of the test compound in DMSO.
-
Liver Microsomes: Commercially available human, rat, or mouse liver microsomes. Thaw on ice and dilute to a working concentration (e.g., 1 mg/mL) in phosphate buffer.
-
NADPH Regenerating System: A commercially available system is recommended to ensure a constant supply of NADPH throughout the incubation.
-
-
Incubation:
-
In a 96-well plate, combine the test compound (final concentration typically 1 µM), liver microsomes (final concentration 0.5 mg/mL), and phosphate buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold "stop solution" (typically acetonitrile or methanol containing an internal standard for analytical purposes).[12]
-
The "0-minute" time point is prepared by adding the stop solution before the NADPH, representing 100% of the initial compound.
-
-
Sample Analysis:
Hepatocyte Stability Assay
Principle: This assay is considered the "gold standard" for in vitro metabolism studies as it uses intact liver cells (hepatocytes).[7] This whole-cell system contains both Phase I and Phase II enzymes, along with the necessary cofactors in their natural cellular environment.[16][17] It also accounts for compound permeability across the cell membrane, providing a more physiologically relevant assessment of metabolic clearance.[16]
Causality Behind Experimental Choices:
-
Why Hepatocytes? They provide a complete picture of hepatic metabolism, including both Phase I and Phase II pathways, and factor in cellular uptake.[16][18]
-
Why Suspension Culture? Incubating hepatocytes in suspension ensures uniform exposure of the cells to the test compound.[16]
Detailed Protocol:
-
Reagent Preparation:
-
Hepatocyte Culture Medium: Williams' Medium E or similar, supplemented as recommended by the supplier.
-
Test Compound Stock: 1 mM solution of the test compound in DMSO.
-
Cryopreserved Hepatocytes: Thaw cryopreserved hepatocytes according to the supplier's protocol and resuspend in culture medium to a desired cell density (e.g., 0.5-1.0 million viable cells/mL).[19]
-
-
Incubation:
-
In a non-coated plate, add the test compound to pre-warmed culture medium (final concentration typically 1 µM).
-
Add the hepatocyte suspension to initiate the reaction.[20]
-
Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
-
Time Points and Quenching:
-
Sample Analysis:
-
Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[18]
-
Caption: General experimental workflow for in vitro metabolic stability assays.
Data Interpretation and Comparison
The primary output of these assays is the rate of disappearance of the test compound. From this, we can calculate key parameters that allow for objective comparison.
1. Half-Life (t½): The time it takes for 50% of the compound to be metabolized. A shorter half-life indicates lower metabolic stability. It is calculated from the slope (k) of the linear regression of the natural log of the percent remaining compound versus time.
-
Formula: t½ = 0.693 / k
2. Intrinsic Clearance (Clint): This parameter reflects the inherent ability of the liver enzymes or hepatocytes to metabolize a drug.[21] It is a more direct measure of metabolic efficiency and is used for in vitro-in vivo extrapolation (IVIVE).[22][23]
-
Formula (Microsomes): Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
Formula (Hepatocytes): Clint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of hepatocytes in millions)[19]
Comparative Data Table (Hypothetical)
| Compound | Scaffold | Assay | t½ (min) | Clint |
| Compound A | 5-cyclopropylthiazole | Microsomes | >60 | <11.5 µL/min/mg |
| Hepatocytes | 55 | 25.2 µL/min/10^6 cells | ||
| Compound B | 5-isopropylthiazole | Microsomes | 25 | 27.7 µL/min/mg |
| Hepatocytes | 20 | 69.3 µL/min/10^6 cells | ||
| Compound C | 2-cyclopropylthiazole | Microsomes | 40 | 17.3 µL/min/mg |
| Hepatocytes | 35 | 39.6 µL/min/10^6 cells | ||
| Verapamil (Control) | - | Microsomes | 15 | 46.2 µL/min/mg |
| Hepatocytes | 12 | 115.5 µL/min/10^6 cells |
Data is for illustrative purposes only.
Analysis of Hypothetical Data:
-
Compound A vs. B: The replacement of the isopropyl group (Compound B) with a cyclopropyl group (Compound A) significantly increased the metabolic stability in both microsomes and hepatocytes. This supports the role of the cyclopropyl group as a metabolic shield.[2][3]
-
Microsomes vs. Hepatocytes for Compound A: The stability is high in microsomes (>60 min), but lower in hepatocytes (55 min). This discrepancy suggests that Compound A may be a substrate for Phase II enzymes or that cellular uptake is a factor, highlighting the value of the hepatocyte assay.[9]
-
Compound A vs. C: The position of the cyclopropyl group matters. Moving it from the 5-position to the 2-position (Compound C) resulted in lower stability, indicating that the 5-position may be more effective at blocking a key metabolic hotspot on the thiazole ring.
Conclusion
Assessing the metabolic stability of 5-cyclopropylthiazole compounds requires a systematic and mechanistically informed approach. The strategic inclusion of the cyclopropyl group often imparts significant metabolic stability, but its effectiveness must be empirically verified. By employing a tiered approach, starting with the high-throughput liver microsomal assay and progressing to the more physiologically relevant hepatocyte assay, researchers can build a comprehensive understanding of a compound's metabolic profile. This dual-assay strategy allows for the objective comparison of different chemical modifications, guiding medicinal chemistry efforts toward the design of more stable and ultimately more effective drug candidates.
References
- 1. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. juser.fz-juelich.de [juser.fz-juelich.de]
- 6. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. omicsonline.org [omicsonline.org]
- 9. Metabolic Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. nuvisan.com [nuvisan.com]
- 11. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 13. mercell.com [mercell.com]
- 14. researchgate.net [researchgate.net]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 17. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 18. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - UK [thermofisher.com]
- 21. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Cyclopropylthiazol-2-amine
This document provides essential safety and logistical information for the proper disposal of 5-Cyclopropylthiazol-2-amine (CAS No. 606092-87-9). Adherence to these procedures is critical for ensuring personnel safety, maintaining a compliant laboratory environment, and protecting the ecosystem. This guide is intended for researchers, scientists, and drug development professionals who handle this compound. The causality behind each procedural step is explained to ensure a deep understanding of the safety protocols.
Hazard Assessment and Regulatory Framework
Before any disposal protocol is initiated, a thorough understanding of the compound's hazards and the governing regulations is paramount. This compound is a specialty chemical, and its hazard profile dictates its handling and disposal requirements.
1.1. Known Hazards
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1][2] The primary concerns are:
-
Acute Toxicity: May be harmful if swallowed or inhaled.[1]
These classifications necessitate careful handling to prevent exposure and mandate that this compound be treated as hazardous waste.
1.2. Regulatory Imperative: EPA and OSHA
The disposal of laboratory chemicals in the United States is strictly regulated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA's Role (RCRA): The Resource Conservation and Recovery Act (RCRA) grants the EPA the authority to control hazardous waste from its creation to its ultimate disposal—a system known as "cradle-to-grave" management.[3] All generators of hazardous waste are responsible for determining if their waste is hazardous, overseeing its fate, and documenting its proper management and disposal.[3]
-
OSHA's Role: OSHA ensures workplace safety by setting standards for handling hazardous materials, emergency planning, and employee training.[4][5][6] This includes requirements for Personal Protective Equipment (PPE) and emergency response protocols, such as those outlined in the Hazardous Waste Operations and Emergency Response (HAZWOPER) standards.[5][7]
Personal Protective Equipment (PPE) and Safety Precautions
Given the irritant and potential toxicity hazards, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Chemical safety goggles are mandatory. If there is a risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary. Ensure that all skin is covered.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[2]
Quantitative Data and Chemical Profile
A summary of the key identifiers and properties for this compound is provided below for quick reference.
| Parameter | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 606092-87-9 | [1][2] |
| Molecular Formula | C₆H₈N₂S | [1] |
| Molecular Weight | 140.21 g/mol | [1] |
| GHS Hazard Classes | Acute Toxicity 5 (Oral, Inhalation), Skin Irritant 2, Eye Irritant 2 | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound begins with waste characterization and segregation. Under no circumstances should this chemical be disposed of down the sanitary sewer or in the regular trash.
4.1. Waste Characterization
The first step is to identify the waste stream. According to the EPA, a waste is hazardous if it is listed or exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity. This compound, due to its potential toxicity, must be managed as hazardous waste.
4.2. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper management and disposal of waste containing this compound.
Caption: Decision workflow for the disposal of this compound.
4.3. Segregation and Containment
-
Solid Waste:
-
Carefully transfer any solid this compound waste (e.g., unused reagent, contaminated weigh paper, or personal protective equipment) into a designated, sealable, and chemically compatible hazardous waste container.
-
Avoid generating dust during the transfer.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (Toxic, Irritant).
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react violently. For instance, amines can react exothermically with acids.[8]
-
The liquid waste container must be labeled in the same manner as the solid waste container.
-
4.4. Storage and Final Disposal
-
On-site Storage: All hazardous waste containers must be kept sealed unless waste is actively being added. They should be stored in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.
-
Professional Disposal: The ultimate disposal of this compound must be handled by a licensed Treatment, Storage, and Disposal Facility (TSDF).[3][9] These facilities are equipped to manage hazardous waste through methods such as high-temperature incineration or chemical neutralization, ensuring environmental compliance. Contact your institution's EHS office to arrange for the pickup and disposal of the waste.
Emergency Procedures: Spills and Exposure
Accidents can happen, and preparedness is key to mitigating risks.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).
-
Collect the contaminated absorbent material into a hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately and secure the area.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
By adhering to these rigorous protocols, researchers can ensure the safe handling and compliant disposal of this compound, upholding their commitment to personal safety and environmental stewardship.
References
- 1. 5-Cyclopropyl-1,3-thiazol-2-amine | C6H8N2S | CID 22170679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 606092-87-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. epa.gov [epa.gov]
- 4. cleanmanagement.com [cleanmanagement.com]
- 5. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 6. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. epa.gov [epa.gov]
Navigating the Safe Handling of 5-Cyclopropylthiazol-2-amine: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical development and scientific discovery, the ability to handle novel chemical entities with confidence and precision is paramount. 5-Cyclopropylthiazol-2-amine, a heterocyclic amine, presents a unique set of handling requirements that demand a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective laboratory operations involving this compound.
Immediate Safety Profile and Hazard Identification
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H303 + H333: May be harmful if swallowed or if inhaled.
These classifications underscore the necessity of appropriate personal protective equipment (PPE) and careful handling to prevent direct contact and aerosol generation.
Drawing further insight from structurally related compounds, such as 2-aminothiazole and cyclopropylamine, we can anticipate additional potential hazards. 2-Aminothiazole is also classified as harmful if swallowed and causes serious eye irritation.[1][2] Cyclopropylamine is a flammable liquid and vapor that is also harmful if swallowed and causes severe skin burns and eye damage.[3][4][5] Given these parallels, it is prudent to handle this compound with a high degree of caution, assuming it may share some of these more severe hazardous properties.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves. Double gloving is recommended. | Fully buttoned laboratory coat. | Work within a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter is recommended. |
| Solution Preparation and Handling | Chemical splash goggles. A face shield should be worn over goggles if there is a significant splash risk. | Nitrile or neoprene gloves. | Chemical-resistant apron over a laboratory coat. | All operations should be conducted in a chemical fume hood. |
| Running Reactions | Chemical splash goggles and a face shield. | Nitrile or neoprene gloves. | Chemical-resistant apron over a laboratory coat. | All reactions should be performed in a chemical fume hood. |
| Waste Disposal | Chemical splash goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant apron over a laboratory coat. | Work in a well-ventilated area, preferably a fume hood. |
Rationale for PPE Selection:
-
Eye and Face Protection: The serious eye irritation hazard necessitates robust protection. Goggles provide a seal around the eyes, while a face shield offers an additional barrier against splashes.[6]
-
Hand Protection: While specific glove permeation data for this compound is unavailable, nitrile and neoprene gloves generally offer good resistance to a range of chemicals, including many amines.[7][8][9] It is crucial to inspect gloves for any signs of degradation before and during use and to change them frequently.[10]
-
Body Protection: A lab coat is the minimum requirement to protect against incidental contact. For tasks with a higher splash potential, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection: The potential for harm upon inhalation, combined with the lack of specific inhalation toxicity data, warrants the use of engineering controls like a chemical fume hood as the primary means of respiratory protection.[6] If a fume hood is not available for a specific task, a properly fitted respirator is essential.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a meticulous operational plan is fundamental to ensuring safety and experimental integrity.
1. Preparation and Engineering Controls:
-
Work Area: Always handle this compound in a well-ventilated area, with a certified chemical fume hood being the preferred location.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit specifically designed for solid and liquid amine compounds readily available.[11][12]
2. Handling the Solid Compound:
-
Weighing: Tare a suitable container within the fume hood. Carefully transfer the required amount of this compound using a clean spatula. Avoid creating dust.
-
Transfers: When transferring the solid, minimize the distance between containers to prevent spillage.
3. Preparing Solutions:
-
Solvent Addition: Slowly add the solid to the solvent to avoid splashing.
-
Dissolution: If sonication or gentle heating is required, ensure the container is appropriately sealed or equipped with a condenser to prevent the release of vapors.
4. Post-Handling:
-
Decontamination: Thoroughly clean all surfaces, glassware, and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, a swift and informed response is critical.
Chemical Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11]
-
Wash the area with soap and water.
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.
In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.[11]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound, contaminated weighing paper, and disposable labware in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Gloves, aprons, and other contaminated disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.
Disposal Procedure:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of amine-containing heterocyclic compounds.
-
Never pour this compound or its solutions down the drain.
By integrating these safety and handling protocols into your laboratory workflow, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Emergency Chemical Spill Response Plan | Enva [enva.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. uline.ca [uline.ca]
- 9. gloves.com [gloves.com]
- 10. cdn.mscdirect.com [cdn.mscdirect.com]
- 11. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 12. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
